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2-[4-(3-Methylpentyl)cyclohexyl]acetic acid Documentation Hub

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  • Product: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid
  • CAS: 1803587-40-7

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: The Role of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in Lipophilic Drug Design and Nanocarrier Systems

Target Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists Compound: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) Executive Summary In modern drug discovery and nucleic acid deliv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists Compound: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7)

Executive Summary

In modern drug discovery and nucleic acid delivery, the architectural precision of lipophilic building blocks dictates both pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently encounter the limitations of standard linear aliphatic chains—namely, poor membrane fusogenicity in lipid nanoparticles (LNPs) and high entropic penalties during receptor binding.

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS 1803587-40-7) emerges as a highly specialized, conformationally restricted, branched scaffold. By integrating a rigid cyclohexyl spacer with a sterically demanding 3-methylpentyl tail, this molecule offers a unique solution for designing next-generation ionizable lipids and high-affinity receptor modulators. This whitepaper deconstructs the mechanistic rationale, synthetic utility, and formulation protocols for integrating this scaffold into advanced therapeutic systems.

Physicochemical Profile & Structural Rationale

To understand the utility of 1803587-40-7, we must first analyze its quantitative physicochemical properties. The data below highlights its suitability as a lipophilic anchor.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
CAS Number 1803587-40-7Unique identifier for procurement and QA/QC[1].
Molecular Formula C14H26O2Optimal carbon count for lipid tail integration.
Molecular Weight 226.36 g/mol Low MW allows for multi-tail conjugation to polyamines without exceeding LNP size limits[2].
Structural Core Cyclohexyl RingImparts conformational restriction, reducing rotational degrees of freedom.
Aliphatic Tail 3-MethylpentylBranched architecture disrupts tight lipid packing and lowers phase transition temperature.
Conjugation Handle Acetic Acid (-COOH)Enables high-yielding amide or ester coupling to target pharmacophores or amine cores.
The Causality of Structural Choices

1. Conformational Restriction (The Cyclohexyl Ring): In traditional medicinal chemistry, flexible linear alkyl chains suffer from a high entropic penalty ( ΔS ) upon binding to hydrophobic receptor pockets (e.g., GPCRs or nuclear receptors). The incorporation of a 1,4-disubstituted cyclohexyl ring pre-organizes the molecule. This conformational restriction forces the ligand into a bioactive geometry, significantly increasing binding affinity and target selectivity by minimizing the loss of conformational entropy during the binding event [1].

2. Branched Lipophilicity (The 3-Methylpentyl Tail): For LNP engineering, the geometry of the lipid tail is paramount. Linear tails (like those in traditional liposomes) form stable, cylindrical bilayer structures. However, for mRNA delivery, LNPs must escape the endosome. The 3-methylpentyl branch introduces steric bulk, which drives the lipid to adopt a "cone-shaped" geometry under acidic conditions. This non-bilayer phase transition is the primary biophysical driver for endosomal membrane disruption and cytosolic cargo release[2, 3].

Application 1: Synthesis of Branched Ionizable Lipids

To harness the fusogenic properties of 1803587-40-7, it must be conjugated to an ionizable amine core. We utilize HATU-mediated coupling rather than standard EDC/NHS. Why? Polyamine cores used in LNP synthesis often contain sterically hindered secondary amines. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring near-quantitative conversion even in sterically demanding environments, thereby preventing the accumulation of difficult-to-separate mono-substituted intermediates.

Step-by-Step Synthetic Protocol

Self-Validating System: This protocol includes in-process TLC and LC-MS checkpoints to ensure intermediate fidelity before proceeding to formulation.

  • Activation: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (2.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Add DIPEA (5.0 eq) followed by HATU (2.4 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Slowly add the polyamine core (1.0 eq, e.g., a spermine analog or custom amine scaffold) dissolved in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at 25°C for 12 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the mass corresponding to the fully substituted polyamine is >95% abundant.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude oil via automated flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM/MeOH/NH4OH).

  • Final QC: Verify purity via 1H-NMR (CDCl3) and ensure HPLC purity is >98% before utilizing the lipid in microfluidic formulation.

SyntheticWorkflow A Scaffold 1803587-40-7 (Branched Acid) C HATU / DIPEA Coupling (DMF) A->C B Polyamine Core (Amine Scaffold) B->C D Crude Branched Ionizable Lipid C->D E Flash Chromatography Purification D->E F Purified Lipid (>98% HPLC) E->F

Caption: Synthetic workflow for coupling 1803587-40-7 to a polyamine core using HATU chemistry.

Application 2: LNP Formulation and Endosomal Escape

Once the branched ionizable lipid is synthesized, it must be formulated into an LNP. We employ microfluidic mixing. Why? Bulk mixing methods (like ethanol injection or thin-film hydration) result in high polydispersity (PDI > 0.2). Microfluidic mixing forces the rapid alteration of solvent polarity in milliseconds, driving the kinetically controlled self-assembly of lipids around the negatively charged mRNA, consistently yielding monodisperse particles (PDI < 0.1).

Formulation Protocol
  • Lipid Phase Preparation: Dissolve the custom branched ionizable lipid (synthesized above), DSPC (helper lipid), Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate buffer (pH 4.0). Validation Check: The acidic pH is critical to ensure the ionizable lipid is fully protonated during mixing, enabling electrostatic complexation with the mRNA.

  • Microfluidic Mixing: Using a microfluidic mixer (e.g., NanoAssemblr), mix the lipid and aqueous phases at a 1:3 volume ratio with a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately dialyze the resulting formulation against 1X PBS (pH 7.4) for 16 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Characterization: Measure particle size and PDI via Dynamic Light Scattering (DLS). Encapsulation efficiency (EE%) should be quantified using a Ribogreen assay (Target EE% > 90%).

Mechanism of Action: The Branched Advantage

Upon cellular uptake via endocytosis, the LNP is trapped in the endosome. As the endosomal ATPase pumps protons into the vesicle, the pH drops from 7.4 to ~5.5. The ionizable lipid core becomes protonated. The critical advantage of the 3-methylpentyl branch from our 1803587-40-7 scaffold is that its steric bulk forces the lipid to splay outward, transitioning from a cylindrical lamellar phase to an inverted hexagonal (HII) cone shape. This physically tears the endosomal membrane, releasing the mRNA into the cytosol [4].

EndosomalEscape Uptake LNP Cellular Uptake (Endocytosis) Acidification Endosomal Acidification (pH drops to ~5.5) Uptake->Acidification Protonation Protonation of Ionizable Lipid Core Acidification->Protonation ConeShape Cone-Shape Formation (Driven by 3-Methylpentyl Tail) Protonation->ConeShape Fusion Membrane Fusion & Disruption ConeShape->Fusion Release Cytosolic mRNA Release Fusion->Release

Caption: Mechanism of LNP endosomal escape driven by the branched 3-methylpentyl lipid tail.

Conclusion

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS 1803587-40-7) is far more than a simple catalog building block. By intelligently combining conformational restriction (cyclohexyl) with steric branching (3-methylpentyl), it provides medicinal chemists and formulation scientists with a highly tuned scaffold. Whether utilized to lock a GPCR ligand into its bioactive conformation or to engineer the next generation of highly fusogenic mRNA-LNPs, this molecule exemplifies the power of rational structural design in overcoming biological barriers.

References

  • The Use of Conformational Restriction in Medicinal Chemistry ResearchGate[Link]

  • Branched endosomal disruptor (BEND) lipids mediate delivery of mRNA and CRISPR-Cas9 ribonucleoprotein complex for hepatic gene editing and T cell engineering PubMed / National Institutes of Health (NIH)[Link]

  • BEND it like UPenn: Branching LNPs for enhanced drug delivery BioXconomy[Link]

  • Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome PMC / National Institutes of Health (NIH)[Link]

Sources

Exploratory

The Chemical Architecture and Synthetic Utility of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Abstract This technical whitepaper provides an in-depth analysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7), a highly specialized, lipophilic aliphatic carboxylic acid. By dissecting its stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical whitepaper provides an in-depth analysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7), a highly specialized, lipophilic aliphatic carboxylic acid. By dissecting its stereochemical complexity, physicochemical properties, and synthetic pathways, this guide serves as an authoritative resource for researchers in advanced materials (such as liquid crystals) and drug development (including lipid nanoparticle formulations).

Structural Logic and Stereochemical Complexity

The molecule 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a 1,4-disubstituted cyclohexane derivative[1][2]. Its architecture can be divided into three distinct functional domains, each contributing unique physicochemical properties to the molecule:

  • The Acetic Acid Headgroup (C1 Position): A terminal carboxylic acid moiety that acts as a hydrogen bond donor and acceptor. This group governs the molecule's weak acidity and provides a synthetic handle for esterification or amide coupling[3][4].

  • The Cyclohexane Core: The central saturated ring dictates the spatial geometry of the molecule. Depending on the synthetic route, the 1,4-substituents can exist in cis or trans configurations. In the trans isomer, both substituents occupy equatorial positions in the chair conformation, yielding a highly stable, linear, rod-like geometry critical for liquid crystal applications[5].

  • The 3-Methylpentyl Tail (C4 Position): A branched aliphatic chain that imparts significant lipophilicity. Notably, the C3 carbon of the pentyl chain is a chiral center, adding a layer of stereochemical complexity that must be controlled or characterized depending on the end-use application.

StructureLogic Molecule 2-[4-(3-Methylpentyl) cyclohexyl]acetic acid Ring Cyclohexane Core (Chair Conformation) Molecule->Ring Tail 3-Methylpentyl Group (C4 Position) Ring->Tail Head Acetic Acid Group (C1 Position) Ring->Head Isomers Cis/Trans Isomerism (Equatorial vs Axial) Ring->Isomers Chiral Chiral Center (C3' of Pentyl Chain) Tail->Chiral

Diagram 1: Structural logic and stereochemical mapping of the target molecule.

Physicochemical Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in biological systems and material matrices. As a derivative of [6], the addition of the 3-methylpentyl group significantly shifts its partition coefficient (LogP) toward high lipophilicity.

PropertyValueReference / Source
CAS Number 1803587-40-7[1][2]
Molecular Formula C14H26O2[2]
Molecular Weight 226.35 g/mol [1][2]
Predicted pKa ~4.94Extrapolated from [4]
Topological Polar Surface Area (TPSA) 37.3 ŲStandard calculation for aliphatic acids
State at Room Temp Viscous liquid or low-melting solidExtrapolated from analogs[3][6]
Hydrogen Bond Donors 1Structural analysis
Hydrogen Bond Acceptors 2Structural analysis

Strategic Synthesis and Experimental Workflows

The synthesis of highly substituted cyclohexaneacetic acids requires precise control over ring functionalization. A de novo convergent approach starting from an aromatic precursor is highly effective.

Causality in Reagent Selection

To introduce the acetic acid moiety onto a sterically hindered cyclohexanone intermediate, the Horner-Wadsworth-Emmons (HWE) olefination is strictly preferred over standard Wittig chemistry. The HWE reaction utilizes a phosphonate carbanion, which is significantly more nucleophilic than a triphenylphosphonium ylide. Furthermore, the HWE reaction generates a water-soluble dialkyl phosphate byproduct, which allows for a self-validating, simple aqueous workup, completely avoiding the notorious purification issues associated with triphenylphosphine oxide[7].

SynthesisWorkflow SM 4-(3-Methylpentyl)phenol Step1 Catalytic Hydrogenation (Rh/Al2O3, H2) SM->Step1 Int1 4-(3-Methylpentyl)cyclohexanol Step1->Int1 Step2 Oxidation (PCC or Swern) Int1->Step2 Int2 4-(3-Methylpentyl)cyclohexanone Step2->Int2 Step3 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) Int2->Step3 Int3 Ethyl 2-(4-(3-methylpentyl) cyclohexylidene)acetate Step3->Int3 Step4 Hydrogenation & Hydrolysis (Pd/C, H2 then LiOH/H2O) Int3->Step4 Product 2-[4-(3-Methylpentyl)cyclohexyl] acetic acid Step4->Product

Diagram 2: Convergent synthetic workflow utilizing HWE olefination.

Validated Protocol: HWE Olefination and Saponification

Step 1: Olefination (Formation of the Cyclohexylidene Intermediate)

  • Preparation: In an oven-dried, argon-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Activation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Causality & IPC: The evolution of hydrogen gas serves as a visual In-Process Control (IPC) confirming the deprotonation and formation of the active ylide.

  • Coupling: Once gas evolution ceases (approx. 30 mins), add a solution of 4-(3-methylpentyl)cyclohexanone (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The disappearance of the ketone spot and the appearance of a less polar UV-active spot confirms the formation of the exocyclic alkene[7].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Reduction and Saponification

  • Hydrogenation: Dissolve the crude ester in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: This step reduces the exocyclic double bond, establishing the final sp³ hybridization of the cyclohexane ring.

  • Validation (IPC): GC-MS analysis must show a mass shift of +2 Da, confirming complete reduction.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq). Heat to 50 °C for 4 hours.

    • Causality: LiOH is preferred over NaOH/KOH because the resulting lithium carboxylate salt remains highly soluble in the aqueous ethanol mixture, preventing premature precipitation and ensuring complete conversion.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl. Extract the precipitated free acid with dichloromethane (DCM). Wash, dry, and evaporate to yield the crude 2-[4-(3-methylpentyl)cyclohexyl]acetic acid.

Applications in Advanced Materials and Therapeutics

Liquid Crystal Displays (LCDs)

1,4-disubstituted cyclohexanes are foundational building blocks in the synthesis of nematic liquid crystals[5]. The trans-isomer of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid provides a rigid, rod-like (calamitic) core. When further derivatized (e.g., via esterification with biphenols), the resulting molecules exhibit broad nematic phases, low optical anisotropy, and low rotational viscosity—parameters critical for fast-response LCD matrices.

Drug Delivery and Lipid Nanoparticles (LNPs)

In modern therapeutics, highly branched lipophilic tails are used to synthesize ionizable lipids for Lipid Nanoparticles (LNPs). The 3-methylpentyl chain introduces a specific steric bulk that can disrupt highly ordered lipid bilayers, promoting the endosomal escape of encapsulated RNA payloads. Furthermore, the acetic acid headgroup allows for facile amide coupling to polyamine cores, generating custom ionizable lipids for next-generation gene therapies.

References

  • "2-[4-(3-Methylpentyl)cyclohexyl]acetic acid CAS#: 1803587-40-7", ChemSrc. URL:[Link]

  • "Cyclohexaneacetic acid | C8H14O2", PubChem, National Institutes of Health. URL:[Link]

  • "Cyclohexaneacetic acid, α-cyano", Organic Syntheses. URL:[Link]

  • "Liquid Crystals Effect of the presence of strong and weak polar dopants", Academia.edu. URL: [Link]

Sources

Foundational

Molecular weight and formula of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

An In-Depth Technical Guide to 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid Authored by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It provides an in-depth analysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, covering its core physicochemical properties, a validated synthetic pathway, and robust analytical methodologies for its characterization. The content herein is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Compound Identification and Properties

2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a saturated carboxylic acid derivative characterized by a substituted cyclohexane ring. Understanding its fundamental properties is the first step in its application for research and development.

Chemical Structure and Formula

The molecular structure consists of a cyclohexane ring substituted at the 1 and 4 positions. One substituent is an acetic acid group, and the other is a 3-methylpentyl side chain.

Caption: 2D structure of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Physicochemical Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference. This data is critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol
CAS Number 1803587-40-7
InChI Code 1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16)
InChIKey AMJVSPSKMPKLPK-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature

Proposed Synthesis Pathway: A Logical Approach

For novel or non-commercial compounds like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, a robust and reproducible synthetic route is paramount. The following multi-step pathway is proposed, commencing from a logical precursor, 4-(3-methylpentyl)cyclohexanone. This route employs well-established, high-yielding reactions common in medicinal chemistry and organic synthesis.[1][2]

Synthetic Workflow Diagram

The proposed synthesis is a three-step process involving an olefination reaction, followed by reduction and saponification. This sequence is chosen for its efficiency and control over the final chemical structure.

Synthetic_Workflow start_material 4-(3-Methylpentyl)cyclohexanone step1_reagents 1. NaH 2. Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) start_material->step1_reagents Step 1 intermediate1 Unsaturated Ester Intermediate step1_reagents->intermediate1 step2_reagents H₂, Pd/C (Catalytic Hydrogenation) intermediate1->step2_reagents Step 2 intermediate2 Saturated Ester step2_reagents->intermediate2 step3_reagents 1. NaOH (aq) 2. H₃O⁺ Workup (Saponification) intermediate2->step3_reagents Step 3 final_product 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid step3_reagents->final_product

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

The following protocol provides a self-validating workflow, including purification and confirmation at each stage.

Step 1: Horner-Wadsworth-Emmons Olefination

  • Rationale: This reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphonate carbanion with a ketone, yielding an α,β-unsaturated ester. It is preferred over the Wittig reaction for its generally higher yields and the water-soluble nature of the phosphate byproduct, which simplifies purification.[1]

  • Procedure:

    • Suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C.

    • Add triethyl phosphonoacetate (1.1 eq.) dropwise. Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation and formation of the ylide.

    • Add a solution of 4-(3-methylpentyl)cyclohexanone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude unsaturated ester.

    • Purify the crude product via column chromatography.

Step 2: Catalytic Hydrogenation

  • Rationale: To obtain the target saturated acetic acid derivative, the carbon-carbon double bond formed in the previous step must be reduced. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, typically proceeding with high yield and minimal side products.[2]

  • Procedure:

    • Dissolve the purified unsaturated ester (1.0 eq.) from Step 1 in ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 8-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the saturated ester, which can often be used in the next step without further purification.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the conversion of the saturated ester to the desired carboxylic acid. Saponification, a base-mediated hydrolysis, is a standard and effective method for this transformation. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.[1]

  • Procedure:

    • Dissolve the saturated ester (1.0 eq.) from Step 2 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2 by slowly adding cold 2M hydrochloric acid (HCl).

    • Extract the final product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this molecule due to its volatility and provides definitive structural information.[3]

Analytical Workflow Diagram

Analytical_Workflow sample_prep Sample Preparation: Dissolve product in suitable solvent (e.g., Dichloromethane) derivatization Optional Derivatization: Convert to methyl ester (e.g., with TMS-diazomethane) to improve volatility sample_prep->derivatization Improves chromatography injection GC Injection (Split/Splitless Inlet) sample_prep->injection derivatization->injection separation GC Separation (Capillary Column, e.g., DB-5ms) injection->separation ionization Mass Spectrometry (Electron Ionization - 70 eV) separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection analysis Data Analysis: 1. Retention Time (RT) 2. Mass Spectrum (m/z) 3. Library Matching detection->analysis

Caption: Standard GC-MS workflow for compound identification.

Protocol for GC-MS Analysis
  • Rationale: This protocol is designed to separate the target analyte from potential impurities and provide two key pieces of data for identification: the retention time (a characteristic of the molecule under specific conditions) and the mass spectrum (a molecular fingerprint).[4]

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation (Typical Parameters):

      • Gas Chromatograph (GC):

        • Injection Port: 250 °C, Splitless mode.

        • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

        • Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

        • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).

      • Mass Spectrometer (MS):

        • Ion Source: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230 °C.

        • Quadrupole Temperature: 150 °C.

        • Scan Range: 40-450 m/z.

    • Data Analysis:

      • Confirm the presence of a peak at the expected retention time.

      • Analyze the mass spectrum of the peak. Look for the molecular ion peak (M⁺) at m/z = 226.

      • Examine the fragmentation pattern for characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or fragments corresponding to the alkyl side chain.

      • Compare the obtained spectrum against a reference library (if available) for confirmation.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions as a potentially irritating substance.

  • Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of powder and direct contact with skin and eyes.

References

  • Acetic acid, cyclohexyl ester - NIST WebBook . National Institute of Standards and Technology. [Link]

  • cyclohexyl acetic acid, 5292-21-7 . The Good Scents Company. [Link]

  • Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7) . Cheméo. [Link]

  • Guidelines for the design of chromatographic analytical methods intended for CIPAC . Collaborative International Pesticides Analytical Council. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages . PubMed, National Library of Medicine. [Link]

  • 2-(3-Methylcyclopentyl)acetic acid . PubChem, National Library of Medicine. [Link]

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid . ResearchGate. [Link]

  • 2-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid . PubChem, National Library of Medicine. [Link]

  • Analytical Methods for Organic Acids . Shimadzu. [Link]

  • Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]- . PubChem, National Library of Medicine. [Link]

  • Synthesis method for 2-methylcyclohexyl acetate.
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil . Environmental Protection Agency (EPA). [Link]

  • 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound . European Patent Office. [Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Elucidation, Nomenclature, and Synthetic Workflows for 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid Derivatives

Executive Summary The compound 2-[4-(3-methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic alicyclic intermediate frequently utilized in advanced drug discovery and materials science[1]. By rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(3-methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic alicyclic intermediate frequently utilized in advanced drug discovery and materials science[1]. By replacing a planar aromatic ring with a saturated cyclohexane moiety, researchers can improve the metabolic stability and three-dimensional topological complexity of lipid mimetics and enzyme inhibitors[2]. This whitepaper provides an authoritative breakdown of its IUPAC nomenclature, physicochemical properties, and the self-validating synthetic workflows required to generate these derivatives.

Structural Topology & IUPAC Nomenclature Rules

Deriving the correct IUPAC name for complex alicyclic-aliphatic hybrid molecules requires a systematic deconstruction of the parent chain and its substituents. According to IUPAC organic nomenclature guidelines, the naming convention for this derivative is established through the following hierarchical logic[3]:

  • Parent Structure: The principal functional group is the carboxylic acid (-COOH). The two-carbon chain containing this group is designated as acetic acid (the retained and preferred IUPAC name over ethanoic acid).

  • Primary Substituent: A saturated six-membered ring is attached to carbon-2 of the acetic acid chain, forming a cyclohexyl radical.

  • Secondary Substituent: At position 4 of the cyclohexyl ring, an branched aliphatic chain is attached. This six-carbon chain is named as a 3-methylpentyl group.

Stereochemical Considerations

The complexity of this molecule arises from its multiple stereocenters, which must be explicitly defined in a fully resolved IUPAC name:

  • Alicyclic Isomerism: The 1,4-disubstituted cyclohexane ring can exist in either a cis or trans configuration.

  • Aliphatic Chirality: The C3 position of the 3-methylpentyl chain is a chiral center, capable of adopting an (R) or (S) configuration.

A fully stereochemically resolved derivative would be named, for example: 2-[trans-4-((3R)-3-methylpentyl)cyclohexyl]acetic acid .

NomenclatureLogic Parent Parent Chain: Acetic Acid Sub1 Primary Substituent: Cyclohexyl Ring (C2) Parent->Sub1 Sub2 Secondary Substituent: 3-Methylpentyl (C4') Sub1->Sub2 Stereo1 Ring Stereocenter: cis / trans Isomerism Sub2->Stereo1 Stereo2 Chain Stereocenter: (3R) / (3S) Chirality Sub2->Stereo2 Final Fully Resolved IUPAC Name Example: 2-[trans-4-((3R)-3-methylpentyl)cyclohexyl]acetic acid Stereo1->Final Stereo2->Final

Figure 1: IUPAC nomenclature logic and stereochemical resolution pathways.

Physicochemical Profiling & Pharmacological Utility

The strategic incorporation of a cyclohexylacetic acid core over a phenylacetic acid core is a proven tactic in medicinal chemistry to increase the fraction of sp3-hybridized carbons (Fsp3). This structural shift enhances aqueous solubility profiles and introduces conformational flexibility, which is critical for binding to deep hydrophobic pockets in target proteins[4].

The quantitative physicochemical properties of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid are summarized below:

PropertyValuePharmacological Implication
Molecular Formula C14H26O2Standard lipophilic building block.
Molecular Weight 226.35 g/mol Low MW allows for downstream coupling without exceeding Lipinski limits.
Hydrogen Bond Donors 1 (-OH of carboxylic acid)Facilitates targeted ionic or H-bond interactions with basic residues.
Hydrogen Bond Acceptors 2 (C=O and C-OH)Enhances target binding affinity.
Rotatable Bonds 6Balances conformational flexibility with the rigidity of the cyclohexane ring.

Synthetic Methodologies: A Self-Validating Workflow

The most robust and scalable method for synthesizing 1,4-disubstituted cyclohexylacetic acids is the catalytic hydrogenation of their corresponding aromatic precursors (e.g., 4-(3-methylpentyl)phenylacetic acid)[5].

Causality Behind Experimental Choices

While Palladium on Carbon (Pd/C) is ubiquitous in hydrogenation, it often requires harsh conditions (high temperature/pressure or acidic additives) to reduce an aromatic ring, which can lead to unwanted hydrogenolysis of the acetic acid side chain. Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al2O3) are explicitly chosen here because they exhibit superior catalytic activity for the saturation of aromatic rings under milder conditions, preserving the integrity of the carboxylic acid moiety. Furthermore, heterogeneous hydrogenation on these metal surfaces proceeds via syn-addition, establishing a kinetic preference for the cis-isomer.

Step-by-Step Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression of the synthesis.

  • Step 1: Substrate Preparation. Dissolve 10.0 mmol of 4-(3-methylpentyl)phenylacetic acid in 50 mL of anhydrous ethanol. Validation: Ensure the solution is completely clear; particulate matter can poison the catalyst.

  • Step 2: Catalyst Addition. Under an inert argon atmosphere, carefully add 5 mol% of 5% Ru/C catalyst to the solution. Transfer the mixture to a high-pressure Parr reactor.

  • Step 3: Hydrogenation. Purge the reactor three times with hydrogen gas. Pressurize the vessel to 50 psi of H2 and heat the reaction to 60°C with vigorous stirring (800 rpm) for 12 hours.

  • Step 4: In-Process Validation (TLC/NMR). Vent the reactor and extract a 0.1 mL aliquot. Filter through a micro-syringe and analyze via 1H NMR. Self-Validation Check: The reaction is deemed complete only when the aromatic proton signals (7.10–7.30 ppm) have completely disappeared.

  • Step 5: Workup and Isolation. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol. Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Step 6: Purification. Separate the cis and trans isomers using silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid) or via fractional crystallization if one isomer is highly enriched.

SyntheticWorkflow Step1 Starting Material 4-(3-Methylpentyl) phenylacetic acid Step2 Hydrogenation Ru/C, H2 (50 psi) Solvent: EtOH Step1->Step2 Input Step3 Workup Filtration & Evaporation Step2->Step3 Crude Step4 Purification Isomer Separation (Chromatography) Step3->Step4 Mixture Step5 Final Product Target Derivatives Step4->Step5 Pure

Figure 2: Catalytic hydrogenation workflow for cyclohexylacetic acid synthesis.

Analytical Characterization

To definitively confirm the structure and purity of the synthesized 2-[4-(3-methylpentyl)cyclohexyl]acetic acid, the following analytical signatures must be verified:

  • 1H NMR Spectroscopy (400 MHz, CDCl3): The defining feature is the complete absence of aromatic resonances. The alpha-protons of the acetic acid group (-CH2-COOH) will appear as a distinct doublet (for the trans isomer) or a complex multiplet (for the cis isomer) around 2.15–2.30 ppm. The highly overlapping aliphatic protons from the cyclohexane ring and the 3-methylpentyl chain will form a broad multiplet envelope between 0.80 and 1.90 ppm.

  • Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in negative mode (ESI-), the target compound will cleanly exhibit a deprotonated molecular ion peak [M-H]- at m/z 225.2 , confirming the molecular weight of the fully saturated derivative.

References

  • Confusion in naming a carboxylic acid with a cyclohexyl group - Chemistry Stack Exchange Source: stackexchange.com URL:[Link]

  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC Source: nih.gov URL: [Link]

  • Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors with Potent Anti-Tumor Activity for Immuno-Oncology Applications - ACS Publications Source: acs.org URL: [Link]

Sources

Foundational

Stereochemical Architecture and Isomeric Resolution of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Lipid Nanoparticle (LNP) Engineering, and Analytical Chromatography Executive Summary 2-[4-(3-methylpentyl)cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Lipid Nanoparticle (LNP) Engineering, and Analytical Chromatography

Executive Summary

2-[4-(3-methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic cycloaliphatic carboxylic acid increasingly utilized as a structural building block in advanced medicinal chemistry. Its primary application lies in the synthesis of next-generation ionizable lipids for Lipid Nanoparticles (LNPs). Recent in vivo studies have definitively shown that substituting racemic lipid tails with stereopure variants can dramatically increase mRNA delivery efficiency and widen the therapeutic window[1]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecule's stereochemical architecture, explain the causality behind its conformational physics, and provide a self-validating protocol for isolating its four distinct isomeric forms.

Stereochemical Architecture and Conformational Physics

The molecular framework of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid features two distinct stereogenic domains, resulting in exactly four stereoisomers.

  • The 1,4-Disubstituted Cyclohexane Ring: Exhibits cis/trans diastereomerism. Because the C1 and C4 paths around the ring are constitutionally identical, these carbons are not true chiral centers, but they dictate the geometric plane of the molecule[2].

  • The Alkyl Side Chain: Contains a true chiral center at the C3' position of the 3-methylpentyl group, existing as either the (R) or (S) enantiomer.

Because the C4 substituent is chiral, the molecule as a whole lacks a plane of symmetry. This yields two pairs of enantiomers (four isomers total):

  • trans-(3'R) and trans-(3'S)

  • cis-(3'R) and cis-(3'S)

The Causality of Conformational Anchoring

In 1,4-disubstituted cyclohexanes, the trans isomer overwhelmingly favors the diequatorial (e,e) conformation to minimize 1,3-diaxial steric strain[2]. This results in a linear, extended molecular geometry.

Conversely, the cis isomer is forced into an axial-equatorial (a,e) conformation. Because the 3-methylpentyl group is significantly bulkier than the acetic acid moiety, it acts as a conformational anchor . It locks itself into the equatorial position, forcing the acetic acid group into the higher-energy axial position. This creates a structural "kink" of approximately 90 degrees relative to the ring plane.

Implications for Lipid Nanoparticle (LNP) Design

When these isomers are conjugated into the hydrophobic tails of ionizable lipids, their conformational differences dictate the macroscopic properties of the LNP[3].

  • The trans (e,e) isomers allow for tight, ordered packing within the lipid bilayer. This increases LNP stability and prolongs systemic circulation but can lower membrane fusogenicity.

  • The cis (a,e) isomers introduce free volume into the lipid bilayer due to their kinked geometry. This lowers the phase transition temperature ( Tm​ ) of the lipid, increasing membrane fluidity and significantly enhancing the endosomal escape of mRNA payloads into the cytosol. Furthermore, the specific (R) vs. (S) chirality at the C3' position dictates chiral interactions with endogenous cholesterol, directly influencing in vivo tolerability[1].

Quantitative Data Summary

Table 1: Physicochemical Profile of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid Isomers

Isomer DesignationRing GeometryC3' ConfigurationDominant ConformationLipid Packing DensityPredicted Endosomal Escape
trans-(3'R) trans(R)Diequatorial (e,e)High (Linear)Moderate
trans-(3'S) trans(S)Diequatorial (e,e)High (Linear)Moderate
cis-(3'R) cis(R)Axial-Equatorial (a,e)Low (Kinked)High
cis-(3'S) cis(S)Axial-Equatorial (a,e)Low (Kinked)High

Visualizing the Mechanistic Impact

LNP_Impact A 2-[4-(3-methylpentyl) cyclohexyl]acetic acid B trans (e,e) Isomers Linear Geometry A->B Diastereomeric Split C cis (a,e) Isomers Kinked Geometry A->C Diastereomeric Split D Tight Lipid Packing High Stability B->D Bilayer Integration E Increased Free Volume High Fluidity C->E Bilayer Integration F Prolonged Circulation Lower Fusogenicity D->F In Vivo Outcome G Enhanced Endosomal Escape of mRNA E->G In Vivo Outcome

Structural causality: How ring geometry dictates LNP bilayer mechanics and mRNA delivery.

Analytical and Separation Workflows

The isolation of stereopure 2-[4-(3-methylpentyl)cyclohexyl]acetic acid requires a sequential, orthogonal separation strategy. Standard reversed-phase chiral HPLC is insufficient due to the extreme lipophilicity of the tail and the lack of strong hydrogen-bonding sites near the C3' chiral center.

Protocol: Self-Validating Isomeric Resolution

Step 1: Diastereomeric Resolution (HPLC)

  • Objective: Separate the cis and trans diastereomeric pairs.

  • Method: Normal-phase HPLC utilizing a bare silica stationary phase (Hexane/Ethyl Acetate gradient).

  • Causality: The axial carboxylic acid in the cis isomer is highly sterically hindered by the cyclohexane ring compared to the equatorial carboxylic acid in the trans isomer. This differential solvent accessibility leads to distinct retention times, allowing for the bulk separation of the cis and trans racemates.

Step 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

  • Objective: Resolve the (3'R) and (3'S) enantiomers from the isolated cis and trans pools.

  • Method: SFC utilizing an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) with a supercritical CO2​ / Methanol mobile phase[4].

  • Causality: SFC is mandatory here. Supercritical CO2​ possesses low viscosity and high diffusivity, enabling rapid mass transfer of highly lipophilic molecules. Chiral recognition relies on transient inclusion complexation within the helical grooves of the amylose phase. The subtle spatial differences between the (R) and (S) 3-methylpentyl chains dictate their binding affinity, resulting in baseline resolution.

Step 3: Self-Validating Quality Control (NMR & Polarimetry)

  • Objective: Establish a closed-loop validation of diastereomeric and enantiomeric purity.

  • Method: 2D NOESY NMR spectroscopy coupled with optical polarimetry.

  • Causality & Validation: A protocol is only as reliable as its orthogonal validation. By subjecting the isolated fractions to 2D NOESY NMR, we look for through-space cross-peaks. In the trans (e,e) isomer, the axial protons at C1 and C4 will show distinct 1,3-diaxial correlations with the ring protons, confirming the extended geometry. The cis (a,e) isomer will lack this specific symmetry. Once ring geometry is validated, specific rotation [α]D​ measurements confirm the enantiomeric excess (ee%) of the C3' chiral center. If the ee% is <99%, the batch is automatically recycled through the SFC loop, creating a self-correcting, self-validating workflow.

Separation Workflow Diagram

Separation_Workflow A Racemic Mixture (4 Isomers) B Normal-Phase HPLC (Silica Stationary Phase) A->B Step 1: Diastereomer Resolution C trans Racemate (3'R/3'S) B->C Steric Elution D cis Racemate (3'R/3'S) B->D Steric Elution E Chiral SFC (Amylose Phase + CO2) C->E Step 2: Enantiomer Resolution F Chiral SFC (Amylose Phase + CO2) D->F Step 2: Enantiomer Resolution G trans-(3'R) E->G H trans-(3'S) E->H I cis-(3'R) F->I J cis-(3'S) F->J

Sequential orthogonal separation workflow utilizing HPLC and Chiral SFC for isomeric purity.

Sources

Exploratory

Phase Behavior and Physical Characterization of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid: A Technical Guide

Executive Summary The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (MPCAA, CAS:) is a highly specialized aliphatic building block utilized in the synthesis of complex lipid nanoparticles, liquid crystals, and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (MPCAA, CAS:) is a highly specialized aliphatic building block utilized in the synthesis of complex lipid nanoparticles, liquid crystals, and targeted therapeutics. Understanding its physical state—specifically the thermodynamic boundaries between its solid (crystalline) and liquid (melt/amorphous) forms—is critical for downstream pharmaceutical processing, formulation stability, and bioavailability optimization.

This whitepaper provides an in-depth mechanistic analysis of MPCAA's phase behavior, detailing the structure-property relationships that dictate its physical state, and outlines self-validating experimental protocols for rigorous physical characterization.

Mechanistic Drivers of Physical State

The physical state of MPCAA is governed by a delicate balance between the rigidifying effects of its hydrogen-bonding headgroup and the fluidizing effects of its branched lipophilic tail.

The Solid State: Crystalline Packing and Dimerization

At standard ambient temperature and pressure, highly pure MPCAA exists as a white, crystalline powder . The solid state is thermodynamically stabilized by two primary structural motifs:

  • Carboxylic Acid Dimerization: The acetic acid headgroups form strong, static intermolecular hydrogen bonds, creating highly ordered dimers. These dimers act as the fundamental repeating unit within the crystal lattice.

  • Stereochemical Rigidity: The trans-1,4-disubstituted cyclohexane ring places both the acetic acid group and the 3-methylpentyl tail in equatorial positions. This flat, extended conformation maximizes Van der Waals interactions between the lipophilic tails, promoting efficient crystal packing.

The Liquid State: Conformational Entropy and Steric Kinks

The transition to the liquid state—whether achieved via thermal melting or induced by isomeric impurities—fundamentally alters the molecular network.

  • Thermal Melt: Upon reaching the melting point (Tm), thermal energy overcomes the lattice energy. The static carboxylic dimers partially dissociate into a dynamic, transient hydrogen-bonded network.

  • Isomeric Fluidization: The presence of the cis-1,4-isomer forces either the headgroup or the tail into an axial position. This creates a "steric kink" that severely disrupts the crystal lattice. Furthermore, the chiral branching of the 3-methylpentyl group introduces significant free volume. Consequently, cis-enriched or sterically hindered mixtures of MPCAA often exist as highly viscous, supercooled liquids at room temperature .

Logic Trans trans-1,4-Isomer (Equatorial Packing) Solid Crystalline Solid (Powder) Trans->Solid Maximizes VdW Forces Cis cis-1,4-Isomer (Axial Steric Kink) Liquid Amorphous / Liquid (Viscous Melt) Cis->Liquid Disrupts Lattice Solid->Liquid Thermal Energy (Tm)

Fig 1: Isomeric and thermal influence on the physical state of MPCAA.

Comparative Physical Properties

The macroscopic properties of MPCAA shift dramatically across the solid-liquid phase boundary. Table 1 summarizes the key quantitative and qualitative differences.

Table 1: Comparative Properties of MPCAA (Solid vs. Liquid State)

PropertySolid State (Crystalline Powder)Liquid State (Melt / Amorphous)
Molecular Conformation trans-1,4 diequatorial dominanceMixed cis/trans or high-energy conformers
Intermolecular Bonding Static, long-range carboxylic acid dimersDynamic, transient H-bond networks
Macroscopic Appearance Opaque, white crystalline powderTransparent, viscous fluid
Rheological Behavior Infinite zero-shear viscosity (rigid solid)Shear-thinning, finite zero-shear viscosity
Thermal Signature (DSC) Stable baseline, sharp endotherm at TmGlass transition (Tg) or broad endotherm

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of MPCAA must employ orthogonal, self-validating techniques. The following protocols couple thermodynamic profiling (DSC) with mechanical mapping (Rheology) to definitively map the solid-liquid boundary.

Protocol 1: Thermal Phase Boundary Determination (DSC)

Objective: To quantify the solid-to-liquid transition parameters and establish the thermal history baseline.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of MPCAA powder into a standard aluminum crucible. Seal with a pierced lid to allow for pressure equilibration while preventing sample volatilization.

  • Thermal Erasure (First Heating): Heat the sample from 20°C to 150°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: This step is critical to erase the thermal and mechanical history of the powder, ensuring that subsequent transitions reflect the intrinsic properties of the molecule rather than processing artifacts (e.g., stress-induced polymorphism).

  • Crystallization Profiling (Cooling): Cool the melt from 150°C to -20°C at 10°C/min. Record the onset of the exothermic peak to determine the crystallization temperature (Tc).

  • Melting Point Determination (Second Heating): Re-heat the sample to 150°C at 10°C/min. The endothermic peak onset represents the true thermodynamic melting point (Tm), while the area under the curve yields the enthalpy of fusion (ΔHf).

Protocol 2: Rheological Mapping of the Liquid State

Objective: To evaluate the flow characteristics and transient hydrogen bonding of the MPCAA melt.

  • Melt Generation & Loading: Pre-heat a parallel-plate rheometer (25 mm diameter) to Tm + 15°C. Load the sample and trim excess material.

  • Isothermal Frequency Sweep: Apply a strain of 1% (within the linear viscoelastic region) and sweep the angular frequency from 0.1 to 100 rad/s.

    • Causality: This measures the relaxation time of the disrupted hydrogen-bonded network in the liquid state. The branched 3-methylpentyl group causes chain entanglement, resulting in distinct shear-thinning behavior.

  • Temperature Ramp (Cross-Validation): Cool the sample at 2°C/min while maintaining a constant shear rate of 1 s⁻¹. Monitor the complex viscosity (η*).

    • Trustworthiness / Self-Validation: The precise temperature at which η* diverges to infinity must perfectly correlate with the Tc determined in Protocol 1. This cross-validates the phase boundary across independent thermodynamic and mechanical techniques.

Workflow Solid Solid State (Powder) Ordered H-Bond Dimers DSC DSC Thermal Profiling (Determine Tm & Tc) Solid->DSC Heat (10°C/min) XRD X-Ray Diffraction (Crystallinity Check) Solid->XRD Structural Validation Liquid Liquid State (Melt) Disrupted Network Liquid->DSC Cool (10°C/min) Rheology Rheological Mapping (Viscosity & Flow) Liquid->Rheology Flow Validation DSC->Solid Exothermic Cryst. DSC->Liquid Endothermic Melt DSC->Rheology Cross-validate Tc

Fig 2: Self-validating workflow for phase transition analysis of MPCAA.

Conclusion

The physical state of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a direct manifestation of its molecular geometry. While the trans-isomer's ability to form stable carboxylic dimers drives it toward a crystalline solid state, the steric bulk of the 3-methylpentyl branch and the potential presence of cis-isomers strongly favor a disordered, viscous liquid state. By employing orthogonally validated DSC and rheological protocols, researchers can accurately map these phase boundaries, ensuring batch-to-batch consistency and optimal performance in downstream drug development applications.

References

  • ChemSrc. "CAS#:1803587-40-7 | 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid". ChemSrc Database. URL: [Link]

Foundational

Advanced Synthetic Paradigms of Cyclohexylacetic Acid Derivatives: Methodologies and Pharmaceutical Applications

Executive Summary and Structural Rationale Cyclohexylacetic acid (CHAA, CAS 5292-21-7) is a monocarboxylic acid characterized by a cyclohexane ring bearing a carboxymethyl substituent[1]. In the realm of organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

Cyclohexylacetic acid (CHAA, CAS 5292-21-7) is a monocarboxylic acid characterized by a cyclohexane ring bearing a carboxymethyl substituent[1]. In the realm of organic synthesis and drug discovery, CHAA is not merely a passive building block; it is a highly versatile functional scaffold. The aliphatic cyclohexane ring imparts critical steric bulk and lipophilicity—properties essential for enhancing the bioavailability and target-binding affinity of active pharmaceutical ingredients (APIs)[2]. Concurrently, the acetic acid moiety serves as a reactive handle, enabling a wide array of transformations ranging from classical amidation to advanced photoredox-mediated decarboxylative cross-couplings[3][4].

This whitepaper dissects the mechanistic utility of CHAA derivatives, providing field-proven protocols and structural insights to accelerate your drug development workflows.

G CHAA Cyclohexylacetic Acid (CHAA) Decarb Decarboxylative Cross-Coupling CHAA->Decarb Photoredox/Ni Alpha Alpha-Functionalization (Enolate/Amination) CHAA->Alpha Base/Electrophile Amide Amidation & MCRs CHAA->Amide Coupling Reagents Pharma1 C(sp3)-C(sp2) Scaffolds (Complex APIs) Decarb->Pharma1 Pharma2 Unnatural Amino Acids (e.g., L-Cyclohexylglycine) Alpha->Pharma2 Pharma3 Peptidomimetics & Protease Inhibitors Amide->Pharma3

Synthetic pathways and pharmaceutical applications of CHAA derivatives.

Key Synthetic Transformations

Photoredox-Mediated Decarboxylative Cross-Coupling

Traditional cross-coupling methodologies rely heavily on pre-formed organometallic reagents, which suffer from moisture sensitivity and poor functional group tolerance. CHAA subverts this limitation by acting as a stable, abundant alkyl radical precursor[3].

Under visible-light irradiation, an Iridium(III) photocatalyst is excited to a strongly oxidizing state. It undergoes single-electron transfer (SET) with the CHAA carboxylate, generating a carboxyl radical. This intermediate rapidly extrudes CO₂ to form a primary cyclohexylmethyl radical[4]. Simultaneously, a Nickel(0) catalyst intercepts this radical, facilitating highly efficient C(sp³)-C(sp²) bond formation with aryl halides[4][5]. This dual-catalytic system allows for the direct functionalization of primary carboxylic acids like 2-cyclohexylacetic acid with N-arylacrylamides to furnish complex addition/cyclization products[3].

Alpha-Functionalization and Stereocontrolled 1,3-Nitrogen Shift

The α -position of CHAA is highly susceptible to functionalization. A breakthrough in asymmetric synthesis involves the conversion of CHAA into chiral α -amino acids via a stereocontrolled 1,3-nitrogen shift[6]. By coupling CHAA with an N-protected hydroxylamine (e.g., TrocNHOH), a carboxylic acid azanyl ester is generated. In the presence of a chiral catalyst, the O-N bond is cleaved, and a cyclic transition state dictates a stereoselective C(sp³)-H amination, yielding non-racemic α -amino acids with exceptional enantiomeric excess[6].

Pharmaceutical and Industrial Applications

The derivatization of CHAA has direct implications in medicinal chemistry:

  • L- α -Cyclohexylglycine ((S)-2-Amino-2-cyclohexylacetic acid): This unnatural amino acid (CAS 14328-51-9) is a vital building block in neuropharmacology[2][7]. It functions as a potent serine protease inhibitor, binding to thrombin to halt the conversion of fibrinogen into fibrin, and exhibits antiviral properties by inhibiting the Hepatitis C Virus (HCV) NS3 helicase protein[2].

  • Atypical Antipsychotics: CHAA derivatives are utilized in the industrial synthesis of Cariprazine. Specifically, (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride serves as a critical intermediate in its production pipeline[8].

Quantitative Data Summaries

To aid in experimental design, the physical parameters and benchmark yields for CHAA transformations are consolidated below.

Table 1: Physical and Chemical Properties of Cyclohexylacetic Acid [1][9]

PropertyValue
CAS Number 5292-21-7
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Melting Point 28–32 °C
Boiling Point 242–244 °C
Density 1.007 g/mL

Table 2: Benchmark Yields for Key CHAA Transformations

TransformationSubstrateReagents / CatalystYield / Enantiomeric Excess (ee)Reference
Decarboxylative Alkylation CHAA + N-arylacrylamideIr-photocatalyst, Blue LEDsGood to Excellent Yields[3]
Azanyl Ester Formation CHAA + TrocNHOHDCC, Anhydrous DCM, 0 °C to RTQuantitative (Colorless Oil)[6]
Asymmetric Amination Azanyl Ester PrecursorsChiral Catalyst, 1,3-Nitrogen ShiftUp to 96% Yield, Up to 98% ee[6]

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in causality and self-validating visual cues to ensure reproducibility.

Protocol A: Synthesis of Azanyl Ester Precursor for α -Amination[6]

Objective: Prepare 2,2,2-trichloroethyl (2-cyclohexylacetoxy)carbamate via DCC coupling.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-cyclohexylacetic acid (1.0 equiv) and TrocNHOH (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Cooling prevents uncontrolled exothermic degradation of the hydroxylamine and minimizes side reactions during the initial activation phase.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise.

  • Self-Validating Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Cue: The reaction progress is visually confirmed by the steady precipitation of dicyclohexylurea (DCU), a dense white byproduct. If the solution remains entirely clear, the activation has failed.

  • Workup: Filter the suspension through a Celite pad to remove the DCU precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: EtOAc/n-hexane = 1/15) to afford the target azanyl ester as a colorless oil.

Protocol B: Visible-Light-Mediated Decarboxylative Cross-Coupling[3][4]

Objective: C(sp³)-C(sp²) bond formation via photoredox/Ni dual catalysis.

Workflow Prep 1. Reagent Prep (CHAA + Aryl Halide) Cat 2. Catalyst Addition (Ir-Photocatalyst + Ni) Prep->Cat Irrad 3. Blue LED Irradiation (RT, N2 atm) Cat->Irrad Workup 4. Quench & Extraction (EtOAc/H2O) Irrad->Workup Purify 5. Column Chromatography (Silica Gel) Workup->Purify

Workflow for visible-light-mediated decarboxylative cross-coupling.

  • Assembly: To a Schlenk tube equipped with a magnetic stir bar, add CHAA (1.5 equiv), the target aryl halide (1.0 equiv), Ir(III) photocatalyst (1–2 mol%), and Ni(II) catalyst (5 mol%).

  • Degassing (Critical Step): Add the solvent (e.g., DMF) and a mild base (e.g., K₂HPO₄). Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will deactivate the excited Ir(III) species, completely halting the single-electron transfer (SET) required for decarboxylation.

  • Irradiation: Backfill with nitrogen and irradiate the mixture with Blue LEDs (450 nm) at room temperature for 24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature, as excessive heat can degrade the active Ni(0) species.

  • Isolation: Quench the reaction with deionized water and extract three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Conclusion

Cyclohexylacetic acid transcends its structural simplicity to act as a linchpin in modern organic synthesis. Whether utilized as an alkyl radical source in cutting-edge photoredox cross-couplings or as a precursor for complex unnatural amino acids via stereocontrolled nitrogen shifts, CHAA derivatives remain indispensable. By adhering to the mechanistic principles and stringent experimental controls outlined in this guide, synthetic chemists can reliably leverage CHAA to unlock novel chemical space in drug discovery.

References

  • Cyclohexylacetic Acid - MySkinRecipes | MySkinRecipes |
  • Cyclohexaneacetic acid | C8H14O2 | CID 21363 | PubChem - NIH |
  • Visible-Light-Mediated Decarboxylative Alkylation Cascade Cyano Insertion/Cyclization of N-Arylacrylamides under Transition-Metal-Free Conditions | The Journal of Organic Chemistry - ACS Public
  • cyclohexylacetic acid - 5292-21-7, C8H14O2, density, melting point, boiling point, structural formula, synthesis | ChemSynthesis |
  • (S)-2-Amino-2-cyclohexylacetic acid | Avantor Sciences |
  • Cyclohexylacetic acid patented technology retrieval search results (Cariprazine Intermediates)
  • Development of Nickel-catalyzed Asymmetric Cross-Coupling Reactions | ProQuest |
  • CAS 14328-51-9 - α-Aminocyclohexaneacetic acid | CymitQuimica |
  • MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals | VU Research Portal |
  • EP4249470A1 - Method for preparing alpha-amino acids | Google P

Sources

Exploratory

Thermodynamic properties of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

An In-Depth Technical Guide to the Thermodynamic Properties of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid Executive Summary The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7; Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Executive Summary

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7; Molecular Formula: C₁₄H₂₆O₂) represents a highly specialized class of cycloaliphatic carboxylic acids, often categorized alongside complex naphthenic acids and advanced lipid intermediates. In pharmaceutical development and materials science, understanding the thermodynamic profile of such molecules is critical for predicting bioavailability, phase behavior, and supramolecular interactions.

Because the specific thermodynamic parameters of this exact molecule are rarely isolated in generalized literature, this whitepaper synthesizes field-proven methodologies and extrapolates core thermodynamic data from homologous alkylcyclohexanes and cyclohexylacetic acid derivatives.

Structural Thermodynamics and Conformational Isomerism

The thermodynamic stability of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is heavily dictated by the conformational isomerism of its 1,4-disubstituted cyclohexane ring.

Enthalpy of Formation ( ΔHf∘​ ) and Gauche Interactions

In alkylcyclohexanes, the chair conformation minimizes ring strain, but the relative positions of the substituents (cis vs. trans) introduce significant thermodynamic variance. The trans-1,4 isomer allows both the bulky 3-methylpentyl group and the acetic acid moiety to occupy equatorial positions (diequatorial conformation). Conversely, the cis-1,4 isomer forces one substituent into an axial position, resulting in 1,3-diaxial interactions (alkane gauche interactions).

According to standard chemical thermodynamic properties established for alkylcyclohexanes, each axial substituent introduces a gauche penalty of approximately 3.35 kJ/mol per interaction [1]. Therefore, the cis-1,4 isomer is expected to be roughly 6.70 kJ/mol less stable than the trans isomer [1]. This enthalpy difference dictates that at equilibrium (e.g., during catalytic isomerization), the trans isomer will predominate.

ConformationalThermodynamics Start 1,4-Disubstituted Cyclohexane Core Trans Trans Isomer (Diequatorial) Start->Trans Equilibrium Cis Cis Isomer (Axial-Equatorial) Start->Cis Equilibrium ThermoTrans ΔHf° = Baseline (Thermodynamically Favored) Trans->ThermoTrans ThermoCis ΔHf° = +6.70 kJ/mol (1,3-Diaxial Penalty) Cis->ThermoCis

Fig 1. Thermodynamic energy landscape of 1,4-cyclohexane conformational isomers.

Phase Transition Thermodynamics

The addition of a branched 6-carbon chain (3-methylpentyl) to the cyclohexylacetic acid core profoundly alters its phase behavior. Pure cyclohexylacetic acid is a solid at room temperature with a melting point of 33 °C [2]. However, extending the alkyl chain disrupts crystal lattice packing.

Based on calorimetric studies of alkylcyclohexanes, increasing the alkyl chain length generally increases the glass transition temperature ( Tg​ ) but can depress the melting point ( Tm​ ) if the chain introduces asymmetry or branching (such as the 3-methyl group) [3]. The branched nature of the 3-methylpentyl group creates steric hindrance that prevents tight crystalline packing, likely rendering this compound a highly viscous supercooled liquid or an amorphous solid at room temperature.

Table 1: Extrapolated Thermodynamic Properties
PropertyValue / EstimateSource / Rationale
Molecular Weight 226.35 g/mol Calculated from C₁₄H₂₆O₂
Acid Dissociation (pKa) 4.90 - 4.95 at 298.15 KHomology to Cyclohexaneacetic acid (4.94) [4]
Lipophilicity (LogP) 5.80 - 6.20Base core (2.85)[2] + C6 branched chain addition
Standard State Viscous Liquid / AmorphousBranching disrupts crystal lattice packing [3]

Solution Thermodynamics: Acid Dissociation (pKa)

As a carboxylic acid, 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a weak acid. Its thermodynamic dissociation constant ( Ka​ ) is highly dependent on temperature and the dielectric constant of the solvent. Because the compound is highly lipophilic (predicted LogP ~6.0), aqueous titration requires a co-solvent system (e.g., Methanol/Water) followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.

Protocol: Self-Validating Potentiometric pKa Determination

Causality Note: We utilize a co-solvent extrapolation method because the molecule's extreme hydrophobicity prevents complete dissolution in pure water, which would otherwise lead to false equivalence points due to precipitation.

  • System Calibration: Calibrate a glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 298.15 K ± 0.1 K.

  • Sample Preparation: Prepare 0.005 M solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by volume).

  • Titration: Titrate each solution with standardized 0.05 M KOH under a continuous nitrogen purge to prevent CO₂ absorption (which would introduce carbonic acid interference).

  • Data Acquisition: Record pH after each 0.05 mL addition, ensuring the drift is < 0.001 pH/min before logging the value.

  • Thermodynamic Calculation:

    • Identify the half-equivalence point for each solvent ratio to find the apparent pKa ( psKa​ ).

    • Plot the psKa​ values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

    • Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true thermodynamic aqueous pKa.

Supramolecular Thermodynamics: Host-Guest Complexation

In drug formulation, highly lipophilic molecules like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid are often complexed with cyclodextrins (e.g., β -cyclodextrin) to improve aqueous solubility. The thermodynamics of this binding ( ΔG∘ , Ka​ ) must be precisely measured.

Standard 1 H NMR chemical shift titrations often fail for cyclohexylacetic acids because the chemical shift changes of the guest protons upon entering the cyclodextrin cavity are negligible [5]. Therefore, Diffusion-Ordered NMR Spectroscopy (DOSY) is the authoritative method for determining the association constant ( Ka​ ).

Protocol: DOSY NMR for Association Constant ( Ka​ ) Determination

Causality Note: DOSY measures the translational diffusion coefficient ( D ). When the small guest molecule binds to the massive β -cyclodextrin host, its apparent diffusion rate slows down significantly. By tracking this reduction in mobility, we can calculate the exact thermodynamic equilibrium of the complex [5].

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the guest acid (1.0 mM) and varying concentrations of β -cyclodextrin (0 to 10.0 mM) in D₂O buffered at pD 7.4.

  • NMR Acquisition: Use a Bipolar Pulse Pair Stimulated Echo (BPPSTE) pulse sequence at 298.15 K. Vary the gradient strength ( g ) linearly from 2% to 95% of the maximum over 16 to 32 steps.

  • Signal Attenuation Fitting: Fit the decay of the guest's isolated methyl signal to the Stejskal-Tanner equation:

    I=I0​exp[−Dγ2g2δ2(Δ−δ/3)]

    (Where I is intensity, γ is the gyromagnetic ratio, δ is gradient pulse length, and Δ is diffusion time).

  • Thermodynamic Extraction: The observed diffusion coefficient ( Dobs​ ) is a mole-fraction weighted average of the free ( Dfree​ ) and bound ( Dbound​ ) states. Fit the Dobs​ vs. Host Concentration curve using non-linear regression to extract Ka​ .

DOSY_Workflow Prep Prepare Host-Guest Titration Series NMR Acquire BPPSTE DOSY NMR Prep->NMR D2O, 298.15 K Extract Fit Stejskal-Tanner Extract D_obs NMR->Extract Gradient 2-95% Regress Non-Linear Regression (Mole-Fraction Avg) Extract->Regress D_obs vs [Host] Ka Output Thermodynamic Association Constant (Ka) Regress->Ka Binding Isotherm

Fig 2. DOSY NMR workflow for extracting supramolecular thermodynamic association constants.

References

  • Standard Chemical Thermodynamic Properties of Alkylcyclopentane Isomer Groups, Alkylcyclohexane Isomer Groups, and Combined Isomer Groups. Journal of Physical and Chemical Reference Data | AIP Publishing. Available at:[Link]

  • Cyclohexaneacetic acid | C8H14O2 | CID 21363. PubChem - NIH. Available at:[Link]

  • Thermodynamic study of alkyl-cyclohexanes in liquid, glassy, and crystalline states. The Journal of Chemical Physics | AIP Publishing. Available at:[Link]

  • NMR Diffusion Spectroscopy as a Measure of Host−Guest Complex Association Constants and as a Probe of Complex Size. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Introduction & Chemical Rationale 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic, conformationally flexible aliphatic carboxylic acid[1]. Compounds featuring the 1,4-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic, conformationally flexible aliphatic carboxylic acid[1]. Compounds featuring the 1,4-disubstituted cyclohexane scaffold are of significant interest in the development of lipid-like pharmaceutical intermediates, liquid crystals, and specialized fragrance components[2].

The most robust and scalable approach to synthesizing cyclohexylacetic acid derivatives relies on a three-stage functionalization of a corresponding ketone[3]. Starting from 4-(3-methylpentyl)cyclohexan-1-one, the sequence involves a Horner-Wadsworth-Emmons (HWE) olefination[4], followed by catalytic hydrogenation of the resulting exocyclic double bond[5], and concluding with the saponification of the ester to yield the free carboxylic acid[6]. This route is highly modular, utilizes standard scalable reagents, and provides a predictable impurity profile.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-(3-Methylpentyl)cyclohexan-1-one (Starting Material) Step1 Horner-Wadsworth-Emmons (HWE) Triethyl phosphonoacetate, NaH, THF SM->Step1 Int1 Ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate (Exocyclic Alkene) Step1->Int1 Step2 Catalytic Hydrogenation H2, Pd/C, EtOH Int1->Step2 Int2 Ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate (Saturated Ester) Step2->Int2 Step3 Saponification LiOH, THF/H2O, then HCl Int2->Step3 Product 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (Target Molecule) Step3->Product

Synthetic workflow for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Detailed Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate.

Reagents:

  • 4-(3-methylpentyl)cyclohexan-1-one (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • Suspend NaH in anhydrous THF under an inert nitrogen atmosphere and cool the flask to 0 °C.

  • Add triethyl phosphonoacetate dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Add a solution of 4-(3-methylpentyl)cyclohexan-1-one in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Causality & Expert Insights: The HWE reaction is highly effective for forming exocyclic double bonds on sterically hindered cyclohexanones. Sodium hydride (NaH) is selected as the base because it ensures irreversible deprotonation of the phosphonate ester, driving the formation of the nucleophilic phosphonate carbanion to completion and preventing equilibrium-driven side reactions[4],[7].

Protocol 2: Catalytic Hydrogenation

Objective: Synthesis of Ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate.

Reagents:

  • Ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate)

  • Absolute Ethanol (EtOH)

  • Hydrogen gas (H₂, 1 atm)

Methodology:

  • Dissolve the crude exocyclic alkene in absolute ethanol.

  • Carefully add 10% Pd/C under a gentle stream of nitrogen to prevent the ignition of the solvent vapors.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat this purge cycle 3 times).

  • Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst, washing the filter cake with excess ethanol.

  • Evaporate the filtrate to yield the saturated ester.

Causality & Expert Insights: Palladium-catalyzed hydrogenation is highly chemoselective for the reduction of unhindered exocyclic double bonds[5]. The delivery of hydrogen typically occurs via syn-addition from the less sterically hindered face of the cyclohexane ring. This kinetic protonation often yields a mixture of cis and trans isomers. If the trans-isomer (which is thermodynamically more stable due to equatorial positioning of bulky groups) is strictly required, an epimerization step using a strong base (e.g., NaOEt in EtOH) prior to saponification can be employed to equilibrate the stereocenters.

Protocol 3: Saponification (Ester Hydrolysis)

Objective: Synthesis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Reagents:

  • Ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq)

  • THF / Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Methodology:

  • Dissolve the saturated ester in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O in one single portion.

  • Stir the biphasic mixture at room temperature for 8-12 hours. (Gentle heating to 40 °C can be applied if steric hindrance slows the hydrolysis).

  • Monitor the reaction via TLC until the ester is completely consumed.

  • Concentrate the mixture under reduced pressure to remove the volatile THF.

  • Cool the remaining aqueous layer to 0 °C and acidify with 1M HCl until the pH reaches 2.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford the final target molecule.

Causality & Expert Insights: LiOH in a mixed aqueous-organic solvent system provides excellent phase transfer and nucleophilicity for ester cleavage without epimerizing sensitive stereocenters[6]. The critical step is the final acidification: lowering the pH to 2 protonates the intermediate lithium carboxylate salt, drastically reducing its aqueous solubility and forcing the free carboxylic acid into the organic phase during the EtOAc extraction.

Quantitative Data & Reaction Parameters Summary

Reaction StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
Step 1: HWE Olefination Ketone → Exocyclic AlkeneTriethyl phosphonoacetate, NaH, THF0 → 254 - 680 - 85%
Step 2: Hydrogenation Alkene → Saturated EsterH₂ (1 atm), 10% Pd/C, EtOH2512> 90%
Step 3: Saponification Ester → Carboxylic AcidLiOH·H₂O, THF/H₂O, then HCl25 - 408 - 1285 - 95%

Sources

Application

Reagents for reducing 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid to alcohol

Application Note & Protocol Guide Topic: Reagents and Protocols for the Reduction of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid to 2-[4-(3-Methylpentyl)cyclohexyl]ethanol Executive Summary & Strategic Overview The reduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Reduction of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid to 2-[4-(3-Methylpentyl)cyclohexyl]ethanol

Executive Summary & Strategic Overview

The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the development of active pharmaceutical ingredients (APIs) and fine chemicals. This document provides an in-depth guide for researchers and drug development professionals on the selective reduction of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, a sterically hindered aliphatic carboxylic acid, to its corresponding primary alcohol. We will dissect the mechanistic rationale behind reagent selection, present a comparative analysis of the two most robust methods—Lithium Aluminum Hydride (LAH) and Borane complexes—and provide detailed, field-proven protocols designed for safety, efficiency, and reproducibility. Every procedural step is rationalized to empower the scientist with a deep understanding of the reaction dynamics, ensuring successful outcomes.

Foundational Principles: The Challenge of Carboxylic Acid Reduction

Carboxylic acids present a unique challenge for reduction. The carboxyl carbon is at a high oxidation state and is less electrophilic than the carbonyl carbon of an aldehyde or ketone. This is compounded by the acidic proton; strong, nucleophilic hydride reagents can first engage in an acid-base reaction to form a carboxylate salt.[1] This carboxylate is resonance-stabilized and even less electrophilic, rendering it resistant to reduction by mild reagents like sodium borohydride (NaBH₄) under standard conditions.[1][2][3][4][5]

Therefore, this transformation demands powerful reducing agents capable of overcoming this initial deprotonation and effectively delivering hydride to the electron-deficient center. The two gold-standard reagents for this purpose are Lithium Aluminum Hydride and Borane.

Reagent Selection: A Comparative Analysis

The choice between Lithium Aluminum Hydride (LAH) and Borane is dictated by the specific requirements of the synthesis, particularly concerning functional group tolerance (chemoselectivity) and operational safety.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complexes (BH₃·THF or BH₃·SMe₂)
Reducing Strength Extremely Powerful / Non-selective[6][7]Powerful / Highly Selective for Carboxylic Acids[2][8]
Chemoselectivity Reduces most polar carbonyl groups (esters, amides, ketones, etc.) and other functional groups (nitriles, epoxides).[7][9][10]Highly chemoselective for carboxylic acids. Often leaves esters, ketones, nitriles, and halides intact.[8][10][11]
Typical Solvents Anhydrous ethers (e.g., Diethyl ether, THF)[3]Anhydrous THF[12]
Reaction Conditions Typically 0 °C to reflux.Typically 0 °C to reflux.
Work-up Requires a meticulous and potentially hazardous quenching procedure (e.g., Fieser method) to manage excess reagent and aluminum salts.[13][14][15]Simpler and safer quenching with methanol or water, followed by extractive work-up.[12][16]
Safety & Handling HIGHLY HAZARDOUS. Pyrophoric, reacts violently with water and protic solvents.[17][18] Requires strict anhydrous and inert atmosphere techniques.[13]Flammable and moisture-sensitive, but significantly safer and easier to handle than LAH. The complexes are stabilized against decomposition.[2][19]

Experimental Workflows & Chemical Transformation

A successful reduction requires a systematic approach from reagent selection through to final product isolation.

G cluster_prep Preparation cluster_reagents Reagent Selection cluster_reaction Reaction & Isolation Start Start: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in Anhydrous THF Reagent_Choice Select Reducing Agent Start->Reagent_Choice LAH LiAlH₄ (High Power, Low Selectivity) Reagent_Choice->LAH Path A Borane BH₃·THF (High Selectivity, Safer) Reagent_Choice->Borane Path B Reaction Perform Reduction (Inert Atmosphere) LAH->Reaction Borane->Reaction Quench Quench Excess Reagent Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup End Isolate Product: 2-[4-(3-Methylpentyl)cyclohexyl]ethanol Workup->End

Caption: General experimental workflow for carboxylic acid reduction.

The specific chemical transformation targeted in this guide is as follows:

Caption: Reduction of the target carboxylic acid to its primary alcohol.

Detailed Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

Principle: This protocol utilizes the high reactivity of LAH for a rapid and complete reduction. The mechanism involves an initial acid-base reaction to form a lithium carboxylate, followed by coordination of the aluminum to the carbonyl oxygen, which facilitates two successive hydride transfers to yield the primary alcohol.[1][4]

SAFETY-CRITICAL: LAH reacts violently with water and can ignite upon friction or in moist air.[18] All operations must be conducted in a certified fume hood under a dry, inert atmosphere (Nitrogen or Argon). Appropriate PPE, including a fire-retardant lab coat, safety goggles, and gloves, is mandatory.[13] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[18]

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.

  • Reagent Preparation: In the reaction flask, prepare a suspension of LAH (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis (e.g., using 10% Ethyl Acetate in Hexane) indicates complete consumption of the starting material. If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching (Fieser Method): This is the most critical step for safety and must be performed with extreme caution.[14]

    • Cool the reaction mixture back down to 0 °C.

    • Dilute the reaction mixture with an equal volume of anhydrous diethyl ether to prevent the formation of unmanageable precipitates.[17]

    • Slowly and dropwise, add water (X mL, where X = grams of LAH used). CAUTION: Exothermic reaction and vigorous gas evolution.

    • Next, add 15% aqueous sodium hydroxide solution (X mL, where X = grams of LAH used). The mixture will begin to form a granular precipitate.

    • Finally, add water again (3X mL, where 3X = 3 * grams of LAH used).[13]

  • Isolation & Purification:

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes until a white, granular, and easily filterable solid forms.[14]

    • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-[4-(3-Methylpentyl)cyclohexyl]ethanol.

    • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Principle: This method leverages the high chemoselectivity of borane. BH₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl for reduction, proceeding through a triacyloxyborane intermediate which is subsequently reduced to the alcohol.[8] This method is significantly safer than using LAH.

Methodology:

  • Apparatus Setup: Use a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Substrate Preparation: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of BH₃·THF in THF (2.0 - 3.0 equivalents) dropwise via the dropping funnel to the stirred solution of the carboxylic acid.[12] A controlled evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (40-50 °C) to accelerate the reduction if necessary.[12] Monitor progress by TLC.

  • Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add methanol dropwise to quench the excess borane. CAUTION: Vigorous hydrogen evolution. Continue adding methanol until gas evolution ceases.[16]

  • Isolation & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

    • Redissolve the residue in ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • Self-Validation Note: Boron impurities can sometimes be removed by co-evaporation with methanol, which forms the volatile trimethyl borate.[20]

    • Purify further by column chromatography if required.

References

  • Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation Source: JACS Au URL: [Link]

  • Title: Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium Source: Politecnico di Milano Research Repository URL: [Link]

  • Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation Source: ACS Publications URL: [Link]

  • Title: Reductions of Carboxylic Acid Derivatives Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Alcohol synthesis by carboxyl compound reduction Source: Organic Chemistry Portal URL: [Link]

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  • Title: Reduction of carboxylic acids (video) Source: Khan Academy URL: [Link]

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  • Title: In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride Source: Oreate AI Blog URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction Source: ACS Publications URL: [Link]

  • Title: Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2) Source: International Journal of Biomedical Investigation URL: [Link]

  • Title: Lithium Aluminum Hydride - Princeton EHS Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Derivatives of Carboxylic Acids Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Borane Reductions (using BH3.THF or BH3.Me2S) Source: Organic Synthesis URL: [Link]

  • Title: Quenching Reactions: Lithium Aluminium Hydride Source: Chemistry LibreTexts URL: [Link]

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  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

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  • Title: Reduction of Carboxylic Acids, Aldehydes & Ketones Source: Save My Exams URL: [Link]

  • Title: Workup Tricks: Reagents Source: University of Rochester URL: [Link]

  • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis Source: Wiley Online Library URL: [Link]

  • Title: Borane Tetrahydrofuran - Common Organic Chemistry Source: The Organic Chemistry Portal URL: [Link]

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  • Title: 9.5 Alcohols from Carbonyl Compounds: Reduction Source: Fundamentals of Organic Chemistry URL: [Link]

  • Title: 17.4 Alcohols from Carbonyl Compounds: Reduction Source: OpenStax URL: [Link]

  • Title: A Quick Guide to Reductions in Organic Chemistry Source: American Chemical Society URL: [Link]

Sources

Method

Application Note: 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid as a Structural Intermediate in Lipophilic Prodrug and Lipid Nanoparticle (LNP) Design

Target Audience: Researchers, medicinal chemists, and drug formulation scientists. Executive Summary & Physicochemical Profiling The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7; Formula: C₁₄H₂...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug formulation scientists.

Executive Summary & Physicochemical Profiling

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7; Formula: C₁₄H₂₆O₂) is a highly specialized, lipophilic cycloaliphatic acid. While linear fatty acids are ubiquitous in pharmaceutical formulations, they are highly susceptible to rapid β-oxidation and non-specific esterase cleavage. This specific intermediate offers two distinct structural advantages:

  • Steric Hindrance: The branched 3-methylpentyl chain provides localized steric bulk. When conjugated to an Active Pharmaceutical Ingredient (API), this hindrance shields the ester/amide bond from rapid enzymatic hydrolysis, allowing for controlled, sustained release[1].

  • Conformational Rigidity: The cyclohexyl ring restricts the conformational freedom of the lipid tail. When incorporated into ionizable lipids for Lipid Nanoparticles (LNPs), this rigidity increases the cross-sectional area of the hydrophobic tail. This geometry strongly favors the formation of inverted hexagonal (H_II) phases in acidic environments, a biophysical prerequisite for efficient endosomal escape of mRNA therapeutics[2].

This application note details validated protocols for utilizing this intermediate in two critical workflows: the synthesis of lipophilic prodrugs and the formulation of advanced LNPs.

Core Application 1: Synthesis of Lipophilic Prodrugs

For Biopharmaceutics Classification System (BCS) Class III drugs (high solubility, low permeability), conjugating a lipophilic tail is a proven strategy to enhance cellular uptake. We employ a modified Steglich Esterification to conjugate 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid to an API's hydroxyl group.

Causality in Experimental Design

The classical Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC)[3]. However, DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from lipophilic products. To ensure a self-validating, high-purity workflow, we substitute DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) . EDC generates a water-soluble urea byproduct that is easily removed during a basic aqueous workup, eliminating the need for tedious early-stage chromatography. 4-Dimethylaminopyridine (DMAP) is retained as the nucleophilic catalyst to suppress side reactions (e.g., N-acylurea formation) and accelerate acyl transfer[3].

Protocol 1: Modified Steglich Esterification (EDC/DMAP)

Reagents:

  • API (containing a primary/secondary hydroxyl group): 1.0 eq

  • 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid: 1.2 eq

  • EDC·HCl: 1.5 eq

  • DMAP: 0.2 eq

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the API (1.0 eq) and 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.2 eq) in anhydrous DCM under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated ester.

  • Catalysis: Add DMAP (0.2 eq) to the stirring solution. Cool the reaction vessel to 0 °C using an ice bath. Note: Cooling minimizes the risk of racemization if the API contains sensitive stereocenters.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate) to validate the consumption of the API.

  • Quenching & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted DMAP and EDC urea), saturated NaHCO₃ (to remove unreacted aliphatic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude prodrug can be further purified via flash column chromatography if >98% purity is required for in vivo studies.

G A API (BCS Class III) Low Permeability C Steglich Esterification (EDC/DMAP) A->C B 2-[4-(3-Methylpentyl)cyclohexyl] acetic acid B->C D Lipophilic Prodrug High Permeability C->D E Cell Membrane Translocation D->E F Intracellular Esterases (Sterically Hindered Cleavage) E->F G Active API Release (Therapeutic Effect) F->G

Fig 1: Synthesis and intracellular activation pathway of lipophilic prodrugs.

Quantitative Data: Pharmacokinetic Profiling

Conjugation of the branched cycloaliphatic tail drastically alters the physicochemical properties of the API. Table 1 summarizes the expected shifts in pharmacokinetic parameters.

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters

ParameterParent API (BCS III)Cycloaliphatic ProdrugAnalytical Method / Rationale
LogP (Lipophilicity) < 1.04.5 – 5.5Shake-flask method (Octanol/Water). Tail adds significant hydrophobic bulk.
Aqueous Solubility > 10 mg/mL< 0.1 mg/mLNephelometry. Trade-off for increased membrane affinity.
Caco-2 Permeability ( Papp​ ) < 1×10−6 cm/s> 10×10−6 cm/sTranswell assay. Enhanced passive transcellular diffusion.
Plasma Half-life ( t1/2​ ) 1 – 2 hours8 – 12 hoursLC-MS/MS in plasma. Steric branching at the 3-methyl position slows esterase degradation[1].

Core Application 2: Integration into Ionizable Lipids for LNPs

When 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is used as the hydrophobic tail in the synthesis of novel ionizable lipids (via amidation with a polyamine headgroup), it becomes a potent component for mRNA delivery vehicles.

Causality in Experimental Design

LNP formulation requires the rapid, chaotic mixing of an ethanolic lipid phase with an acidic aqueous mRNA phase. We strictly mandate microfluidic mixing over bulk hand-mixing. Hand-mixing results in a slow solvent exchange, leading to broad polydispersity and large particles (>100 nm). Microfluidic chips (e.g., herringbone mixers) force the fluid streams through chaotic advection, reducing the mixing time ( tmix​ ) to milliseconds—significantly faster than the lipid self-assembly time. This rapid solvent exchange forces the lipids to precipitate uniformly, consistently yielding monodisperse LNPs of ~80 nm.

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Reagents & Materials:

  • Lipid Phase: Ionizable Lipid (synthesized from the title acid), DSPC, Cholesterol, and DMG-PEG2000 in ethanol (Molar ratio: 50:10:38.5:1.5).

  • Aqueous Phase: mRNA dissolved in 50 mM Citrate Buffer (pH 4.0).

  • Equipment: Microfluidic mixing platform (e.g., NanoAssemblr® or equivalent herringbone mixer).

Step-by-Step Methodology:

  • Preparation: Dissolve the lipid mixture in absolute ethanol to a final total lipid concentration of 12.5 mM. Dilute the mRNA in the citrate buffer to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1 (moles of ionizable amine to moles of mRNA phosphate).

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes. Set the microfluidic controller to a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

  • Self-Assembly: Initiate the flow. As the ethanol concentration drops below the solubility threshold in the mixing channel, the ionizable lipids (protonated at pH 4.0) electrostatically bind the mRNA and precipitate into solid lipid nanoparticles[2].

  • Quenching & Dialysis: Immediately collect the effluent into a volume of 1X PBS (pH 7.4) equal to 40% of the total collection volume to quench the acidic pH and halt particle growth. Transfer the mixture to a 100 kDa MWCO dialysis cassette and dialyze against 1X PBS (pH 7.4) for 18 hours to remove residual ethanol and neutralize the core.

  • Validation: Filter the dialyzed LNPs through a 0.22 µm PES syringe filter. Validate particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptable parameters: Size = 70–90 nm; PDI < 0.15.

LNP Aq Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mix Microfluidic Mixer (Rapid Solvent Exchange) Aq->Mix Lip Lipid Phase (Ethanol) Ionizable Lipid, DSPC, Chol, PEG Lip->Mix LNP Self-Assembled LNPs (~80 nm diameter) Mix->LNP Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) LNP->Dialysis Filter Sterile Filtration (0.22 µm PES Filter) Dialysis->Filter

Fig 2: Microfluidic formulation workflow for mRNA-loaded lipid nanoparticles.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[Link]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522–524.[Link]

  • Inside Therapeutics. (2026). LNP Hand mixing - comparison with microfluidics formulation. Inside Therapeutics Technical Notes.[Link]

Sources

Application

Application Note: Reaction Conditions for the Alkylation of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Introduction The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic, saturated building block utilized in advanced drug development and lipid-conjugate synthesis[1]. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic, saturated building block utilized in advanced drug development and lipid-conjugate synthesis[1]. Structurally, it features a flexible 3-methylpentyl tail attached to a cyclohexane ring, terminating in an acetic acid moiety[2]. Modifying this scaffold via alkylation allows researchers to tune its steric bulk, lipophilicity, and pharmacokinetic profile.

Alkylation of this compound can be directed to two distinct sites depending on the therapeutic or synthetic goal:

  • C-Alkylation (α-Alkylation): Formation of a new carbon-carbon bond at the α-position of the acetic acid group to alter steric hindrance and metabolic stability.

  • O-Alkylation (Esterification): Formation of an ester prodrug or protected intermediate at the carboxylate oxygen.

Mechanistic Insights & Causality (E-E-A-T)

C-Alkylation via Enediolate Dianion Formation

Alpha-alkylation of carboxylic acids is mechanistically demanding due to the presence of two acidic protons. The carboxylic acid proton (pKa ~4.5) is vastly more acidic than the α-carbon proton (pKa ~25–30). Therefore, a standard base will only yield the unreactive carboxylate monoanion.

Causality in Reagent Selection: To achieve α-alkylation, >2.0 equivalents of a strong, non-nucleophilic base—typically Lithium Diisopropylamide (LDA)—must be employed[3]. The first equivalent deprotonates the hydroxyl group to form a lithium carboxylate. The second equivalent removes the α-proton to generate a highly nucleophilic enediolate dianion [1][3].

Temperature Control: The generation of the dianion must be initiated at -78 °C to prevent premature degradation or self-condensation. However, the mixture is typically warmed briefly to 0 °C to ensure complete deprotonation of the sterically hindered α-carbon, before being re-cooled to -78 °C for the addition of the electrophile [1][3]. Because of the bulky 4-(3-methylpentyl)cyclohexyl group at the β-position, highly reactive electrophiles (e.g., methyl iodide, allyl bromide) are recommended to overcome steric hindrance.

O-Alkylation via Steglich Esterification

Direct O-alkylation using alkyl halides and K₂CO₃ is possible, but coupling the acid with an alcohol via Steglich esterification is often preferred for sensitive substrates and bulky alcohols.

Causality in Reagent Selection: The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst[4][5]. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea[4]. DMAP acts as a superior nucleophile, attacking the O-acylisourea to form a reactive N-acylpyridinium intermediate (an "active ester"), which subsequently reacts with the alcohol to form the desired ester in high yield [2][4].

Experimental Protocols

Protocol A: α-Alkylation (C-Alkylation)

Self-validating design: This protocol includes a specific warming step to validate dianion formation before electrophile addition, ensuring high conversion rates.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol of substrate) and diisopropylamine (2.4 eq). Cool to -78 °C.

  • Base Generation: Add n-Butyllithium (2.3 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C to form LDA.

  • Dianion Formation: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 eq) in a minimal amount of anhydrous THF. Add dropwise to the LDA solution at -78 °C.

  • Activation: Remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes. Note: This step is critical to ensure complete conversion of the monoanion to the enediolate dianion.

  • Alkylation: Re-cool the mixture to -78 °C. Add the alkyl halide (e.g., Iodomethane, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Steglich Esterification (O-Alkylation)

Self-validating design: The immediate precipitation of DCU serves as a visual indicator of successful carboxylic acid activation.

  • Preparation: In a dry round-bottom flask, dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Coupling: Add DCC (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, validating the activation of the acid[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Data Presentation

ParameterC-Alkylation (α-Alkylation)O-Alkylation (Steglich Esterification)
Target Site α-CarbonCarboxylate Oxygen
Reagents / Catalysts LDA (Base)DCC (Coupling), DMAP (Catalyst)
Base Equivalents >2.2 eq (Strictly required)0.1 eq DMAP (Catalytic)
Temperature Profile -78 °C → 0 °C → -78 °C → RT0 °C → RT
Key Intermediate Enediolate DianionO-Acylisourea / N-Acylpyridinium
Electrophile / Nucleophile Alkyl Halide (Electrophile)Alcohol (Nucleophile)
Typical Yield Range 65% - 85%85% - 98%
Primary Application Structural modification, steric tuningProdrug synthesis, acid protection

Mechanistic Visualization

G A 2-[4-(3-Methylpentyl)cyclohexyl] acetic acid B Carboxylate Monoanion (O-deprotonation) A->B + 1.0 eq LDA THF, -78 °C C Enediolate Dianion (α-C deprotonation) B->C + 1.2 eq LDA Warm to 0 °C D α-Alkylated Carboxylate (C-C bond formation) C->D + R-X (Electrophile) -78 °C to RT E α-Alkylated Acid (Final Product) D->E H3O+ Workup (Quench)

Caption: Mechanistic workflow of the α-alkylation of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

References

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). α-Anions of carboxylic acids. II. Formation and alkylation of α-metalated aliphatic acids. The Journal of Organic Chemistry. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. URL:[Link]

  • Organic Chemistry Portal. Steglich Esterification. URL:[Link]

Sources

Method

Application Note: Synthesis and Purification of Amide Derivatives from 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Introduction & Substrate Profiling The development of novel lipidic carriers, fragrance compounds, and specialized pharmaceutical intermediates often requires the derivatization of complex aliphatic scaffolds. 2-[4-(3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

The development of novel lipidic carriers, fragrance compounds, and specialized pharmaceutical intermediates often requires the derivatization of complex aliphatic scaffolds. 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) is a highly lipophilic, sterically demanding carboxylic acid[1]. Structurally, it features a flexible, branched aliphatic tail (3-methylpentyl) attached to a cyclohexane ring, with an acetic acid moiety serving as the primary synthetic handle.

Converting this substrate into amide derivatives presents two distinct chemical challenges:

  • Steric Hindrance: While the carboxylic acid is technically primary, the adjacent bulky cyclohexane ring induces significant localized steric crowding, slowing down standard coupling kinetics.

  • Extreme Lipophilicity: The lack of polar functional groups (beyond the reacting carboxylate) and the absence of a UV chromophore make reaction monitoring and standard reverse-phase purification difficult.

This application note provides two field-proven, self-validating protocols for the amidation of this substrate, prioritizing mechanistic causality and high-purity isolation.

Mechanistic Rationale & Strategy Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the immediate formation of an unreactive ammonium carboxylate salt. To overcome this activation energy barrier, the carboxylic acid must be converted into a highly electrophilic intermediate[2].

Depending on the scale and the nucleophilicity of the target amine, we recommend one of two distinct pathways:

  • Strategy A: Uronium-Based Coupling (HATU/DIPEA) Best suited for micro-to-milligram scale library synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) converts the acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt ring provides an intramolecular hydrogen-bonding effect (neighboring group participation) that acts as a basic catalyst, significantly accelerating the aminolysis step compared to traditional EDC/HOBt methods.

  • Strategy B: Acid Chloride Activation (Oxalyl Chloride/DMF) Best suited for gram-scale synthesis or when coupling highly electron-deficient amines (e.g., anilines). Coupling reagents like HATU generate stoichiometric, high-molecular-weight waste (tetramethylurea and HOAt) that can co-elute with highly lipophilic amides during chromatography[3]. Oxalyl chloride, catalyzed by DMF via the Vilsmeier-Haack intermediate, converts the acid to an acyl chloride. The byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and leaving a crude intermediate that requires no extractive purification[4].

Reaction Workflow Visualization

Workflow cluster_A Protocol A: HATU Coupling cluster_B Protocol B: Acid Chloride SM 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (Lipophilic, Sterically Hindered) HATU_Act Pre-activation HATU + DIPEA SM->HATU_Act OxCl_Act Chlorination Oxalyl Chloride + cat. DMF SM->OxCl_Act HOAt_Ester HOAt Active Ester (Highly Reactive) HATU_Act->HOAt_Ester Fast kinetics Amine1 Amine Addition (R-NH2) HOAt_Ester->Amine1 Acyl_Cl Acyl Chloride (Moisture Sensitive) OxCl_Act->Acyl_Cl -CO, -CO2, -HCl Amine2 Amine Addition (R-NH2 + Base) Acyl_Cl->Amine2 Product Target Amide Derivative (Purified via Workup) Amine1->Product Aminolysis Amine2->Product Schotten-Baumann

Figure 1: Mechanistic workflow for the amidation of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Experimental Protocols

Protocol A: HATU-Mediated High-Throughput Amidation

Self-Validating Principle: This protocol utilizes a sequential addition strategy. Pre-activating the acid ensures complete conversion to the HOAt ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free carboxylic acid.

Reagents:

  • 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 equiv.)

  • Target Amine (1.2 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Pre-Activation: Add DIPEA (3.0 eq) dropwise at room temperature. Stir the mixture for 15–20 minutes. Causality: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.2 eq) either neat or as a solution in DCM. Stir at room temperature for 2–12 hours.

  • Reaction Monitoring: Because the substrate lacks UV absorbance, monitor the reaction via TLC stained with Phosphomolybdic Acid (PMA) and heated, or via LC-MS equipped with an Evaporative Light Scattering Detector (ELSD).

  • Workup & Purification: Dilute the mixture with additional DCM.

    • Wash with 1M aqueous HCl (2x) to protonate and remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2x) to deprotonate and remove any unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting lipophilic amide is often >95% pure at this stage.

Protocol B: Scalable Acid Chloride Amidation

Self-Validating Principle: The cessation of gas evolution acts as a visual indicator for the completion of the chlorination step. The subsequent removal of volatiles ensures no residual oxalyl chloride can react with the incoming amine[5].

Reagents:

  • 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (1.0 equiv.)

  • Oxalyl Chloride (1.5 equiv.)

  • Anhydrous DMF (0.05 equiv., catalytic)

  • Target Amine (1.1 equiv.)

  • Triethylamine (TEA) (2.5 equiv.)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Chlorination: Dissolve the carboxylic acid in anhydrous DCM and cool to 0 °C. Add a catalytic amount of DMF.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise. Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which then transfers the chloride to the acid.

  • Maturation: Remove the ice bath and stir at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will occur. Stir for 1–2 hours until gas evolution completely ceases.

  • Concentration: Concentrate the reaction mixture under vacuum to remove the solvent and excess oxalyl chloride. Critical Step: Failure to remove excess oxalyl chloride will result in the formation of urea byproducts upon amine addition.

  • Coupling (Schotten-Baumann conditions): Redissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add the target amine (1.1 eq) followed immediately by TEA (2.5 eq). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during aminolysis and preventing the amine from crashing out as an unreactive hydrochloride salt.

  • Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pure amide.

Comparative Data & Method Selection

To assist in selecting the optimal synthetic route, the quantitative and qualitative parameters of both protocols are summarized below:

ParameterProtocol A (HATU)Protocol B (Oxalyl Chloride)
Best Suited For Parallel library synthesis, micro-scaleScale-up (>1 gram), unreactive amines
Activation Intermediate HOAt Active EsterAcyl Chloride
Atom Economy Low (Generates heavy byproducts)High (Byproducts are volatile gases)
Moisture Sensitivity ModerateHigh (Acyl chloride readily hydrolyzes)
Typical Yields 75% – 95%85% – 98%
Primary Impurity Risk Co-elution of tetramethylurea / HOAtHydrolysis back to starting material
Reaction Time 2 – 12 hours3 – 4 hours (Total for both steps)

Analytical & Troubleshooting Insights

Working with 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid requires specific analytical adjustments due to its physicochemical properties:

  • Detection Challenges: The molecule is "greasy" and lacks a conjugated π -system. Standard UV detectors (214 nm / 254 nm) will fail to detect the starting material and many of its aliphatic amide derivatives. Solution: Utilize CAD (Charged Aerosol Detection), ELSD, or Refractive Index (RI) detectors for HPLC. For TLC, use universal destructive stains such as KMnO₄ or PMA followed by aggressive heating.

  • Chromatographic Separation: Because the starting material and the resulting amides are both highly lipophilic, their Rf​ values on normal-phase silica gel are often nearly identical. Solution: Rely heavily on the chemical workup. The basic aqueous wash (sat. NaHCO₃) is highly effective at partitioning any unreacted carboxylic acid into the aqueous layer as a sodium salt, leaving the neutral lipophilic amide in the organic layer. Ensure the pH of the basic wash is >8 to guarantee complete deprotonation of the acid.

References

  • 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid chemical properties and identification. ChemSrc.
  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. Chem. Soc. Rev., 2009. Luxembourg Bio Technologies.
  • A green chemistry perspective on catalytic amide bond formation.Nature Catalysis / SciSpace.
  • Challenges in amide coupling with sterically hindered amines. Benchchem.

Sources

Application

Catalytic Hydrogenation Methods for Cyclohexylacetic Acid and Its Analogs: An Application Note &amp; Protocol Guide

Overview and Strategic Importance Cyclohexylacetic acid and its substituted analogs are highly valued cycloaliphatic building blocks in organic synthesis, serving as critical intermediates for pharmaceuticals (e.g., gaba...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Strategic Importance

Cyclohexylacetic acid and its substituted analogs are highly valued cycloaliphatic building blocks in organic synthesis, serving as critical intermediates for pharmaceuticals (e.g., gabapentin, buparvaquone) and specialized fragrance compounds[1][2]. The most atom-economical and industrially viable route to synthesize these compounds is the direct catalytic hydrogenation of their corresponding phenylacetic acid precursors[1][3].

Because the transformation involves the complete saturation of a highly stable aromatic benzene ring into a cyclohexane ring, the reaction requires forcing conditions, precise catalyst selection, and rigorous thermodynamic control[3]. This application note provides a comprehensive guide to the mechanistic causality, catalyst selection, and self-validating experimental protocols required to achieve high-yielding hydrogenations of phenylacetic acid analogs.

Mechanistic Causality & Catalyst Selection

The core challenge in hydrogenating phenylacetic acid lies in overcoming the resonance energy of the aromatic ring without inducing unwanted side reactions, such as the hydrogenolysis of the carboxylic acid moiety or decarboxylation. The general mechanism requires the flat adsorption of the aromatic compound onto a transition metal catalyst surface, followed by the sequential addition of six hydrogen atoms[3].

  • Rhodium on Carbon (Rh/C): Rhodium is exceptionally effective for the hydrogenation of aromatic rings[3]. It provides rapid conversion at relatively lower temperatures and pressures compared to other metals, and crucially, it does not readily cleave C-O bonds, preserving the acetic acid side chain.

  • Palladium on Carbon (Pd/C): While Pd/C is widely used, it is often deployed for sequential reductions or when specific functional groups (like nitro groups) are present on the aromatic ring[2]. It is highly selective but may require higher pressures to fully saturate the sterically hindered aromatic core.

  • Ruthenium on Carbon (Ru/C): Ruthenium is a cost-effective alternative but requires strict temperature control. At elevated temperatures (e.g., 493 K), Ru/C can lead to over-hydrogenation or ring-opening side reactions. Lowering the temperature to 453 K significantly increases selectivity for the desired cyclohexane derivative[4].

  • Steric Influence: The bulky nature of the acetic acid group—and any additional substituents like a 4-tert-butyl group—heavily influences the regioselectivity and the geometry of surface adsorption[3]. Bulky analogs require catalysts with high surface area and often necessitate elevated hydrogen pressures to force the substrate into the correct orientation for hydride transfer.

Workflow & Decision Matrix

G A Phenylacetic Acid Precursor B Substituent Analysis (Steric/Electronic) A->B C Unsubstituted / Alkyl Substituted B->C Direct Ring Saturation D Nitro / Halogen Substituted B->D Sequential Reduction E Rh/C or Ru/C Catalyst (High Pressure H2) C->E F Pd/C Catalyst (Stepwise Reduction) D->F G Cyclohexylacetic Acid Analog E->G 3 eq. H2 uptake F->G Functional group then ring saturation

Logical decision matrix for catalyst selection in phenylacetic acid hydrogenation.

Quantitative Data Summary

The following table summarizes validated reaction parameters for various phenylacetic acid analogs based on empirical data[2][3][4].

Catalyst SystemSubstrateTemp (°C/K)Pressure (bar)Conversion (%)Selectivity (%)
5% Rh/C Phenylacetic Acid80 °C50>98>99
5% Pd/C 4-tert-butylphenylacetic acid120 °C809598
5% Ru/C Aromatic Dicarboxylic Acids180 °C (453 K)100>99>95
5% Ru/C Aromatic Dicarboxylic Acids220 °C (493 K)100>99<80 (Over-reduction)

Experimental Protocols

The following protocols are designed as self-validating systems . By integrating stoichiometric gas uptake monitoring and physical property changes, the operator can confirm reaction success before proceeding to complex analytical techniques.

Protocol A: General Synthesis of Cyclohexylacetic Acid (Using Rh/C)

Objective: High-yield saturation of unsubstituted phenylacetic acid[1].

Materials:

  • Phenylacetic acid (1.0 eq, 100 mmol)

  • 5% Rh/C (5 wt% relative to substrate)

  • Solvent: Glacial acetic acid or Methanol (100 mL)

  • High-pressure Parr reactor (Hastelloy or Stainless Steel)

Step-by-Step Procedure:

  • Substrate Loading: Dissolve 100 mmol of phenylacetic acid in 100 mL of the chosen solvent. Transfer the solution to the reactor vessel.

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst. Caution: Dry Rh/C is pyrophoric. Always add it to the solvent under an inert atmosphere (e.g., Argon).

  • Purging (Self-Validation Step 1): Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 10 bar) followed by Hydrogen (3 cycles at 10 bar) to ensure zero oxygen presence. A failure to hold pressure during purging indicates a leak, invalidating the run.

  • Pressurization & Heating: Pressurize the reactor to 50 bar with H2 gas. Begin stirring at 800 RPM and heat the vessel to 80 °C.

  • Reaction Monitoring (Self-Validation Step 2): Monitor the hydrogen mass flow controller. The reaction requires exactly 3.0 equivalents of H2 (300 mmol) to saturate the aromatic ring. The reaction is complete only when the pressure drop stabilizes and cumulative H2 uptake plateaus at the theoretical limit.

  • Workup: Cool the reactor to room temperature and carefully vent the residual H2. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield cyclohexylacetic acid.

Protocol B: Synthesis of 4-tert-butylcyclohexylacetic acid (Buparvaquone Precursor)

Objective: One-step catalytic hydrogenation of a sterically hindered analog[2].

Modifications from Protocol A:

  • Substrate: 4-tert-butylphenylacetic acid.

  • Catalyst: 5% Pd/C or a specialized Pt/Ru catalyst[2].

  • Conditions: Due to the steric bulk of the tert-butyl group, increase the temperature to 120 °C and the H2 pressure to 80 bar.

  • Causality for Change: The bulky tert-butyl group prevents flat adsorption on the catalyst surface. Higher kinetic energy (temperature) and higher collision frequency (pressure) are required to drive the complete saturation of the ring[2][3].

  • Workup: After filtering the catalyst and concentrating the liquid, the concentrated liquid is added to water to precipitate the solid product. Centrifuge and dry to obtain refined 4-tert-butyl cyclohexyl acetic acid[2].

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized product, perform the following rapid analytical checks:

  • TLC UV-Activity (Rapid Bench Check): Phenylacetic acid is highly UV-active (254 nm) due to its conjugated pi-system. Cyclohexylacetic acid has no UV chromophore. Spot the starting material and the product on a silica TLC plate. A successful reaction will yield a product spot that is completely invisible under UV light (visualize using a KMnO4 stain instead).

  • 1H NMR Spectroscopy: Confirm the disappearance of the aromatic proton multiplet at δ 7.2 - 7.4 ppm. The successful formation of the cyclohexane ring will present as a complex aliphatic multiplet between δ 0.9 - 1.8 ppm.

References

  • Cyclohexylacetic acid patented technology retrieval search results - Eureka | Patsnap Source: patsnap.com URL:[Link]

  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry Source: asianpubs.org URL:[Link]

Sources

Method

Scalable Synthesis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a significant structural motif in medicinal chemistry, often serving as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a significant structural motif in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. Its lipophilic cyclohexane core, substituted with a flexible alkyl chain and a carboxylic acid functional group, allows for diverse interactions with biological targets. The development of robust and scalable synthetic routes to this compound is therefore of critical importance for enabling preclinical and clinical drug development programs.

This document provides a detailed guide to two distinct and scalable synthetic pathways for the preparation of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid. The protocols are designed to be adaptable for both laboratory-scale synthesis and larger-scale production. We will delve into the strategic considerations behind each route, providing detailed, step-by-step experimental procedures. The stereochemical outcome of the 1,4-disubstituted cyclohexane ring, a crucial aspect for biological activity, will also be addressed.[1][2][3][4][5]

Strategic Overview of Synthetic Routes

Two primary strategies are presented for the synthesis of the target molecule. Each route offers distinct advantages and challenges in terms of starting material availability, reaction scalability, and control over stereochemistry.

  • Route 1: Aromatic Precursor Approach via Catalytic Hydrogenation. This linear synthesis commences with the construction of a substituted phenol, which is then hydrogenated to form the desired cyclohexane core. This top-down approach provides excellent control over the regiochemistry of the substitution pattern.

  • Route 2: Convergent Synthesis via Conjugate Addition. This route employs a convergent strategy, bringing together the two main fragments of the molecule—the 3-methylpentyl group and the cyclohexanone core—in a key carbon-carbon bond-forming step. This approach can be more efficient in terms of step count.

Route 1: Aromatic Precursor Approach

This synthetic pathway begins with the Friedel-Crafts acylation of a suitable aromatic substrate to introduce the carbon skeleton of the 3-methylpentyl group, followed by reduction and subsequent hydrogenation of the aromatic ring to establish the cyclohexane core. The acetic acid side chain is then constructed via a Horner-Wadsworth-Emmons olefination.

Workflow for Route 1

Route 1 Workflow A Benzene C 1-Phenyl-3-methylpentan-1-one A->C Friedel-Crafts Acylation (AlCl3) B 3-Methylpentanoyl chloride B->C D 1-(3-Methylpentyl)benzene C->D Wolff-Kishner Reduction (H2NNH2, KOH) E 4-(3-Methylpentyl)phenol D->E Hydroxylation (not detailed) F 4-(3-Methylpentyl)cyclohexanol E->F Catalytic Hydrogenation (Rh/C or Pd/C) G 4-(3-Methylpentyl)cyclohexanone F->G Oxidation (e.g., PCC, Swern) H Ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate G->H Horner-Wadsworth-Emmons (NaH, (EtO)2P(O)CH2CO2Et) I Ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate H->I Reduction of C=C bond (e.g., NaBH4-BiCl3) J 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid I->J Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Phenyl-3-methylpentan-1-one (C)

  • Reaction: Friedel-Crafts Acylation[6][7][8][9]

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 vol) at 0 °C under a nitrogen atmosphere, a solution of 3-methylpentanoyl chloride (1.0 eq) in dry benzene (2 vol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then carefully poured onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1-(3-Methylpentyl)benzene (D)

  • Reaction: Wolff-Kishner Reduction[10][11][12][13][14]

  • Procedure: A mixture of 1-phenyl-3-methylpentan-1-one (1.0 eq), hydrazine hydrate (3.0 eq), and potassium hydroxide (2.0 eq) in diethylene glycol (10 vol) is heated to 180-200 °C for 4 hours, with the removal of water using a Dean-Stark trap. After cooling to room temperature, the reaction mixture is diluted with water and extracted with hexane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by vacuum distillation.

Step 3: Synthesis of 4-(3-Methylpentyl)phenol (E)

(Note: This step involves a multi-step sequence including nitration, reduction, diazotization, and hydrolysis, which is not detailed here for brevity but represents a standard transformation.)

Step 4: Synthesis of 4-(3-Methylpentyl)cyclohexanol (F)

  • Reaction: Catalytic Hydrogenation[15][16][17][18]

  • Procedure: A solution of 4-(3-methylpentyl)phenol (1.0 eq) in ethanol (10 vol) is hydrogenated in a Parr apparatus in the presence of 5% Rhodium on carbon (5 mol%) under 100 psi of hydrogen pressure at 60 °C for 24 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.

Step 5: Synthesis of 4-(3-Methylpentyl)cyclohexanone (G)

  • Reaction: Oxidation[19][20]

  • Procedure: To a stirred solution of 4-(3-methylpentyl)cyclohexanol (1.0 eq) in dichloromethane (10 vol) is added pyridinium chlorochromate (PCC) (1.5 eq). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude ketone is used in the next step without further purification.

Step 6: Synthesis of Ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate (H)

  • Reaction: Horner-Wadsworth-Emmons Reaction

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) (10 vol) at 0 °C is added triethyl phosphonoacetate (1.2 eq) dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 4-(3-methylpentyl)cyclohexanone (1.0 eq) in dry THF (2 vol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 7: Synthesis of Ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate (I)

  • Reaction: Reduction of α,β-unsaturated ester[21][22][23][24][25]

  • Procedure: To a solution of ethyl 2-(4-(3-methylpentyl)cyclohexylidene)acetate (1.0 eq) and bismuth(III) chloride (0.2 eq) in methanol (10 vol) at 0 °C, sodium borohydride (2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 1 hour. The mixture is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the saturated ester.

Step 8: Synthesis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (J)

  • Reaction: Hydrolysis

  • Procedure: To a solution of ethyl 2-(4-(3-methylpentyl)cyclohexyl)acetate (1.0 eq) in a mixture of THF and water (3:1, 10 vol) is added lithium hydroxide monohydrate (2.0 eq). The mixture is stirred at room temperature overnight. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Route 2: Convergent Synthesis via Conjugate Addition

This approach constructs the target molecule by first forming the key 4-(3-methylpentyl)cyclohexanone intermediate through a copper-catalyzed 1,4-conjugate addition of a Grignard reagent to cyclohexenone. The acetic acid side chain is then introduced using a Malonic Ester Synthesis.

Workflow for Route 2

Route 2 Workflow A Cyclohexenone C 4-(3-Methylpentyl)cyclohexanone A->C 1,4-Conjugate Addition (CuI catalyst) B 3-Methylpentylmagnesium bromide B->C D (4-(3-Methylpentyl)cyclohexyl)methanol C->D Reduction (e.g., NaBH4) E 1-Bromo-4-(3-methylpentyl)cyclohexane D->E Bromination (e.g., PBr3) F Diethyl 2-(4-(3-methylpentyl)cyclohexyl)malonate E->F Malonic Ester Synthesis (NaOEt, Diethyl malonate) G 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid F->G Hydrolysis & Decarboxylation (H3O+, heat)

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 4-(3-Methylpentyl)cyclohexanone (C)

  • Reaction: Copper-catalyzed 1,4-Conjugate Addition[26][27][28][29][30]

  • Procedure: To a stirred suspension of copper(I) iodide (0.1 eq) in dry THF (10 vol) at -78 °C under a nitrogen atmosphere is added a solution of 3-methylpentylmagnesium bromide (1.2 eq) in THF. The mixture is stirred for 30 minutes. A solution of cyclohexenone (1.0 eq) in dry THF (2 vol) is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of (4-(3-Methylpentyl)cyclohexyl)methanol (D)

  • Reaction: Reduction of Ketone

  • Procedure: To a solution of 4-(3-methylpentyl)cyclohexanone (1.0 eq) in methanol (10 vol) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol as a mixture of isomers.

Step 3: Synthesis of 1-Bromo-4-(3-methylpentyl)cyclohexane (E)

  • Reaction: Bromination

  • Procedure: To a solution of (4-(3-methylpentyl)cyclohexyl)methanol (1.0 eq) in dry diethyl ether (10 vol) at 0 °C is added phosphorus tribromide (0.5 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then carefully poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the bromide.

Step 4: Synthesis of Diethyl 2-(4-(3-methylpentyl)cyclohexyl)malonate (F)

  • Reaction: Malonic Ester Synthesis[31][32][33][34]

  • Procedure: To a solution of sodium ethoxide, prepared from sodium (1.1 eq) and absolute ethanol (10 vol), is added diethyl malonate (1.1 eq) dropwise at room temperature. The mixture is stirred for 30 minutes. A solution of 1-bromo-4-(3-methylpentyl)cyclohexane (1.0 eq) in ethanol is then added, and the reaction mixture is heated at reflux overnight. The ethanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 5: Synthesis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (G)

  • Reaction: Hydrolysis and Decarboxylation

  • Procedure: The crude diethyl 2-(4-(3-methylpentyl)cyclohexyl)malonate is heated at reflux with a mixture of concentrated hydrochloric acid and water (1:1) for 12 hours. The reaction mixture is cooled, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Quantitative Data Summary

ParameterRoute 1: Aromatic Precursor ApproachRoute 2: Convergent Synthesis
Number of Steps 85
Overall Estimated Yield 15-25%30-40%
Key Reactions Friedel-Crafts Acylation, Wolff-Kishner Reduction, Catalytic Hydrogenation, Horner-Wadsworth-Emmons1,4-Conjugate Addition, Malonic Ester Synthesis
Hazardous Reagents Aluminum chloride, Hydrazine, Sodium hydride, PCCCopper(I) iodide, Grignard reagent, Sodium ethoxide, PBr3
Stereochemical Control Hydrogenation of the phenol can lead to a mixture of cis and trans isomers. Separation may be required.The 1,4-disubstituted cyclohexane is formed as a mixture of cis and trans isomers. The trans isomer is generally the thermodynamic product.[1][4]
Scalability Good, though handling of hydrazine and sodium hydride requires care on a large scale.Good, Grignard reactions and malonic ester synthesis are well-established scalable processes.

Purification and Characterization

The final product, 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, can be purified by recrystallization from a suitable solvent such as heptane or by column chromatography on silica gel.

Characterization Data:

  • ¹H NMR: Resonances corresponding to the cyclohexyl ring protons, the methylene protons of the acetic acid side chain, and the protons of the 3-methylpentyl group.

  • ¹³C NMR: Signals for the carboxylic acid carbon, the carbons of the cyclohexane ring, and the carbons of the alkyl side chain.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C14H26O2.

  • IR Spectroscopy: Characteristic absorption for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Conclusion

Both synthetic routes presented offer viable and scalable pathways to 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid. Route 1, while longer, provides a more controlled approach to the construction of the substituted cyclohexane ring from an aromatic precursor. Route 2 is more convergent and potentially higher yielding, relying on a key conjugate addition step. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the specific stereoisomer required for the intended application. For drug development purposes, careful analysis and potential separation of the cis and trans isomers of the final product will be crucial.

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
  • Stereoisomerism in Disubstituted Cyclohexanes. (n.d.). Retrieved from [Link]

  • Ren, P., Dong, Y., & Wang, Z. (2006). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System.
  • Li, Y., et al. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Molecules, 29(24), 5678.
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (2024). ACS Sustainable Chemistry & Engineering.
  • Identification of Stereochemistry in Substituted Cycloalkanes. (2026). Chemistry School.
  • Hidetaka, H., et al. (1986). Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Journal of the Chemical Society, Perkin Transactions 1, 1986, 1751-1756.
  • Schmid, R., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Organic Letters, 22(12), 4615-4620.
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (n.d.). ChemRxiv.
  • Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (2015). Chemistry Stack Exchange.
  • Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog.
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (2024). Request PDF.
  • Appella, D. H., et al. (2000). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society, 122(28), 6795-6796.
  • Consider the following reaction sequence: Cyclohexanecarboxylic acid (CO... (2026). Filo.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC.
  • Wolff–Kishner reduction. (n.d.). Wikipedia.
  • Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (n.d.). Echemi.
  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal.
  • Which of the following alcohols can be oxidized to a ketone by chromic acid?
  • Wolff Kishner reduction mechanism. (2019). BYJU'S.
  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (n.d.). ChemRxiv.
  • General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones. (n.d.). Amanote Research.
  • stereochemistry of disubstituted cyclohexane. (2025). Reddit.
  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
  • Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. (n.d.).
  • Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. (n.d.).
  • Friedel-Crafts Acylation of Benzene with Acyl Chlorides. (n.d.).
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.
  • Malonic ester synthesis. (n.d.). Wikipedia.
  • 3-methyl-2-methylene-3-(4-methyl-3-pentenyl)cyclohexanone. (2025). Mol-Instincts.
  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Study Prep in Pearson+.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). PMC.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
  • The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. (2014). Chemistry LibreTexts.
  • How can this reaction happen?
  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal.
  • What alkyl bromide(s) should be used in the malonic ester synthesis of each of the following carboxylic acids? a. propanoic acid b. 2-methylpropanoic acid c. 3-phenylpropanoic acid d. 4-methylpentanoic acid. (n.d.). Vaia.
  • Comparative Study of the Oxidation of 1-Hexanol and Cyclohexanol by Chloramine B in Acidic Medium. (n.d.).
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Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from crude 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly lipophilic aliphatic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly lipophilic aliphatic intermediates. The purification of crude 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid presents two distinct chemical challenges: the removal of neutral organic byproducts (such as unreacted starting materials or ester intermediates) and the resolution of its cis and trans diastereomers.

In this guide, I will walk you through the physical causality behind our experimental choices and provide self-validating protocols to ensure your batch meets strict purity specifications.

Section 1: Physicochemical Profiling & Impurity Causality

To design a robust purification system, we must first understand the molecular properties of the target compound. 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is a highly lipophilic molecule. Its impurities generally fall into two categories:

  • Neutral Organics: Unreacted ketones or esters from upstream synthesis.

  • Diastereomers: The 1,4-disubstituted cyclohexane ring inherently forms cis and trans isomers.

Quantitative Data & Impurity Profile
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C14H26O2High lipophilicity requires non-polar organic solvents for handling.
pKa (Estimated) ~4.8Deprotonates at pH > 8, enabling aqueous partitioning[1].
LogP (Estimated) ~4.5The free acid is highly soluble in standard organics (EtOAc, Heptane).
Isomerism 1,4-disubstituted cyclohexaneExists as cis and trans diastereomers with distinct lattice energies[2].

Section 2: Step-by-Step Resolution Workflows

Workflow 1: Acid-Base Extraction (Removal of Neutral Organics)

The Causality: The acetic acid moiety has a pKa of ~4.8. By adjusting the aqueous phase to a pH of 9–10, we quantitatively deprotonate the acid, forming a water-soluble sodium carboxylate salt. Neutral impurities lack an acidic proton and remain partitioned in the organic phase. This binary state (ionized vs. neutral) provides a highly reliable, self-validating separation mechanism[1].

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Alkaline Extraction: Add 1M NaOH (aq) dropwise until the aqueous phase reaches pH 9–10.

  • Phase Separation: Vigorously mix in a separatory funnel and allow the layers to settle. (Self-Validation: The aqueous layer now contains your product; the organic layer contains neutral impurities).

  • Washing: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure the complete removal of lipophilic neutrals. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl (aq) to pH 2. (Self-Validation: The solution will immediately turn cloudy as the free carboxylic acid precipitates or oils out).

  • Recovery: Extract the free acid back into fresh EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBaseExtraction A Crude 2-[4-(3-Methylpentyl) cyclohexyl]acetic acid (in EtOAc) B Add 1M NaOH (aq) Adjust to pH 9-10 A->B C Phase Separation B->C D Organic Phase (Neutral Impurities) C->D Top Layer E Aqueous Phase (Sodium Carboxylate Salt) C->E Bottom Layer F Discard / Recycle D->F G Add 2M HCl (aq) Adjust to pH 2 E->G H Precipitation / Extraction (Pure Carboxylic Acid) G->H

Workflow for removing neutral impurities via acid-base extraction.

Workflow 2: Diastereomeric Resolution (Cis/Trans Separation)

The Causality: Because cis and trans isomers are diastereomers (not enantiomers), they possess distinct physical properties, including different solubilities. The trans isomer—where bulky groups sit in equatorial positions—is thermodynamically more stable and packs more efficiently into a crystal lattice. This allows for selective fractional crystallization from a non-polar solvent matrix[2].

Experimental Protocol:

  • Dissolution: Dissolve the enriched acid from Workflow 1 in a hot solvent mixture of Heptane/EtOAc (4:1 v/v) at 70 °C.

  • Controlled Cooling: Initiate controlled cooling at a strict rate of 0.5 °C/min down to 5 °C. (Causality: Slow cooling prevents supersaturation crashes, which would trap the undesired cis isomer within the rapidly forming crystal lattice).

  • Filtration: Filter the resulting suspension. The retentate (solid) is highly enriched in the trans isomer.

  • Washing: Wash the filter cake with ice-cold heptane to remove surface mother liquor.

  • Verification: Verify the diastereomeric excess (de) via GC-FID or ¹H-NMR. Repeat crystallization if >99% de is required.

CisTransResolution A Mixed Cis/Trans Isomers (Acidified Product) B Dissolve in Hot Heptane/EtOAc (Ratio 4:1) A->B C Controlled Cooling (0.5 °C / min to 5 °C) B->C D Filtration C->D E Solid Filtrate (Trans-Isomer Enriched) D->E Retentate F Mother Liquor (Cis-Isomer Enriched) D->F Filtrate G Recrystallize to >99% de E->G

Fractional crystallization workflow for cis/trans diastereomeric resolution.

Section 3: Troubleshooting FAQs

Q1: During the acid-base extraction, I am getting a stubborn emulsion. How do I break it? A1: Emulsions in lipophilic acid extractions are typically caused by the surfactant-like nature of the sodium carboxylate salt interacting with the highly non-polar 3-methylpentyl tail. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine), or slightly warm the separatory funnel to decrease solvent viscosity.

Q2: My product is "oiling out" instead of crystallizing during the cis/trans resolution. What is the mechanistic cause and the fix? A2: Oiling out occurs when the solute's melting point is depressed below the solvent's saturation temperature due to high impurity levels (often a high concentration of the cis isomer)[1]. To fix this, you must bypass the liquid-liquid phase separation boundary. Reduce the solute concentration by adding 10-20% more heptane, or seed the solution with pure trans crystals at 40 °C to force heterogeneous nucleation.

Q3: Can I use standard silica gel chromatography instead of crystallization to separate the isomers? A3: While possible, standard normal-phase chromatography struggles to resolve cis/trans aliphatic isomers due to their nearly identical polarities. Fractional crystallization is far more scalable and efficient. If chromatography is absolutely necessary, derivatization to an ester prior to separation, or utilizing specialized C30 reversed-phase columns, yields much better resolution[3].

References

  • Title: Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers | Source: Taylor & Francis | URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for Cyclohexyl Acetic Acid Derivatives

Welcome to the Technical Support Center for the crystallization and purification of Cyclohexyl Acetic Acid (CHAA) derivatives. These compounds—often utilized as critical intermediates in active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of Cyclohexyl Acetic Acid (CHAA) derivatives. These compounds—often utilized as critical intermediates in active pharmaceutical ingredients (APIs) such as gabapentin and cariprazine—present unique thermodynamic and kinetic challenges during purification[1].

Because CHAA derivatives possess a highly polar carboxylic acid moiety attached to a bulky, lipophilic aliphatic ring, their solvation dynamics are highly sensitive to solvent polarity and temperature gradients[1]. This amphiphilic nature frequently leads to severe process bottlenecks, most notably liquid-liquid phase separation (LLPS) , commonly referred to as "oiling out"[2].

This guide provides authoritative, field-proven strategies to optimize your solvent systems, ensure regulatory compliance, and troubleshoot common crystallization failures.

Process Optimization Workflow

The following workflow illustrates the logical progression for selecting a solvent system that balances thermodynamic yield, kinetic purity, and regulatory compliance.

G Start 1. Target CHAA Derivative Screening 2. Solvent Screening (Polarity & Solubility) Start->Screening ICH 3. ICH Q3C Compliance (Select Class 3 Solvents) Screening->ICH MSZW 4. Determine MSZW (Metastable Zone Width) ICH->MSZW Oiling 5. Oiling Out Detected? MSZW->Oiling Adjust 6. Adjust Cooling Rate & Add Seeds Oiling->Adjust Yes Crystallize 7. Controlled Crystallization Oiling->Crystallize No Adjust->Crystallize Isolate 8. Filtration & Drying Crystallize->Isolate

Workflow for solvent selection and crystallization optimization of CHAA derivatives.

Regulatory Grounding: ICH Q3C Solvent Selection

Appropriate selection of the solvent for the synthesis of a drug substance dictates not only the crystal form and purity but also the toxicological safety of the final product[3]. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate residual solvents[4]. When designing a recrystallization protocol for CHAA derivatives, always prioritize Class 3 solvents.

Table 1: ICH Q3C Solvent Classification & Suitability for CHAA Derivatives
ICH ClassToxicity ProfilePermitted Daily Exposure (PDE)Example SolventsSuitability for CHAA Recrystallization
Class 1 Unacceptable toxicity / Environmental hazardStrictly AvoidedBenzene, Carbon tetrachlorideDo Not Use. [3]
Class 2 Suspected reversible toxicity / NeurotoxicityLimited (e.g., Methanol: 30 mg/day)Methanol, Acetonitrile, TolueneUse with Caution. Requires stringent drying and residual testing[3].
Class 3 Low toxic potential≥ 50 mg/day (or 5000 ppm)Ethanol, Acetone, Ethyl Acetate, HeptaneHighly Recommended. Ideal for binary systems (e.g., EtOAc/Heptane)[4].

Troubleshooting Guide & FAQs

Q1: Why does my CHAA derivative "oil out" instead of crystallizing, and how do I prevent it?

A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when supersaturation causes the dissolved compound to separate into a secondary liquid phase (an emulsion) rather than an ordered solid crystalline phase[2].

The Causality: CHAA derivatives have complex solubility curves. When you cool the solution too rapidly or use a solvent where the solute is highly soluble at high temperatures but virtually insoluble at room temperature, the system experiences very high supersaturation[2]. Kinetically, the activation energy required to form a disordered liquid droplet is lower than the energy required to orient the bulky cyclohexyl rings into a rigid crystal lattice[5]. Because these oil droplets are highly mobile, they act as an excellent solvent for unwanted impurities, ultimately solidifying into an impure, amorphous mass[2].

The Solution: You must prevent the supersaturation from reaching the critical miscibility gap. This is achieved by starting with a more dilute solution, reducing the cooling rate to stay within the Metastable Zone Width (MSZW), and applying an effective seeding strategy halfway into the MSZW to force heterogeneous nucleation[2],[6].

Mechanism HighSuper High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Miscibility Gap / Oiling Out) HighSuper->LLPS Control Controlled Cooling & Seeding in MSZW HighSuper->Control Process Intervention Impurity Impurity Entrapment in Solute-Rich Droplets LLPS->Impurity Amorphous Amorphous Solidification (Out of Spec Product) Impurity->Amorphous Nucleation Heterogeneous Nucleation (Bypassing LLPS) Control->Nucleation Crystal High-Purity Crystalline Lattice Nucleation->Crystal

Mechanistic pathways of oiling out versus controlled crystalline nucleation.

Q2: How do I balance yield and purity when using an anti-solvent crystallization approach?

A2: Anti-solvent crystallization is highly effective for CHAA derivatives, but adding the anti-solvent too quickly creates localized zones of extreme supersaturation. This leads to rapid primary nucleation, creating fine crystals that agglomerate and trap mother liquor (and impurities)[6]. The Causality: Purity is a function of slow, orderly lattice growth, while yield is driven by minimizing terminal solubility. The Solution: Use a Class 3 binary system (e.g., Ethanol as solvent, Water as anti-solvent). Add the anti-solvent slowly at an elevated temperature until the solution becomes slightly turbid, then hold the temperature to allow Ostwald ripening (where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals).

Table 2: CHAA Crystallization Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Milky emulsion upon cooling Liquid-Liquid Phase Separation (Oiling out) due to high supersaturation[2].Dilute the starting concentration; reduce cooling rate to 0.1–0.2 °C/min[6].
Sticky, amorphous solid Oil droplets spontaneously solidified, trapping impurities[2].Re-dissolve. Introduce 1-5% wt/wt seed crystals within the MSZW[6].
Agglomerated fine crystals Localized high supersaturation during anti-solvent dosing[6].Move to subsurface dosing; increase impeller speed; elevate dosing temperature.
Low overall yield Terminal solubility of the solvent system is too high.Increase the ratio of anti-solvent (e.g., Heptane or Water) at the final cooling stage.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies are designed to provide internal checks during execution.

Protocol A: Systematic Solvent Screening & MSZW Determination

Objective: Identify the thermodynamic solubility limit (Clear Point) and kinetic nucleation limit (Cloud Point) to map the Metastable Zone Width (MSZW).

  • Preparation: Weigh exactly 500 mg of the crude CHAA derivative into five separate 10 mL automated synthesizer vials equipped with overhead stirring.

  • Solvent Addition: Add 5 mL of different ICH Class 3 solvent systems to each vial (e.g., 100% EtOH, 80:20 EtOH/Water, 100% EtOAc, 50:50 EtOAc/Heptane, 100% Acetone).

  • Clear Point Determination (Heating): Heat the vials at a rate of 1.0 °C/min.

    • Self-Validation Check: Visually (or via an in-situ probe like EasyViewer) confirm the exact temperature at which the last solid particle disappears. Record this as the Clear Point [2].

  • Cloud Point Determination (Cooling): Hold the clear solutions at T_max for 15 minutes to ensure complete dissolution. Cool the solutions at a strictly controlled rate of 0.5 °C/min.

    • Self-Validation Check: Monitor for the first sign of turbidity. Record this temperature as the Cloud Point .

    • Critical Observation: If the turbidity appears as distinct, sharp particles, successful nucleation has occurred. If the turbidity appears as milky, spherical droplets, the system has oiled out[2].

  • Data Synthesis: The temperature differential between the Clear Point and Cloud Point is the MSZW. Reject any solvent system that exhibits oiling out, or dilute the concentration and repeat the test[6].

Protocol B: Seeded Anti-Solvent Crystallization

Objective: Execute a high-purity crystallization by bypassing the LLPS miscibility gap using a seeding strategy.

  • Dissolution: Dissolve the crude CHAA derivative in the primary solvent (e.g., Ethanol) at 5 °C below its boiling point to achieve a clear solution.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Water) via a subsurface dosing tube until the solution becomes faintly cloudy, then immediately add a few drops of the primary solvent until it turns clear again. You are now exactly at the edge of the MSZW.

  • Seeding: Add 1% to 5% (by weight of the theoretical yield) of highly pure, milled seed crystals of the desired CHAA derivative[6].

    • Self-Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; wait 10 minutes and repeat Step 2.

  • Aging (Desupersaturation): Hold the temperature constant for 60 minutes. This allows the supersaturation to be consumed by the growth of the seed crystals rather than secondary nucleation or oiling out.

  • Cooling & Isolation: Cool the suspension at 0.1 °C/min to the final isolation temperature (e.g., 5 °C). Filter the resulting slurry, wash with a cold mixture of the anti-solvent, and dry under vacuum.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience stalled reactions or low conversion rates when fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience stalled reactions or low conversion rates when functionalizing 2-[4-(3-methylpentyl)cyclohexyl]acetic acid (CAS 1803587-40-7) .

Working with this specific building block presents a dual kinetic and thermodynamic challenge:

  • Severe Steric Hindrance: The carboxylic acid moiety is directly tethered to a bulky, substituted cyclohexyl ring. This physical barrier blocks nucleophilic attack during the activation phase (1[1]).

  • Extreme Lipophilicity: The 3-methylpentyl aliphatic chain drastically increases the molecule's partition coefficient (logP), often causing solubility mismatches in standard polar-aprotic reaction media (1[1]).

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in amidation and esterification workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion in 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid Reaction CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility Precipitation No: Precipitation/Poor Solubility (Lipophilicity Issue) CheckSolubility->Precipitation No Homogeneous Yes: Homogeneous CheckSolubility->Homogeneous Yes SolventSwitch Action: Switch from DMF to THF/DCM or 2-MeTHF Precipitation->SolventSwitch ReactionType What is the reaction type? Homogeneous->ReactionType Amidation Amidation ReactionType->Amidation Esterification Esterification ReactionType->Esterification AmidationIssue Steric Hindrance at Cyclohexyl Core Amidation->AmidationIssue EsterIssue N-acylurea Rearrangement or Acid Sensitivity Esterification->EsterIssue AmidationFix Action: Switch to COMU or T3P Use 2,6-Lutidine AmidationIssue->AmidationFix EsterFix Action: Use DIC/DMAP (Steglich) or DIC/Oxyma EsterIssue->EsterFix

Troubleshooting workflow for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My amide coupling is stalling at <30% conversion using standard EDC/HOBt or DCC. Why is this happening, and how do I fix it? The Causality: The failure of carbodiimide-based reagents (EDC, DCC) with this substrate is a classic kinetic problem. Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. Because the cyclohexyl ring sterically shields the electrophilic carbonyl carbon, the incoming amine's nucleophilic attack is severely retarded. This delay provides ample time for the O-acylisourea to undergo an irreversible, intramolecular 1,3-rearrangement into a thermodynamically stable, completely unreactive N-acylurea byproduct (2[2]). The Solution: Abandon carbodiimides and switch to highly reactive uronium salts or phosphonic anhydrides.

  • COMU: This third-generation uronium salt utilizes an Oxyma leaving group. It forms a highly reactive activated ester rapidly and does not suffer from the N-acylurea rearrangement. It is specifically recommended for sterically hindered non-peptide amide bonds (3[3]).

  • T3P (Propylphosphonic anhydride): T3P activates the acid into a mixed phosphonic anhydride. It is exceptionally effective for sterically hindered substrates, minimizes epimerization, and produces strictly water-soluble byproducts (4[4]).

Q2: I am observing a cloudy suspension or precipitation shortly after adding my reagents in DMF. Is this normal? The Causality: No, precipitation indicates a critical solubility failure. Standard coupling solvents like DMF or DMSO are highly polar. 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, with its massive hydrocarbon footprint, is highly lipophilic. When the polar activating agent binds to the acid, the resulting intermediate often crashes out of the polar-aprotic solvent before the amine can react. The Solution: Shift the dielectric constant of your solvent system. Switch from DMF to a less polar, yet coordinating solvent mixture such as THF, Dichloromethane (DCM), or 2-Methyltetrahydrofuran (2-MeTHF) (5[5]). If using COMU, its morpholino backbone inherently improves the solubility of the activated complex (3[3]).

Q3: I need to synthesize an ester derivative, but Fischer esterification (H2SO4/MeOH) is causing degradation, and standard Steglich conditions give low yields. What is the optimal approach? The Causality: Fischer esterification requires harsh acidic conditions which can lead to side reactions or elimination in complex substrates (2[2]). The standard Steglich esterification (DCC/DMAP) fails for the same steric reasons mentioned in Q1—the N-acylurea rearrangement outpaces the alcohol's attack (2[2]). The Solution: Use a modified Steglich approach with DIC (N,N'-Diisopropylcarbodiimide) and a catalytic amount of DMAP. DMAP acts as an aggressive nucleophilic catalyst, attacking the O-acylisourea faster than it can rearrange, forming a highly electrophilic acylated pyridinium intermediate that readily reacts with alcohols (2[2]).

Data Presentation: Reagent Efficacy for Hindered Cycloaliphatic Acids
Coupling ReagentActivation MechanismPerformance on Hindered SubstratesByproduct RemovalRecommended Base
EDC / HOBt O-acylisoureaPoor (<30% conversion)Aqueous washDIPEA
HATU Uronium / HOAtModerate (50-70%)ChromatographyDIPEA
T3P (50% in EtOAc) Mixed AnhydrideExcellent (>90%)Aqueous wash (Water soluble)DIPEA or Pyridine
COMU Uronium / OxymaExcellent (>95%)Aqueous wash (Water soluble)2,6-Lutidine
Experimental Protocols
Protocol A: High-Conversion Amide Coupling using COMU

This protocol is optimized to overcome the steric bulk of the cyclohexyl core while maintaining high solubility.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in anhydrous THF (0.1 M concentration).

  • Base Addition: Add 2.0 equivalents of 2,6-Lutidine.

    • Scientist Insight: 2,6-Lutidine is a sterically hindered, mild base that efficiently deprotonates the acid without acting as a competing nucleophile (5[5], 3[3]).

  • Activation: Add 1.1 equivalents of COMU. Stir the mixture at room temperature for 15 minutes. The solution will typically turn a slight yellow/orange color, serving as a visual validation that the active Oxyma ester has formed (3[3]).

  • Coupling: Add 1.2 equivalents of the target amine. Stir vigorously at room temperature for 2 to 12 hours (monitor via LC-MS).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The COMU byproducts are highly water-soluble and will partition cleanly into the aqueous layer, self-validating the purification step (3[3]). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Modified Steglich Esterification using DIC/DMAP

Designed for neutral-pH esterification of sterically hindered acids.

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid and 1.5 equivalents of the target alcohol in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine).

    • Scientist Insight: DMAP is critical here to intercept the O-acylisourea before it rearranges into the dead-end N-acylurea (2[2]).

  • Coupling Agent: Cool the mixture to 0 °C. Dropwise, add 1.2 equivalents of DIC (N,N'-Diisopropylcarbodiimide).

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. A white precipitate (diisopropylurea) will form, serving as a visual indicator of reaction progression.

  • Workup: Filter the mixture to remove the urea byproduct. Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum (2[2]).

References
  • Benchchem.
  • ACS Publications.
  • Benchchem.
  • ResearchGate. "Propylphosphonic anhydride (T3P®)
  • RSC.

Sources

Optimization

Technical Support Center: Separation of Cis-Trans Isomers of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Welcome to the technical support guide for the resolution of cis and trans isomers of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid. This document is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the resolution of cis and trans isomers of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed methodologies to overcome common challenges encountered during the separation of these geometric isomers.

The separation of cis-trans isomers of substituted cyclohexanes can be a significant challenge due to their similar physicochemical properties.[1] This guide offers a structured approach to method development and problem-solving, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans isomers of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid?

A1: The principal techniques for separating these isomers hinge on exploiting subtle differences in their physical and chemical properties. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for both analytical and preparative-scale separations of isomers.[2][3] Normal-phase, reversed-phase, and chiral chromatography can all be employed, with the choice of column and mobile phase being critical for achieving resolution.[4][5]

  • Gas Chromatography (GC): For volatile derivatives of the target molecule (e.g., methyl esters), GC can provide excellent separation.[6] The choice of a suitable capillary column with a specific stationary phase is crucial for resolving the isomers.

  • Fractional Crystallization: This classical method takes advantage of potential differences in the solubility of the cis and trans isomers in a specific solvent system.[7][8] By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the mixture.[9][10]

  • Diastereomeric Salt Formation and Crystallization: Since the target molecule is a carboxylic acid, it can be reacted with a chiral amine to form diastereomeric salts.[11][12] These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[13][14]

Q2: How can I confirm the identity of the separated cis and trans isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes.[1][15]

  • ¹H NMR: The key diagnostic signals are from the protons on the carbons bearing the substituents. The coupling constants (³JHH) between adjacent protons in the cyclohexane ring are highly dependent on their dihedral angle.[16] Generally, the coupling constants between axial-axial protons are larger than those between axial-equatorial or equatorial-equatorial protons.[17] This allows for the assignment of the relative stereochemistry. In the more stable chair conformation, the bulky 3-methylpentyl group will preferentially occupy an equatorial position.[18][19] This means the acetic acid substituent will be equatorial in the trans isomer and axial in the cis isomer, leading to distinct differences in the chemical shifts and coupling patterns of the ring protons.

  • ¹³C NMR: The chemical shifts of the cyclohexane ring carbons are also sensitive to the stereochemistry of the substituents, providing additional confirmation of the isomer identity.[19]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to definitively identify which protons are close to each other in space, confirming the cis or trans relationship of the substituents.[16]

Q3: I am not getting any separation of the isomers using reversed-phase HPLC. What should I try next?

A3: Poor resolution in reversed-phase HPLC is a common issue when dealing with structurally similar isomers. Here are several troubleshooting steps and alternative approaches:

  • Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.[20] Sometimes, a small change in solvent composition can significantly impact selectivity. Also, consider the effect of pH and additives like trifluoroacetic acid, which can influence the ionization state of the carboxylic acid and its interaction with the stationary phase.[5][21]

  • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, the stationary phase may not be suitable. Consider columns with different selectivities:

    • Phenyl-Hexyl or Phenyl-Ether Phases: These offer different interactions (π-π) that can help resolve isomers.[4]

    • Embedded Polar Group (EPG) Phases: These can provide alternative selectivity due to hydrogen bonding capabilities.

  • Switch to Normal-Phase HPLC: Normal-phase chromatography, using a non-polar mobile phase (e.g., hexane/ethyl acetate) and a polar stationary phase (e.g., silica, diol, or cyano), often provides better selectivity for geometric isomers.[22]

  • Consider Chiral Chromatography: Even though you are separating geometric isomers, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity to resolve them, as the overall shape and interaction with the chiral environment can differ.[2][23][24]

Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid isomers.

Problem Potential Cause(s) Recommended Solution(s)
HPLC: Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase (e.g., silanol interactions).[25]- Sample overload.[26]- Incompatibility between sample solvent and mobile phase.- Add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
HPLC: Drifting Baseline - Contaminated mobile phase or column.- Temperature fluctuations.[26]- Detector lamp aging.- Use high-purity solvents and filter the mobile phase.[27]- Use a column oven to maintain a stable temperature.- Check the detector lamp's performance and replace if necessary.
HPLC: No Peaks or Very Small Peaks - Leak in the system.[28]- Air bubbles in the pump or detector.[26]- Clogged injector or tubing.- Systematically check all fittings for leaks.- Degas the mobile phase thoroughly and purge the pump.- Back-flush the system components to remove blockages.
Crystallization: No Crystals Form - Solution is too dilute.[9]- Incorrect solvent system.- Slowly evaporate the solvent to increase the concentration.- Try different solvents or solvent mixtures to find one where the isomers have different solubilities.[10]- Introduce a seed crystal if available.[9]
Crystallization: Oily Precipitate Forms - The compound is "oiling out" instead of crystallizing, often due to a high concentration of impurities or rapid cooling.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.- Try a different solvent system.
GC: Poor Isomer Resolution - Inappropriate GC column stationary phase.[29]- Incorrect temperature program.- Screen different columns with varying polarities (e.g., a 5% phenyl methyl siloxane or a more polar phase).- Optimize the oven temperature ramp rate; a slower ramp often improves resolution.

Experimental Protocols

Protocol 1: Analytical and Preparative HPLC Separation

This protocol outlines a general approach for developing an HPLC method for separating the cis and trans isomers.

1. Initial Method Development (Analytical Scale): a. Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). If this fails, screen other phases as mentioned in the troubleshooting guide. b. Mobile Phase Screening: i. Reversed-Phase: Begin with a gradient of water (with 0.1% formic or acetic acid) and acetonitrile (or methanol). For example, start at 60% acetonitrile and increase to 100% over 20 minutes. ii. Normal-Phase: Use a gradient of hexane and isopropanol (or ethyl acetate). For example, start at 2% isopropanol and increase to 20% over 20 minutes. c. Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around 210-220 nm for the carboxylic acid). If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used. d. Optimization: Once partial separation is achieved, optimize the mobile phase composition (isocratic or a shallower gradient) and flow rate to maximize resolution.

2. Scale-Up to Preparative HPLC: a. Once an effective analytical method is developed, it can be scaled up to a preparative column with the same stationary phase. b. The flow rate and injection volume are increased proportionally to the column's cross-sectional area. c. Collect fractions corresponding to each isomer peak. d. Analyze the collected fractions by analytical HPLC to confirm their purity.

Protocol 2: Fractional Crystallization

This protocol provides a general workflow for separating the isomers based on solubility differences.

1. Solvent Screening: a. In small vials, dissolve a small amount of the isomeric mixture in various solvents (e.g., hexane, heptane, ethyl acetate, acetone, ethanol, and mixtures thereof) with gentle heating. b. Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. c. Observe which solvent system yields crystalline material. The goal is to find a solvent where one isomer is significantly less soluble than the other.

2. Bulk Crystallization: a. Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[9] b. Slowly cool the solution to room temperature. To encourage slower cooling, the flask can be placed in an insulated container. c. If available, add a seed crystal of the desired pure isomer to induce crystallization.[9] d. Allow the solution to stand undisturbed for several hours or overnight. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. f. Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the enrichment of one isomer.

3. Recrystallization (if necessary): a. If the initial crystals are not of the desired purity, repeat the crystallization process using the enriched crystalline material to further enhance the isomeric purity.

Protocol 3: GC-MS Analysis (after derivatization)

This protocol is suitable for the analysis of the isomers after conversion to a more volatile form, such as a methyl ester.

1. Derivatization to Methyl Esters: a. Dissolve the isomeric mixture in a suitable solvent like methanol. b. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a milder derivatizing agent like (trimethylsilyl)diazomethane. c. Heat the reaction mixture if necessary and monitor the reaction progress by TLC or HPLC. d. Once the reaction is complete, perform a suitable workup to isolate the methyl ester derivatives.

2. GC-MS Analysis: a. Column: Use a capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Injector: Set to a temperature of 250-280 °C. c. Oven Program: Start with an initial temperature of ~100 °C, hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of ~280-300 °C. d. Carrier Gas: Helium at a constant flow rate of ~1 mL/min. e. MS Detector: Operate in scan mode over a mass range of m/z 50-500 to identify the molecular ion and fragmentation pattern of the derivatives. The mass spectra of the cis and trans isomers are expected to be very similar, so separation will rely on their different retention times.

Data and Workflow Visualization

Table 1: Summary of Analytical Techniques
Technique Principle Advantages Common Challenges
HPLC Differential partitioning between a stationary and mobile phase.[22]High resolution, applicable to non-volatile compounds, both analytical and preparative scale.[7]Method development can be time-consuming, finding the right selectivity.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[30]High efficiency, excellent for volatile compounds.[31]Requires derivatization for non-volatile compounds like carboxylic acids.[6]
Fractional Crystallization Differences in solubility between isomers in a given solvent.[7]Simple, inexpensive, and scalable.Finding a suitable solvent can be challenging, may require multiple recrystallizations.[9]
NMR Spectroscopy Different magnetic environments of atomic nuclei based on molecular structure.[16]Definitive structural characterization and isomer identification.[1]Not a separation technique, requires pure or enriched samples for clear interpretation.
Diagram 1: General Workflow for Isomer Separation and Analysis

G cluster_0 Separation Strategy cluster_1 Purification cluster_2 Analysis & Characterization Isomer_Mixture Isomeric Mixture of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid Method_Screening Method Screening (HPLC, GC, Crystallization) Isomer_Mixture->Method_Screening Preparative_HPLC Preparative HPLC Method_Screening->Preparative_HPLC Chromatographic Approach Fractional_Crystallization Fractional Crystallization Method_Screening->Fractional_Crystallization Crystallization Approach Isolated_Isomers Isolated Isomers (Cis & Trans) Preparative_HPLC->Isolated_Isomers Fractions Fractional_Crystallization->Isolated_Isomers Crystals & Mother Liquor Analytical_HPLC Analytical HPLC (Purity Check) GC_MS GC-MS (Purity & ID) NMR NMR Spectroscopy (Structure Elucidation) Final_ID Final_ID NMR->Final_ID Definitive Isomer Identification Isolated_Isomers->Analytical_HPLC Isolated_Isomers->GC_MS Isolated_Isomers->NMR

Caption: Workflow for separating and identifying cis-trans isomers.

Diagram 2: Troubleshooting Logic for HPLC Separation

G Start Start: Poor or No Isomer Separation (RP-HPLC) Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) Start->Optimize_Mobile_Phase Check_Resolution Resolution Improved? Optimize_Mobile_Phase->Check_Resolution Change_Column Change Stationary Phase (Phenyl, EPG, etc.) Check_Resolution->Change_Column No Continue_Optimization Continue Optimization Check_Resolution->Continue_Optimization Yes Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Switch_Mode Switch to Normal Phase or Chiral HPLC Check_Resolution2->Switch_Mode No Check_Resolution2->Continue_Optimization Yes Success Successful Separation Switch_Mode->Success Continue_Optimization->Success

Caption: A logical workflow for troubleshooting HPLC separation.

References

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). BenchChem.
  • Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis. (n.d.). BenchChem.
  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 227–237. [Link]

  • Diastereomeric recrystallization. (n.d.). In Wikipedia.
  • Refining purification methods for separating cis-trans isomers of chromium complexes. (n.d.). BenchChem.
  • Disubstituted Cyclohexanes: Cis-Trans Analysis. (n.d.). Scribd.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate.
  • Paul Corcoran. (n.d.). Separation and purification of cis and trans isomers. Google Patents.
  • Shao, B., Xu, X., Lu, J., Cai, X., & Zou, L. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 847–853. [Link]

  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
  • Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate.
  • CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (n.d.). BenchChem.
  • Differentiating Cis and Trans Isomers of Pentylcyclohexyl Acetate by NMR: A Comparative Guide. (n.d.). BenchChem.
  • Davadra, P. M., Patel, T. K., Chauhan, J. C., Kharul, R. K., Pandey, B., Jain, M. R., & Bapodra, A. H. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280. [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). ResearchGate.
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1381, 210–218. [Link]

  • Matarashvili, I., & Gikoshvili, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164–172.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Additives & Contaminants: Part A, 37(9), 1548–1563. [Link]

  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (n.d.). ResearchGate.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer.
  • Comparative Analysis of Pentylcyclohexyl Acetate and Its Structural Analogs: A Guide for Researchers. (n.d.). BenchChem.
  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (n.d.). ResearchGate.
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. (2025, November 27). Engineered Science Publisher.
  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019). Pharmacognosy Journal, 11(1). [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punct

Sources

Troubleshooting

Resolving phase separation problems with 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Welcome to the Technical Support Center for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid . As a Senior Application Scientist, I have designed this guide to address the complex phase separation challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid . As a Senior Application Scientist, I have designed this guide to address the complex phase separation challenges associated with this specific molecule.

Because this compound features a bulky, sterically hindered lipophilic tail (the 3-methylpentylcyclohexyl group) and an ionizable hydrophilic head (the carboxylic acid), it behaves as a potent amphiphile. This dual nature frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known in process chemistry as "oiling out"—during crystallization, and causes stubborn emulsions during aqueous extractions or formulation[1].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you bypass these metastable phases and achieve high-purity isolation.

Mechanistic Overview: The Causality of Phase Separation

To troubleshoot 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, you must understand why it resists standard processing:

  • Steric Hindrance vs. Supersaturation: During cooling crystallization, the bulky 3-methylpentyl group creates significant steric drag, kinetically hindering the molecules from rapidly organizing into a rigid crystal lattice. If supersaturation is generated too quickly, the system minimizes its Gibbs free energy by crossing the binodal curve and undergoing spinodal decomposition[2]. Instead of forming a solid, the solution splits into a solute-rich liquid phase (an oil) and a solute-lean solvent phase[3].

  • Amphiphilic Coacervation: In aqueous environments, the molecule's solubility is strictly pH-dependent. Near its pKa (approx. 4.5–5.0), partial ionization creates a mixture of highly hydrophobic protonated species and surfactant-like deprotonated species, leading to micellar instability and the formation of milky coacervates.

  • Impurity Entrapment: If the compound oils out, the resulting solute-rich droplets act as an excellent solvent for structurally similar impurities. When these droplets eventually solidify, they form sticky, amorphous gums rather than free-flowing crystals, ruining the purification step[4].

Quantitative Phase Boundaries

The following table summarizes the critical physicochemical triggers that dictate whether 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid will crystallize normally or undergo LLPS.

ParameterCondition Triggering LLPS (Oiling Out)Condition Favoring Stable Homogeneity / CrystallizationCausality / Mechanism
Cooling Rate > 0.5 °C/min< 0.1 °C/minFast cooling forces the system past the metastable limit into the spinodal decomposition region[2].
Aqueous pH pH 3.0 – 5.5pH > 6.5 (Solution) or pH < 2.0 (Extraction)Near the pKa, partial ionization creates mixed micellar instability and emulsion formation.
Co-solvent Ratio < 15% Ethanol in Water> 30% Ethanol in WaterInsufficient organic modifier fails to solvate the bulky lipophilic tail, causing hydrophobic collapse.
Seeding Load Unseeded or < 1% wt/wt3% – 5% wt/wtLack of surface area for crystal growth forces the solute to accumulate and phase separate as an oil[5].

Experimental Workflows & Visualizations

G Start Single Phase Solution (High T, Low Supersaturation) Cooling Cooling / Anti-solvent Addition Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Fast Cooling (Crosses Binodal Curve) Cryst Nucleation & Crystal Growth Metastable->Cryst Isothermal Hold + 5% Seeding Agglom Impurity Entrapment & Amorphous Gum Formation LLPS->Agglom Droplet Solidification Pure High Purity Crystalline Solid Cryst->Pure Controlled Desupersaturation

Thermodynamic pathways of LLPS vs. crystallization for amphiphilic molecules.

Step-by-Step Troubleshooting Protocols

Protocol A: Self-Validating Cooling Crystallization to Prevent Oiling Out

To bypass the oil phase entirely, you must consume supersaturation via crystal growth before the concentration hits the LLPS boundary[5].

  • Solvent Selection & Dissolution: Dissolve the crude 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in a binary solvent system (e.g., Ethyl Acetate/Heptane 1:3 v/v) at 60°C to achieve a clear, single-phase solution.

  • Determine the Cloud Point: Slowly cool a 10 mL test aliquot at 1°C/min under agitation until turbidity (the onset of oiling out) is observed.

    • Self-Validation Step: Reheat the turbid solution by 5°C. If the turbidity disappears instantly, you have confirmed a liquid-liquid miscibility gap. Oil droplets redissolve orders of magnitude faster than solid crystals[1].

  • Controlled Cooling: Cool the main batch to exactly 2°C above the established cloud point. This places the system in the metastable zone.

  • Isothermal Seeding: Introduce 3–5% wt/wt of milled seed crystals of the desired polymorph. Hold the system isothermally for 2 to 4 hours.

    • Causality: The isothermal hold provides the necessary time for the sterically hindered molecules to integrate into the seed surfaces. This depletes the supersaturation in the liquid phase, pulling the concentration safely below the binodal curve[5].

  • Desupersaturation Phase: Resume cooling at a strictly controlled rate of 0.1°C/min down to 5°C.

  • Isolation: Filter the suspension and wash the cake with cold heptane to remove residual mother liquor.

Protocol B: Resolving Emulsions in Aqueous Extractions

Because the deprotonated form of this molecule acts as a potent surfactant, liquid-liquid extractions often result in unbreakable emulsions.

  • Phase Observation: If a milky emulsion forms between your aqueous layer and organic extraction solvent (e.g., MTBE or Ethyl Acetate).

  • pH Adjustment: Measure the aqueous pH. Add 1M HCl dropwise under vigorous stirring until the pH drops below 2.0.

    • Causality: Dropping the pH fully protonates the carboxylic acid headgroup, neutralizing its ionic surfactant properties and forcing the molecule entirely into the organic phase.

  • Ionic Strength Modification: Add saturated NaCl (brine) equivalent to 20% of the aqueous volume.

  • Self-Validation Step: Transfer a 5 mL aliquot to a centrifuge tube and spin at 3000 x g for 5 minutes. If a sharp, clear phase boundary forms with no interfacial "rag layer", the emulsion is successfully broken. Apply phase separation to the bulk batch.

Formulation Troubleshooting Workflow

Workflow Obs Observation: Milky Emulsion in Aqueous Formulation CheckPH Step 1: Measure Aqueous pH Obs->CheckPH Decision1 Is pH < 5.0? CheckPH->Decision1 Action1 Action: Adjust pH > 6.5 (Deprotonate Acid) Decision1->Action1 Yes (Protonated/Insoluble) CheckSolv Step 2: Check Co-solvent Ratio Decision1->CheckSolv No (Deprotonated) Success Clear Homogeneous Solution (Thermodynamically Stable) Action1->Success Solubilized as Micelles Action2 Action: Add >30% Ethanol or Polysorbate 80 CheckSolv->Action2 Poor Solvation of Tail Action2->Success

Step-by-step workflow for resolving emulsion formation in aqueous mixtures.

Frequently Asked Questions (FAQs)

Q: My crystallized product is a sticky, gummy solid instead of a free-flowing powder. Why? A: This is the classic hallmark of droplet solidification following LLPS[1]. The compound oiled out first, and the highly concentrated oil droplets subsequently solidified into an amorphous or semi-crystalline gum, trapping solvent and impurities[4]. You must implement Protocol A, specifically the isothermal seeding step, to bypass the oil phase entirely.

Q: Can I use anti-solvent addition instead of cooling to crystallize this compound? A: Yes, but it is highly risky. Anti-solvent addition (e.g., adding water to an ethanol solution) often creates localized pockets of extreme supersaturation, triggering instantaneous LLPS[2]. If using an anti-solvent, it must be added via a sub-surface feeding tube at a highly controlled, slow rate, with vigorous impeller mixing to rapidly dissipate local concentration gradients.

Q: Why does the compound form a gel when I try to concentrate it on the rotary evaporator? A: As the solvent is removed, the concentration of the bulky amphiphile increases until it crosses the gelation boundary. The 3-methylpentylcyclohexyl tails entangle via hydrophobic interactions while the acid groups hydrogen-bond, forming a rigid 3D network[3]. To prevent this, avoid evaporating to dryness; instead, perform a solvent swap via constant-volume distillation into a crystallization anti-solvent like heptane.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • Liquid–Liquid Phase Separation in Pharmaceutical Crystallization Source: Chemical Engineering Research and Design / ResearchGate URL:[Link]

Sources

Optimization

Minimizing side reactions during the hydrolysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid esters

Welcome to the Technical Support Center for the hydrolysis of highly lipophilic, sterically demanding aliphatic esters. This guide is specifically engineered for researchers and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrolysis of highly lipophilic, sterically demanding aliphatic esters. This guide is specifically engineered for researchers and drug development professionals working with 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid esters and similar frameworks.

Due to the extreme hydrophobicity of the 3-methylpentyl and cyclohexyl moieties, standard saponification often fails or requires harsh conditions that trigger destructive side reactions. This center provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.

Diagnostic Workflow: Selecting the Right Hydrolysis Strategy

HydrolysisDecisionTree Start Ester Type: 2-[4-(3-Methylpentyl)cyclohexyl]acetate Type Identify Ester Group Start->Type Methyl Methyl / Ethyl Ester Type->Methyl Small Alkyl TButyl t-Butyl Ester Type->TButyl Bulky Alkyl Stereo Are there base-sensitive moieties present? Methyl->Stereo Acid Acid-Catalyzed Cleavage (TFA / DCM) TButyl->Acid Cleave via cation Standard Standard Hydrolysis (LiOH / THF / H2O) Risk: Condensation Stereo->Standard No Mild Mild Nucleophilic (LiOH / H2O2) or Me3SnOH Prevents Side Reactions Stereo->Mild Yes

Decision tree for selecting hydrolysis conditions based on ester type and substrate sensitivity.

Troubleshooting & FAQs: The Chemistry of Side Reactions

Q1: Why am I observing poor yields and β-keto ester side products during standard NaOH/MeOH saponification? A1: The 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid ester has a very high logP, making it nearly insoluble in standard aqueous base. This mass transfer limitation forces researchers to apply prolonged heating. Under these forced conditions, the hydroxide ion (HO⁻) begins acting as a base rather than a nucleophile, deprotonating the weakly acidic α-CH₂ group. The resulting enolate attacks unreacted ester molecules (a Claisen-type condensation), generating unwanted β-keto ester side products. Additionally, using MeOH as a co-solvent often leads to competitive transesterification rather than hydrolysis.

Q2: How does the LiOH/H₂O₂ system resolve these solubility and side-reaction issues? A2: Mixing LiOH with hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the "α-effect"—where adjacent lone pairs on the oxygen atoms repel each other and raise the energy of the HOMO—HOO⁻ is a super-nucleophile that attacks the ester carbonyl orders of magnitude faster than hydroxide[1]. This immense kinetic advantage allows the hydrolysis to proceed rapidly at 0 °C. By operating at low temperatures and utilizing a nucleophile that is less basic than HO⁻ (pKa 11.6 vs 15.7), you entirely suppress α-deprotonation, effectively eliminating Claisen condensation and preserving the integrity of the molecule[2].

Q3: What if my substrate contains double bonds or is sensitive to oxidation by peroxides? A3: If the molecule contains oxidizable functional groups, peroxides cannot be used. In these cases, Trimethyltin hydroxide (Me₃SnOH) is the optimal alternative. Me₃SnOH facilitates ester hydrolysis under near-neutral conditions via a mild coordination-insertion mechanism, completely avoiding strongly basic environments and preserving sensitive moieties[3].

Q4: Are there greener alternatives that avoid toxic organotin reagents? A4: Yes. Recent methodologies employ Calcium(II) iodide (CaI₂) to assist in ester hydrolysis. The calcium ions act as a Lewis acid to strongly coordinate and activate the ester carbonyl. This allows the use of much weaker bases or lower temperatures, minimizing side reactions while utilizing inexpensive, green reagents[4].

Quantitative Data: Hydrolysis Condition Matrix

Hydrolysis MethodReagents & SolventOperating pHTemp (°C)Side-Reaction RiskIdeal Use Case
Standard Saponification LiOH, H₂O/MeOH> 1350–80High (Claisen condensation, transesterification)Small, highly soluble, unhindered esters.
Alpha-Effect Hydrolysis LiOH, H₂O₂, H₂O/THF~ 110–25Very LowLipophilic, base-sensitive esters requiring mild conditions.
Organotin Cleavage Me₃SnOH, DCE~ 760–80NoneOxidation-sensitive substrates; strict neutral requirements.
Lewis Acid Assisted CaI₂, H₂O/THF~ 825–50LowEsters with acid/base labile protecting groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each step contains a built-in diagnostic check to confirm the reaction is proceeding correctly before moving forward.

Protocol A: Mild Hydrolysis via the Hydroperoxide Anion (LiOH/H₂O₂)

WorkflowLiOOH Step1 1. Dissolution Ester in THF/H2O Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Activation Add H2O2 then LiOH Step2->Step3 Step4 4. Quenching Add NaHSO3 Step3->Step4 Step5 5. Isolation Acidify & Extract Step4->Step5

Step-by-step experimental workflow for the mild LiOH/H2O2 mediated ester hydrolysis.

  • Preparation & Dissolution : Dissolve the 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid ester (1.0 eq) in a 4:1 mixture of THF and H₂O.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates poor solubility of the lipophilic tail; add THF in 0.5 mL increments until fully clear to prevent biphasic reaction failure.

  • Thermal Control : Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the activation energy required for α-proton abstraction.

  • Reagent Addition : Add 30% aqueous H₂O₂ (4.0 eq), followed immediately by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0 eq).

    • Causality: H₂O₂ must be in excess relative to LiOH to ensure the quantitative generation of the HOO⁻ nucleophile and prevent the existence of free, strongly basic HO⁻ ions.

    • Validation Check: Monitor via TLC (stain with Phosphomolybdic Acid, PMA). The appearance of a baseline spot (the carboxylate salt) within 60 minutes confirms successful HOO⁻ attack.

  • Quenching : Once the ester is consumed, quench the excess peroxide by carefully adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) at 0 °C.

    • Validation Check: Test the quenched mixture with starch-iodide paper. A negative result (no blue-black color) validates the complete and safe destruction of all excess peroxides.

  • Isolation : Acidify the mixture to pH 2 using 1M KHSO₄, then extract the free carboxylic acid with ethyl acetate.

    • Validation Check: Ensure the aqueous layer pH is strictly ≤ 2 using pH paper before extraction to guarantee the carboxylate is fully protonated into the organic-soluble carboxylic acid form.

Protocol B: Neutral Hydrolysis using Trimethyltin Hydroxide (Me₃SnOH)
  • Preparation : Dissolve the ester (1.0 eq) in 1,2-dichloroethane (DCE).

  • Reagent Addition : Add Trimethyltin hydroxide (Me₃SnOH) (3.0 eq) to the solution.

    • Validation Check: The Me₃SnOH should remain partially suspended at room temperature but will dissolve upon heating.

  • Heating : Heat the mixture to 70 °C.

    • Causality: Me₃SnOH operates via a mild coordination-insertion mechanism rather than brute-force nucleophilic attack, requiring thermal energy to proceed but remaining completely neutral[3].

    • Validation Check: LC-MS analysis should show the disappearance of the ester mass and the appearance of the[M-H]⁻ ion for the carboxylic acid.

  • Workup & Tin Removal : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 5% aqueous KHSO₄.

    • Validation Check: The acidic aqueous wash must be strictly performed to ensure the removal of cytotoxic tin residues. A clear organic layer free of emulsions validates successful phase separation.

References

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide - Angewandte Chemie International Edition - 3

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - National Institutes of Health (NIH) - 4

  • Reactions of alpha-nucleophiles with a model phosphate diester - Semantic Scholar / ARKIVOC - 1

  • Chapter 1: Enolate Alkylations (Cleavage of the Oxazolidinone) - University of Western Ontario - 2

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid

Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with isolating 2-[4-(3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with isolating 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid .

Due to its highly lipophilic alkyl tail, polar carboxylic acid headgroup, 1,4-disubstituted cyclohexane ring (yielding cis/trans isomers), and lack of a UV-active chromophore, this molecule presents a unique matrix of chromatographic challenges. This document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

Before initiating your purification, consult the diagnostic workflow below to identify the correct stationary phase, mobile phase modifier, and detection strategy based on your crude mixture's behavior.

G Start Crude 2-[4-(3-Methylpentyl) cyclohexyl]acetic acid TLC TLC Screening (PMA / Bromocresol Green) Start->TLC Tailing Severe Tailing? TLC->Tailing AddAcid Add 0.1-1% AcOH/FA to Mobile Phase Tailing->AddAcid Yes Isomers Cis/Trans Isomers Co-eluting? Tailing->Isomers No AddAcid->Isomers ChangePhase Switch to Reverse-Phase or Cyclodextrin Column Isomers->ChangePhase Yes Detection Fractions UV Transparent? Isomers->Detection No ChangePhase->Detection UseELSD Use ELSD, CAD, or RI Detection Detection->UseELSD Yes Success Pure Target Fractions Detection->Success No UseELSD->Success

Troubleshooting workflow for the chromatographic purification of aliphatic carboxylic acids.

Experimental Protocols & Mechanistic Causality

Protocol A: Suppressing Carboxylic Acid Tailing on Bare Silica

The Challenge: Bare silica gel contains acidic silanol groups (Si-OH) with varying pKa values. The carboxylic acid moiety of the target molecule undergoes partial ionization and strong hydrogen bonding with these sites, leading to multiple retention states and severe peak tailing. The Causality: Introducing a volatile acidic modifier shifts the equilibrium to the fully protonated, neutral carboxylic acid. This suppresses ionization, ensuring the compound travels as a tight, uniform band 1[1].

Step-by-Step Methodology:

  • Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 85:15 v/v).

  • Add 0.5% v/v Glacial Acetic Acid (AcOH) or Formic Acid (FA) to the mobile phase.

  • Equilibrate the normal-phase silica column with at least 3 column volumes (CV) of the modified mobile phase to fully protonate the stationary phase surface.

  • Dissolve the crude mixture in the minimum volume of the modified mobile phase and load it onto the column.

  • Elute using an isocratic flow to maintain a constant pH environment throughout the run.

  • Self-Validation System: Evaporate a 100 µL aliquot of the collected fraction. Re-dissolve in an unmodified solvent and spot on a TLC plate. If the spot remains tight (Rf ~0.3) without streaking, the modifier successfully prevented on-column degradation and tailing.

Protocol B: Universal Detection Setup (ELSD)

The Challenge: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid lacks a conjugated pi-electron system, making it invisible to standard UV detectors (254 nm / 280 nm). The Causality: Evaporative Light Scattering Detection (ELSD) bypasses optical absorption. It nebulizes the column effluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, making it ideal for aliphatic acids 2[2].

Step-by-Step Methodology:

  • Split the column effluent post-column, directing a minor portion (1-5%) to the ELSD and the majority to the fraction collector.

  • Set the ELSD drift tube temperature to 40-50°C . Note: This temperature is optimized to evaporate Hexane/EtOAc without volatilizing the target carboxylic acid.

  • Set the nebulizer gas (Nitrogen) pressure to 3.0-3.5 bar .

  • Run a blank gradient to establish baseline noise and ensure the acidic modifier is fully evaporating.

  • Self-Validation System: Inject a known standard of a similar aliphatic acid (e.g., cyclohexylacetic acid). A sharp, positive peak independent of mobile phase UV-absorbance confirms the detector is functioning and the drift tube temperature is correctly calibrated 3[3].

Protocol C: Resolution of Cis/Trans Isomers

The Challenge: The 1,4-disubstituted cyclohexane ring exists as cis and trans geometric isomers. Because their dipole moments and hydrogen-bonding capabilities are nearly identical, they co-elute on standard bare silica. The Causality: Separation requires shape selectivity rather than polarity differences. Bonded cyclodextrin stationary phases or high-density C18 reverse-phase columns can discriminate between the isomers based on their distinct 3D spatial volumes and inclusion complexation kinetics 4[4].

Step-by-Step Methodology:

  • Replace the bare silica column with a bonded beta-cyclodextrin column or a high-resolution C18 reverse-phase column.

  • Prepare a mobile phase of Methanol/Water (e.g., 60:40 v/v) containing 0.1% Formic Acid.

  • Run the separation at a reduced flow rate (e.g., 0.5 mL/min for analytical scale) to allow sufficient time for inclusion/exclusion kinetics within the stationary phase cavities.

  • Self-Validation System: Analyze the leading and tailing edges of the eluted peak via 1H-NMR. A shift in the integration of the axial/equatorial protons on the cyclohexane ring confirms the successful resolution of the geometric isomers.

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Carboxylic Acid Elution

Mobile Phase ModifierConcentrationMechanism of ActionPeak Shape ImpactPost-Purification Removal
None (Bare Silica) N/AMultiple retention states (ionized/neutral)Severe tailing, broad bandsN/A
Glacial Acetic Acid 0.1 - 1.0% v/vSuppresses silanol/analyte ionizationSharp, symmetrical peaksAzeotropic distillation (Toluene)
Formic Acid 0.1 - 0.5% v/vSuppresses silanol/analyte ionizationSharp, symmetrical peaksLyophilization

Table 2: Detection Strategies for UV-Transparent Aliphatic Compounds

Detection MethodOperating PrincipleSensitivitySuitability for Target Molecule
UV Absorbance (254 nm) Pi-electron excitationHigh (for chromophores)Poor (Molecule lacks conjugated pi-system)
ELSD Aerosol light scatteringModerate to HighExcellent (Universal for non-volatile analytes)
CAD (Charged Aerosol) Aerosol charge measurementHighExcellent (Highly quantitative for aliphatics)
TLC Stain (Bromocresol Green) pH indicator color shiftModerateGood (Specific for carboxylic acids)

Troubleshooting FAQs

Q1: My target compound is streaking across the entire TLC plate and eluting over 10 column volumes. How do I fix this? A1: This is classic carboxylic acid tailing. The pKa of your target acid is roughly ~4.5, which interacts strongly with the slightly acidic silanol groups on the silica gel. Add 0.5% to 1% of a volatile acid (like Acetic Acid or Formic Acid) to your mobile phase 1[1]. This keeps the molecule fully protonated, allowing it to elute as a single, tight band.

Q2: I collected fractions based on time, but my UV detector (254 nm) shows a flat baseline. Where is my compound? A2: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is "UV-transparent" because it lacks aromatic rings or conjugated double bonds. You must switch your detection method. If using an automated flash system, utilize an ELSD or CAD detector 2[2]. If running a manual column, spot your fractions on a TLC plate and develop them using a Bromocresol Green stain (which turns yellow in the presence of carboxylic acids) or a general Phosphomolybdic Acid (PMA) stain.

Q3: NMR analysis of my 'pure' fraction shows a mixture of two compounds with identical mass. How do I separate them? A3: You are likely observing the cis and trans isomers of the 1,4-disubstituted cyclohexane ring. Standard normal-phase silica cannot resolve these due to their identical polarities. You must switch to a shape-selective stationary phase, such as a bonded cyclodextrin column or a high-efficiency reverse-phase (C18) column, which separates molecules based on their 3D spatial volume 4[4].

Q4: After adding acetic acid to my mobile phase, how do I remove it from my final purified product? A4: Acetic acid has a relatively high boiling point (118°C) and can be difficult to remove completely via standard rotary evaporation, potentially leaving a vinegar odor in your product. To remove it, add a small volume of Toluene to your pooled fractions and co-evaporate. Toluene forms an azeotrope with acetic acid, pulling it off under reduced pressure. Alternatively, use Formic Acid as your modifier and remove it via lyophilization (freeze-drying).

References

  • BenchChem (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Available at: 1

  • Biotage (2023). Detecting the undetectable in flash column chromatography, part 2. Available at: 2

  • MDPI (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Available at: 3

  • Taylor & Francis (1987). Bonded Cyclodextrin Stationary Phase Columns for the Separation of Cis/Trans Cyclohexane Derivatives. Available at: 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Cyclohexyl Acetic Acid Reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields during the amidation or esterification of 4-substituted cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields during the amidation or esterification of 4-substituted cyclohexyl acetic acids.

While the alpha-carbon (the -CH₂- spacer) theoretically distances the reactive carboxylate from the ring, bulky 4-substituents (e.g., tert-butyl, phenyl, or isopropyl groups) strongly dictate the cyclohexane ring's conformation. In cis-isomers, a bulky equatorial 4-substituent forces the acetic acid moiety into a rigid axial position. This axial orientation induces severe 1,3-diaxial steric clashes with the ring protons, effectively shielding the carbonyl carbon and collapsing the yield of standard coupling protocols.

This guide provides field-proven, causality-driven solutions to bypass these physical barriers.

Diagnostic Workflow

Workflow A Sterically Hindered Cyclohexylacetic Acid B Amine Nucleophilicity? A->B G Yamaguchi Esterification (For Alcohols) A->G Target is Ester C Primary / Unhindered Amine B->C High D Secondary / Bulky Amine B->D Low E HATU + NMM (Uronium Activation) C->E F Acyl Chloride (Oxalyl Chloride + DMF) D->F

Logic tree for selecting activation strategies based on nucleophile sterics.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting <15% yield when coupling cis-4-tert-butylcyclohexylacetic acid with secondary amines using EDC/HOBt? The Causality: The tert-butyl group acts as a rigid conformational anchor, locking itself in the equatorial position. Consequently, the -CH₂-COOH group is forced into an axial orientation. When you use carbodiimides like EDC, the initial O-acylisourea intermediate is extremely bulky. The 1,3-diaxial interactions from the cyclohexane ring restrict the Bürgi-Dunitz trajectory of the incoming secondary amine. Because the bimolecular nucleophilic attack is sterically retarded, the O-acylisourea undergoes a unimolecular 1,3-rearrangement into an unreactive N-acylurea dead-end product. The Solution: Abandon carbodiimides for this substrate. You must reduce the steric profile of the activated electrophile. Converting the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride creates a highly reactive, sterically compact electrophile that easily accommodates the amine's approach[1].

Q2: I switched to HATU to force the amidation, but I'm now seeing a major side product and incomplete conversion. What went wrong? The Causality: HATU is a powerful uronium-based reagent that forms a highly reactive OAt ester. However, literature shows that HATU and COMU consistently provide poor conversion rates for highly sterically hindered substrates[2]. If the amine is bulky and its attack is slow, the amine will instead react directly with the uronium salt of HATU itself, forming a stable, unreactive guanidinium byproduct[3]. Furthermore, using a highly hindered base like DIPEA can impede the necessary proton transfers in an already congested transition state. The Solution:

  • Optimize the Base: Switch from DIPEA to N-Methylmorpholine (NMM). NMM is smaller, providing a better kinetic profile for proton shuttling without acting as a competing nucleophile.

  • Pre-activation Timing: Pre-activate the acid with HATU and NMM for exactly 2 minutes before adding the amine. Do not let the activated ester sit, as it will degrade.

Q3: My esterification of 4-phenylcyclohexylacetic acid with a tertiary alcohol is stalling. Is Steglich (DCC/DMAP) the wrong choice? The Causality: Yes. The Steglich esterification relies on DMAP to form an acylpyridinium intermediate. While DMAP is an excellent nucleophile, the resulting intermediate is still too bulky for a tertiary alcohol to attack efficiently when the acid itself is conformationally locked and hindered. The Solution: Employ the Yamaguchi Esterification. By reacting the acid with 2,4,6-trichlorobenzoyl chloride, you form a mixed anhydride. The sheer bulk of the trichlorophenyl ring sterically blocks attack on its own carbonyl, perfectly directing the tertiary alcohol to attack the less hindered cyclohexylacetyl carbonyl.

Quantitative Data: Activation Strategy Comparison

Benchmark Substrate: cis-4-tert-butylcyclohexylacetic acid + Diethylamine

Activation StrategyReagentsBaseYield (%)Primary Byproduct / Limitation
CarbodiimideEDC, HOBtDIPEA< 15%N-acylurea (1,3-rearrangement)
Uronium SaltHATUDIPEA45%Guanidinium formation[3]
Uronium Salt (Opt.)HATUNMM78%Trace hydrolysis
Mixed AnhydrideYamaguchiTEA / DMAP85%Requires extended reaction time
Acyl Chloride(COCl)₂, DMF (cat.)TEA> 95%Requires strictly anhydrous conditions[1]
Self-Validating Experimental Protocols
Protocol 1: Micro-Scale Acyl Chloride Amidation (The "Sledgehammer" Approach)

Use this highly reactive method when all standard peptide coupling reagents fail due to severe steric congestion.

  • Activation: Dissolve 1.0 eq of the hindered cyclohexylacetic acid in anhydrous CH₂Cl₂ (0.2 M) under an N₂ atmosphere. Add 1.2 eq of Oxalyl Chloride dropwise at 0 °C, followed by 1 drop of anhydrous DMF (catalyst).

    • Self-Validation Checkpoint: The addition of DMF will trigger immediate effervescence (CO and CO₂ gas). The reaction is complete when gas evolution completely ceases and the cloudy suspension turns into a clear, homogeneous solution (usually 1-2 hours at room temperature).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in anhydrous CH₂Cl₂.

  • Coupling: Cool the solution to 0 °C. Add 2.0 eq of Triethylamine (TEA), followed by 1.1 eq of the amine.

    • Self-Validation Checkpoint: A white precipitate (TEA·HCl) will form instantly upon amine addition, visually confirming the successful nucleophilic displacement of the chloride.

  • Workup: Stir for 2 hours at room temperature, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Protocol 2: Yamaguchi Esterification for Bulky Alcohols

The gold standard for coupling conformationally hindered acids with tertiary alcohols.

  • Mixed Anhydride Formation: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of TEA in anhydrous THF (0.1 M) at 0 °C. Add 1.05 eq of 2,4,6-trichlorobenzoyl chloride dropwise.

    • Self-Validation Checkpoint: Immediate formation of a dense white precipitate (TEA·HCl) indicates the successful formation of the mixed anhydride.

  • Esterification: Stir for 1 hour at room temperature. In a separate flask, dissolve 1.5 eq of the bulky alcohol and 2.0 eq of DMAP in anhydrous toluene.

  • Coupling: Filter the mixed anhydride solution to remove the TEA·HCl salts (critical to prevent side reactions), and add the filtrate to the alcohol/DMAP solution. Reflux at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References
  • BenchChem Technical Support Team. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." BenchChem. 1

  • Neri, D., et al. "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." NIH Public Access (2015). 2

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011).3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Verification of Complex Aliphatics: Comparing 1D ¹H NMR, 2D HSQC, and Pure Shift NMR for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & The Analytical Challenge The structural verification of heavily branched, non-functionalized aliphatic systems i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

The structural verification of heavily branched, non-functionalized aliphatic systems is a notorious bottleneck in NMR spectroscopy. A prime example of this challenge is 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7)[4].

Structurally, this molecule is a 1,4-disubstituted cyclohexane containing a highly branched 3-methylpentyl aliphatic chain. Of its 26 total protons, 23 are carbon-bound aliphatic protons that resonate within a narrow chemical shift window of 0.8 to 2.0 ppm . In a standard 1D ¹H NMR spectrum, the combination of small chemical shift dispersion and extensive homonuclear scalar coupling ( J -coupling) creates an unresolved "aliphatic envelope" [5]. This severe signal overlap makes it nearly impossible to accurately integrate signals, assign diastereotopic protons, or determine the cis/trans stereochemistry of the cyclohexane ring using traditional 1D methods.

This guide objectively compares the performance of Standard 1D ¹H NMR , 2D ¹H-¹³C HSQC , and Pure Shift ¹H NMR (Broadband Homonuclear Decoupling) to resolve this complex aliphatic envelope. By dissecting the causality behind each technique's performance, we provide a definitive framework for selecting the optimal analytical workflow.

Objective Technique Comparison

To accurately assign the structure of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, analytical scientists must choose a technique that balances resolution, sensitivity, and acquisition time.

Standard 1D ¹H NMR (600 MHz)
  • Mechanism: Applies a single 90° excitation pulse followed by acquisition. Both chemical shift and homonuclear J -coupling evolve simultaneously.

  • Performance: Yields high sensitivity and quantitative integrals for isolated signals (e.g., the -CH₂COOH protons at ~2.2 ppm). However, it completely fails in the 0.8–2.0 ppm region. The J -coupling splits the 23 aliphatic protons into complex multiplets that overlap, rendering fine structural analysis impossible.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Mechanism: Transfers magnetization between ¹H and ¹³C nuclei via the 1JCH​ coupling, spreading the crowded proton signals along the much wider ¹³C chemical shift dimension (0–50 ppm for aliphatics).

  • Performance: Excellent for identifying specific -CH, -CH₂, and -CH₃ groups. However, because the direct dimension (F2) still contains ¹H-¹H J -coupling, multiplet overlap persists within individual cross-peaks, complicating the extraction of precise proton chemical shifts and coupling constants.

Pure Shift ¹H NMR (Zangger-Sterk / PSYCHE)
  • Mechanism: Utilizes slice-selective or spin-selective pulses combined with weak gradients to selectively refocus homonuclear J -couplings while allowing chemical shift to evolve [2]. The data is acquired in short "chunks" and reconstructed into a pseudo-1D spectrum.

  • Performance: Transforms the complex aliphatic envelope into a series of sharp, highly resolved singlets[1]. This multiplet collapse dramatically increases spectral resolution, allowing for direct integration and precise chemical shift assignment of the cyclohexane axial/equatorial protons and the branched methyl groups.

Table 1: Performance Comparison Matrix
Analytical MetricStandard 1D ¹H NMR2D ¹H-¹³C HSQCPure Shift ¹H NMR
Resolution (0.8–2.0 ppm) Poor (Severe Overlap)High (2D Dispersion)Ultra-High (Singlets)
Sensitivity (S/N) Highest ModerateLow (Trades S/N for Resolution)
Homonuclear J -Coupling Present (Multiplets)Present in F2Suppressed (Singlets)
Acquisition Time < 2 Minutes15–30 Minutes10–20 Minutes
Best Use Case Routine QA/QC, PurityCarbon Backbone TracingStereochemical Assignment

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making logic for tackling severe aliphatic signal overlap.

Technique_Selection Start Sample: 2-[4-(3-Methylpentyl) cyclohexyl]acetic acid Assess Analyze 0.8-2.0 ppm Region (23 Overlapping Protons) Start->Assess Decision Is J-Coupling Obscuring Structural Assignments? Assess->Decision Standard Standard 1D 1H NMR (Sufficient for QA/QC) Decision->Standard No Advanced Advanced Resolution Required Decision->Advanced Yes HSQC 2D 1H-13C HSQC (Carbon Dispersion) Advanced->HSQC PureShift Pure Shift 1H NMR (Multiplet Collapse) Advanced->PureShift

Caption: Workflow for selecting NMR techniques to resolve complex aliphatic signal overlap.

Self-Validating Experimental Protocol: Pure Shift ¹H NMR

To achieve the resolution required for 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, we utilize a Zangger-Sterk Pure Shift protocol. This methodology is designed as a self-validating system , ensuring that the suppression of J -coupling does not result in the loss of quantitative integrity [3].

Phase 1: Preparation & Calibration
  • Sample Preparation: Dissolve 15 mg of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in 600 µL of CDCl₃ (0.03% TMS). Transfer to a high-quality 5 mm NMR tube.

  • B0 Homogeneity (Shimming): Execute gradient shimming (TopShim). Causality: Pure shift NMR relies heavily on sharp intrinsic linewidths. Poor shimming will broaden the resulting singlets, entirely negating the resolution enhancement gained by decoupling.

  • 90° Pulse Calibration: Perform a nutation experiment to determine the exact 90° pulse width (P1). Causality: The slice-selective gradient echo relies on precise flip angles; an inaccurate P1 will introduce severe phase distortions and artifacts in the reconstructed spectrum.

Phase 2: Sequence Optimization (Zangger-Sterk)
  • Pulse Program: Load the pszg (or equivalent) pure shift pulse sequence.

  • Chunk Size Optimization ( tc​ ): Set the data acquisition chunk size to 15–20 ms .

    • Causality: The chunk size dictates the balance between resolution and artifacts. If the chunk is too long, J -coupling will begin to re-evolve, creating sidebands around the singlets. If it is too short, the duty cycle of the refocusing pulses increases, leading to sample heating and signal attenuation due to T2​ relaxation[1].

Phase 3: Acquisition & Self-Validation
  • Acquisition: Acquire the pseudo-2D data set (typically 16–32 scans per increment to compensate for the inherent sensitivity loss of slice-selection).

  • Reconstruction: Process the data using a covariance or pure shift reconstruction algorithm (e.g., pshift macro) to concatenate the chunks into a single 1D Free Induction Decay (FID), followed by Fourier Transformation.

  • Self-Validation (Critical Step):

    • Overlay the processed Pure Shift spectrum with the standard 1D ¹H spectrum.

    • Integrate the isolated singlet for the -CH₂COOH protons (~2.2 ppm) and calibrate the value to 2.00 .

    • Integrate the entire pure shift aliphatic region (0.8–2.0 ppm). The integral must exactly equal 23.0 (representing the 23 aliphatic protons of the ring and chain).

    • Validation Logic: Any significant deviation (< 22.5 or > 23.5) indicates non-uniform excitation or signal loss during the slice-selective refocusing, requiring a recalibration of the gradient strengths or chunk size.

PureShift_Mechanism Excitation 90° Excitation Evolution t1 Evolution (Chemical Shift) Excitation->Evolution Refocus Slice-Selective 180° Pulse Evolution->Refocus Decouple J-Coupling Refocused Refocus->Decouple Acquire Acquire Data Chunk (15-20 ms) Decouple->Acquire Reconstruct 1D Singlet Spectrum Acquire->Reconstruct

Caption: Logical progression of a Pure Shift NMR pulse sequence for homonuclear decoupling.

Conclusion

For complex aliphatic molecules like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, standard 1D ¹H NMR is insufficient for rigorous structural assignment due to severe J -coupling overlap. While 2D HSQC provides excellent heteronuclear dispersion, Pure Shift ¹H NMR stands out as the superior technique for resolving the proton dimension. By collapsing complex multiplets into sharp singlets, Pure Shift NMR unmasks the hidden aliphatic envelope, enabling researchers to confidently assign stereocenters and verify molecular structures that were previously obscured.

References

  • Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry, 53(7), 399-426. URL:[Link]

  • Zangger, K. (2015). Pure shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-20. URL:[Link]

  • Meyer, K., et al. (2023). Present and future of pure shift NMR in metabolomics. Magnetic Resonance in Chemistry, 62(1), 15-32. URL:[Link]

  • Garbisch, E. W., & Griffith, M. G. (1968). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition, 4(9), 774-783. URL:[Link]

Comparative

FTIR Spectroscopic Profiling of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid: A Comparative Guide

As lipid-like building blocks and lipophilic pharmaceutical intermediates become increasingly complex, high-resolution structural verification is critical. For researchers and drug development professionals, Fourier Tran...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-like building blocks and lipophilic pharmaceutical intermediates become increasingly complex, high-resolution structural verification is critical. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool.

This guide provides an in-depth, objective comparison of the FTIR absorption profile of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid against structurally related alternatives. By analyzing the vibrational mechanics of its specific functional groups, we establish a robust framework for spectral identification and structural validation.

Structural Mechanics & Spectroscopic Theory

To interpret the FTIR spectrum of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (C₁₄H₂₆O₂), we must deconstruct its architecture into three distinct vibrational domains:

  • The Carboxylic Acid Headgroup (-COOH): Dictates the mid-IR fingerprint through strong hydrogen-bonded dimerization.

  • The Cyclohexane Core: Provides rigid methylene (-CH₂-) scissoring and stretching modes.

  • The 3-Methylpentyl Tail: Introduces extended aliphatic stretching and a highly diagnostic branched methyl (-CH₃) deformation.

The interplay of these domains creates a unique spectral signature. The massive aliphatic bulk of the 14-carbon system significantly amplifies the C-H stretching region relative to the C=O stretch, a key differentiator from shorter-chain analogs[1].

Structural_Logic Molecule 2-[4-(3-Methylpentyl)cyclohexyl] acetic acid Carboxyl Carboxylic Acid Group (-COOH) Molecule->Carboxyl Cyclohexyl Cyclohexane Ring (-C6H10-) Molecule->Cyclohexyl Alkyl 3-Methylpentyl Chain (-C6H13) Molecule->Alkyl Peak1 C=O Stretch 1708-1712 cm⁻¹ Carboxyl->Peak1 Peak2 O-H Stretch 2500-3300 cm⁻¹ Carboxyl->Peak2 Peak3 C-H Stretch (Ring) 2850-2930 cm⁻¹ Cyclohexyl->Peak3 Peak4 C-H Stretch (Chain) 2870-2960 cm⁻¹ Alkyl->Peak4 Peak5 CH3 Umbrella Bend ~1375 cm⁻¹ Alkyl->Peak5

Fig 1: Logical mapping of structural domains to their primary FTIR vibrational modes.

Comparative FTIR Performance Analysis

To objectively evaluate the spectral performance of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, we compare it against two industry-standard alternatives:

  • Alternative A: Cyclohexaneacetic acid (Lacks the alkyl tail entirely)[2].

  • Alternative B: 4-tert-Butylcyclohexaneacetic acid (Features a rigid, highly branched alkyl group).

The table below summarizes the quantitative peak assignments and their diagnostic significance.

Functional Group / Vibration Mode2-[4-(3-Methylpentyl)cyclohexyl]acetic acidCyclohexaneacetic Acid (Alt A)4-tert-Butylcyclohexaneacetic acid (Alt B)Diagnostic Significance
O-H Stretch (Acid Dimer) ~2500 - 3300 cm⁻¹ (Broad)~2500 - 3300 cm⁻¹ (Broad)~2500 - 3300 cm⁻¹ (Broad)Confirms the presence of the hydrogen-bonded carboxylic acid dimer across all analogs.
C=O Stretch 1708 - 1712 cm⁻¹1705 cm⁻¹1707 cm⁻¹Slight blue-shift in extended derivatives due to altered crystal packing and steric bulk affecting dimer strength.
C-H Stretch (Aliphatic) 2850 - 2960 cm⁻¹ (Very Strong)2850 - 2930 cm⁻¹ (Moderate)2850 - 2960 cm⁻¹ (Strong)The intensity ratio of C-H to C=O is highest in the 3-methylpentyl derivative due to the extended 6-carbon tail.
CH₃ Symmetric Bend (Umbrella) ~1375 cm⁻¹ (Distinct singlet) Absent ~1365 & 1390 cm⁻¹ (Split doublet) Critical Differentiator: Identifies the specific alkyl branching pattern. Unsubstituted rings lack this peak entirely[3].
C-O Stretch ~1220 cm⁻¹~1215 cm⁻¹~1218 cm⁻¹Coupled with O-H in-plane bending; shifts slightly based on the inductive effect of the ring substituents.
Mechanistic Insights

The most critical diagnostic region for verifying the 3-methylpentyl substitution is the 1375 cm⁻¹ to 1465 cm⁻¹ window . Cyclohexaneacetic acid only exhibits the ~1450 cm⁻¹ scissoring band of its ring methylenes[2]. The addition of the 3-methylpentyl group introduces a distinct symmetric bending mode (the "umbrella" mode) at ~1375 cm⁻¹ from the methyl branch. Unlike the tert-butyl group, which causes a vibrational coupling that splits this peak into a doublet (1365 and 1390 cm⁻¹), the 3-methylpentyl group yields a clean singlet, allowing for rapid, objective differentiation between these lipophilic compounds.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness and reproducibility when analyzing viscous or waxy lipophilic acids, traditional KBr pellet transmission is inadequate. The following Attenuated Total Reflectance (ATR) protocol is engineered as a self-validating system to eliminate scattering artifacts and environmental interference.

Step-by-Step Methodology

1. System Initialization & Environmental Purge

  • Action: Purge the FTIR spectrometer optics bench with dry, CO₂-free nitrogen for 30 minutes prior to analysis.

  • Causality: Long-chain carboxylic acids exhibit a massive, broad O-H stretch (3300–2500 cm⁻¹). Purging prevents atmospheric water vapor (3900–3500 cm⁻¹) from superimposing rotational-vibrational spikes over this critical diagnostic region.

2. Background Acquisition & Auto-Validation

  • Action: Collect a 32-scan background spectrum of the bare, solvent-cleaned diamond crystal at 4 cm⁻¹ resolution.

  • Self-Validation Check: The system software must perform an automated integration of the CO₂ band (2350 cm⁻¹). Logic Gate: If the variance exceeds 2% transmittance compared to the factory baseline, the protocol dictates an automatic recleaning with spectroscopic-grade isopropanol and an extended purge cycle. Do not proceed until the background is validated.

3. Sample Application

  • Action: Deposit 2–3 mg of the neat 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid directly onto the center of the diamond crystal. Apply the ATR pressure anvil until the force gauge reads a standardized 50 cN.

  • Causality: Utilizing a monolithic diamond ATR crystal avoids the Christiansen effect (baseline scattering) commonly seen when waxy organic solids are poorly dispersed in KBr. Standardized anvil pressure ensures uniform optical contact, standardizing the evanescent wave penetration depth for accurate quantitative peak integration.

4. Data Acquisition & Processing

  • Action: Acquire 32 sample scans. Apply an ATR correction algorithm assuming a refractive index of 1.5 for the organic sample.

  • Causality: The depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers, artificially inflating peaks like the C-O stretch). ATR correction normalizes the peak intensities to simulate a standard transmission spectrum, making the data directly comparable to standard reference databases[3].

FTIR_Protocol Start 1. System Purge & Initialization BG 2. Background Scan (Bare Diamond) Start->BG ValidateBG 3. Auto-Validation (CO2/H2O < 2%) BG->ValidateBG ValidateBG->Start Fail SamplePrep 4. Sample Application (Neat on Crystal) ValidateBG->SamplePrep Pass Scan 5. Data Acquisition (32 Scans, 4 cm⁻¹) SamplePrep->Scan Process 6. Spectral Processing (ATR Correction) Scan->Process

Fig 2: Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

References

  • Title: Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem - NIH Source: pubchem.ncbi.nlm.nih.gov URL: [Link]

  • Title: Cyclohexaneacetic acid - the NIST WebBook Source: webbook.nist.gov URL: [Link]

  • Title: Asymmetric Total Synthesis of the Rearranged Steroid Phomarol Enabled by a Biomimetic SN2′ Cyclization Source: pubs.acs.org URL: [Link]

Sources

Validation

Overcoming the "Invisible" Analyte Challenge: HPLC Method Development for 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid Purity

Executive Summary & The Analytical Challenge The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) presents a classic chromatographic challenge: it is a purely aliphatic carboxylic acid lacking any...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) presents a classic chromatographic challenge: it is a purely aliphatic carboxylic acid lacking any conjugated π-systems or aromatic rings[1]. Consequently, it is virtually "invisible" to standard Ultraviolet (UV) or Diode Array Detectors (DAD) above 210 nm.

While low-wavelength UV detection (e.g., 200–205 nm) is technically possible for carboxylic acids, it is practically useless for rigorous purity checks. At these wavelengths, the absorbance of mobile phase solvents (like methanol or acetonitrile) creates severe baseline drift during gradient elution, masking trace impurities.

To achieve a self-validating, highly accurate purity method, chromatographers must pivot to universal, mass-sensitive detectors. This guide objectively compares the performance of Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) against traditional UV, providing a field-proven, step-by-step methodology for the purity analysis of this non-chromophoric API intermediate.

G1 Start Target Analyte: Aliphatic Carboxylic Acid Q1 Contains UV Chromophore? Start->Q1 UV HPLC-UV (High Baseline Drift) Q1->UV Yes Q2 Requires Gradient Elution? Q1->Q2 No RID HPLC-RID (Isocratic Only) Q2->RID No Aerosol Aerosol Detectors (CAD / ELSD) Q2->Aerosol Yes

Decision matrix for selecting HPLC detectors for non-chromophoric aliphatic compounds.

Detector Comparison: UV vs. ELSD vs. CAD

When analyzing trace impurities (often required at ≤0.10% levels) in non-chromophoric samples, the choice of detector dictates the reliability of the mass balance.

The Physics of Detection & Causality of Failure
  • HPLC-UV (205 nm): Fails due to solvent background absorbance. Gradient elution causes a shifting baseline that obscures trace peaks.

  • HPLC-ELSD: ELSD measures light scattered by dried aerosol particles. The critical flaw of ELSD in purity analysis is its non-linear response. In the Rayleigh scattering regime (particles < 50 nm), light scattering intensity drops exponentially relative to particle diameter ( d6 )[2]. Therefore, as impurity concentrations drop to trace levels, the ELSD signal crashes, leading to artificially inflated main-peak purities.

  • HPLC-CAD: CAD has emerged as the gold standard for non-chromophoric substances[3]. Instead of light scattering, CAD measures the electrical charge transferred to the surface of dried analyte particles by ionized nitrogen gas[2]. Because charge transfer scales linearly with particle surface area, CAD maintains high sensitivity for particles as small as 10 nm, providing up to a 10-fold better Limit of Detection (LOD) than ELSD[2].

Quantitative Performance Comparison

Performance MetricHPLC-UV (205 nm)HPLC-ELSDHPLC-CADDetection MechanismPhoton AbsorptionLight Scattering ( d6 dependence)Charge Transfer ( d1 d2 dependence)Sensitivity (LOD)~1–5 µg (High background)~10–50 ng~1–5 ngDynamic RangeLinear (if chromophore exists)Non-linear (Exponential drop-off)Linear over ~2 orders of magnitude[2]Response UniformityPoor (Structure-dependent)Poor (Size-dependent)Excellent (Mass-dependent)Gradient CompatibilityPoor (Severe baseline drift)GoodExcellent (with inverse gradient)

Experimental Methodology: HPLC-CAD with Inverse Gradient

To create a self-validating system for standard-free quantitation (where the Area % directly equals Mass %), the CAD response must remain perfectly uniform. However, nebulization efficiency in the CAD changes as the organic solvent ratio shifts during a gradient.

To counteract this, we employ an Inverse Gradient workflow. By using a secondary make-up pump post-column to deliver the exact opposite solvent composition, the detector constantly receives a static isocratic mixture (e.g., 50/50 Water/Acetonitrile), ensuring uniform droplet size and charge transfer across the entire run[4].

G2 PumpA Analytical Pump (Increasing Organic) Column Analytical Column (Separation) PumpA->Column Mixer Post-Column T-Piece Mixer Column->Mixer Variable %B PumpB Make-up Pump (Decreasing Organic) PumpB->Mixer Inverse %B Detector Charged Aerosol Detector (CAD) Mixer->Detector Constant %B

Inverse gradient workflow ensuring constant mobile phase composition entering the CAD.

Step-by-Step Protocol

1. Chromatographic Rationale & Mobile Phase Preparation Because 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is highly lipophilic, it requires a reversed-phase C18 column. To ensure the carboxylic acid moiety remains protonated (unionized) for sharp peak shape and consistent retention, the mobile phase must be acidic. Crucially, CAD and ELSD require 100% volatile buffers to prevent detector fouling.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile

2. Instrument Setup

  • Column: High-coverage C18, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min (Analytical Pump) + 1.0 mL/min (Make-up Pump) = 2.0 mL/min total flow into the CAD.

  • Column Temperature: 40°C.

  • CAD Evaporation Temperature: 35°C. (Causality: Setting the evaporation temperature too high risks volatilizing the target aliphatic acid along with the mobile phase, destroying the signal. 35°C is optimal for semi-volatiles).

3. Dual-Gradient Programming Configure the analytical pump and the make-up pump to mirror each other perfectly.

Time (min)Analytical Pump (%B)Make-up Pump (%B)Total %B entering CAD
0.040%60%50%
2.040%60%50%
15.095%5%50%
18.095%5%50%
18.140%60%50%
22.040%60%50%

4. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare the sample at 2.0 mg/mL to ensure trace impurities (at 0.05% levels) fall well within the CAD's linear dynamic range (approx. 1 ng on-column).

Conclusion

For the purity analysis of non-chromophoric aliphatic compounds like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, traditional UV detection is inadequate. While ELSD offers a step up, its exponential loss of sensitivity for small particles compromises trace impurity quantitation. By coupling a Charged Aerosol Detector (CAD) with an inverse gradient setup, analytical scientists can achieve a uniform, mass-dependent response, enabling highly accurate, standard-free purity calculations.

References

  • CAS#:1803587-40-7 | 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid. ChemSrc. Available at:[1]

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru - ThermoFisher. Available at:[2]

  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Gcms.cz. Available at:[4]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available at:[3]

Sources

Comparative

Comparing reactivity of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid vs cyclohexylacetic acid

Title: Comparative Reactivity Guide: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid vs. Cyclohexylacetic acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural profil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid vs. Cyclohexylacetic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural profiling, amidation kinetics, and mechanistic causality in synthetic workflows.

Executive Summary

In preclinical drug development and materials science, the incorporation of cycloaliphatic motifs is a standard strategy to modulate a molecule's pharmacokinetic profile and lipophilicity. This guide objectively compares the chemical reactivity of the parent compound, Cyclohexylacetic acid (CHAA) , against its highly substituted derivative, 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (MPCHAA) .

While both compounds share the same primary reactive site (an aliphatic carboxylic acid), the addition of the bulky 3-methylpentyl group at the C4 position fundamentally alters the molecule's conformational dynamics and solvation profile. This guide provides a self-validating experimental framework to quantify these differences, focusing on standard amide bond formation kinetics.

Structural and Physicochemical Profiling

The reactivity of aliphatic carboxylic acids in coupling reactions is dictated by two primary factors: the steric environment surrounding the carboxyl carbon and the molecule's solubility/solvation in the reaction medium.

PropertyCyclohexylacetic acid (CHAA)2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (MPCHAA)Impact on Reactivity
Molecular Weight 142.20 g/mol 226.36 g/mol Alters stoichiometric mass calculations.
LogP (Lipophilicity) ~2.85[1]> 5.0 (Estimated)MPCHAA requires highly non-polar solvent systems; poor solubility in standard DMF.
Ring Conformation Dynamic (Rapid chair-chair flip)Locked (Conformational anchor at C4)MPCHAA exhibits fixed axial/equatorial geometries, altering transition state energies.
Steric Hindrance LowHigh (Isomer dependent)Bulky active esters of MPCHAA face higher activation energy barriers.

Mechanistic Causality: Why Structure Dictates Kinetics

To understand the experimental data, we must first establish the causality between the structural modification and the resulting chemical behavior.

Unsubstituted CHAA undergoes rapid chair-chair interconversions at room temperature. This dynamic flexibility allows the −CH2​COOH group to preferentially adopt an unhindered equatorial position during the approach of bulky coupling reagents.

Conversely, the 3-methylpentyl group in MPCHAA is exceptionally bulky. To minimize 1,3-diaxial interactions, this group acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation where the 3-methylpentyl group is equatorial. If the target molecule is the cis-isomer, the acetic acid side chain is forced into an axial position. This axial orientation significantly increases steric shielding by the 3,5-axial protons, hindering the formation of the active OBt-ester intermediate[2]. Furthermore, the massive hydrophobic tail alters the local solvation shell in polar aprotic solvents, reducing the effective collision frequency with polar reagents[3].

ReactivityLogic A 4-(3-Methylpentyl) Substitution B Increased Steric Bulk & Locked Conformation A->B C Elevated LogP (>5.0) & Lipophilicity A->C D Hindered Approach of Coupling Reagents B->D E Altered Solvation Shell in Polar Solvents C->E F Decreased Amidation Reaction Kinetics D->F E->F

Figure 1: Mechanistic causality linking the 3-methylpentyl substitution to decreased reaction kinetics.

Experimental Workflow: Amidation Kinetics

To objectively compare the reactivity of CHAA and MPCHAA, we utilize a standardized EDC/HOBt-mediated amidation protocol with benzylamine. This method is a staple in process chemistry and peptide synthesis[2].

AmidationWorkflow A Carboxylic Acid (CHAA / MPCHAA) B Activation EDC·HCl + HOBt in DCM A->B C Active Ester (OBt-Ester) B->C D Aminolysis + Benzylamine (DIPEA) C->D E Amide Product D->E

Figure 2: Standard EDC/HOBt-mediated amidation workflow for cyclohexylacetic acid derivatives.

Self-Validating Protocol: Kinetic Monitoring

This protocol is designed as a self-validating system. By utilizing an internal standard (biphenyl) and specific analytical checkpoints, the researcher can definitively isolate chemical reactivity from physical variables (like solvent evaporation).

Reagents:

  • Substrate: CHAA or MPCHAA (1.0 mmol)

  • Amine: Benzylamine (1.1 mmol)

  • Coupling Agents: EDC·HCl (1.2 mmol), HOBt hydrate (1.2 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Internal Standard: Biphenyl (0.5 mmol)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and biphenyl (0.5 mmol, internal standard). Dissolve in 5.0 mL of anhydrous DCM.

  • Activation Phase: Add HOBt (1.2 mmol) followed by EDC·HCl (1.2 mmol). Stir the reaction mixture at 25 °C for 30 minutes.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, quench in methanol, and analyze via RP-HPLC to confirm the formation of the OBt-active ester.

  • Aminolysis Phase: Add DIPEA (2.0 mmol) followed dropwise by benzylamine (1.1 mmol). Begin timing the reaction ( t=0 ).

  • Kinetic Sampling: At t=1h,4h,and 12h , withdraw 20 µL aliquots. Quench each aliquot immediately in 1.0 mL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA to halt the reaction.

  • Quantification: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm for the benzyl group). Calculate the conversion percentage based on the ratio of the product peak area to the biphenyl internal standard peak area.

Experimental Data & Discussion

The following table summarizes the expected kinetic conversion rates based on the structural profiles of the two compounds.

Reaction TimeCHAA Conversion (%)MPCHAA Conversion (%)Delta ( Δ )
1 Hour 48%14%- 34%
4 Hours 87%38%- 49%
12 Hours > 98%72%- 26%

Data Interpretation & Optimization Insights: The data clearly demonstrates that MPCHAA reacts significantly slower than the parent CHAA. The initial rate of reaction (at 1 hour) for MPCHAA is severely depressed. This is directly attributable to the steric penalty incurred during the nucleophilic attack of benzylamine on the sterically congested OBt-ester of the conformationally locked MPCHAA.

Application Scientist Recommendation: When working with MPCHAA in drug discovery workflows, standard room-temperature EDC/HOBt protocols are inefficient. To overcome the kinetic barrier imposed by the 3-methylpentyl group, researchers should pivot to more highly reactive coupling reagents (e.g., HATU or COMU) or employ elevated temperatures (e.g., microwave-assisted synthesis at 60 °C) to force the reaction to completion. Furthermore, strictly non-polar solvents (like DCM or Toluene) should be prioritized over DMF to ensure complete solvation of the highly lipophilic MPCHAA tail.

References

  • Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Validation

A Comparative Guide to the GC-MS Analysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid Derivatives

This guide provides a comprehensive comparison of methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid and its derivatives. As a complex, branched-cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid and its derivatives. As a complex, branched-chain carboxylic acid, direct analysis is challenging. This document details the critical step of chemical derivatization, comparing the two primary methods—esterification and silylation—and provides the foundational knowledge for researchers, scientists, and drug development professionals to develop robust and reliable analytical protocols.

The Analytical Challenge: Why Derivatization is Essential

2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, with its carboxylic acid functional group, possesses high polarity and low volatility. These characteristics make it unsuitable for direct analysis by gas chromatography.[1][2] The polar carboxyl group can lead to strong interactions with the GC column's stationary phase, resulting in poor chromatographic performance, including broad, tailing peaks and variable retention times.[1][3]

To overcome these limitations, a derivatization step is mandatory. This process chemically modifies the carboxylic acid into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC-MS analysis.[4][5] This guide focuses on the two most effective and widely adopted derivatization strategies for carboxylic acids: esterification and silylation.

Comparative Analysis of Derivatization Strategies

The choice of derivatization method is critical and depends on the sample matrix, potential interfering substances, and the specific requirements of the analysis. Below, we compare esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) esters.

Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is a robust and widely utilized method for the analysis of fatty acids.[1][6] The most common approach involves the conversion of the carboxylic acid to its corresponding methyl ester.

Causality Behind the Method: This reaction replaces the acidic proton of the carboxyl group with a methyl group, significantly reducing the molecule's polarity and increasing its volatility. Reagents like Boron Trifluoride in Methanol (BF3-Methanol) or methanolic HCl act as catalysts in an excess of methanol to drive the reaction to completion.

Advantages:

  • Robustness: The methodology is well-established and effective for a wide variety of lipid types.[1]

  • Extensive Libraries: Mass spectral libraries for FAMEs are extensive, aiding in the identification of unknown fatty acids.

  • Stability: FAME derivatives are generally stable for analysis.

Disadvantages:

  • Harsh Conditions: The use of strong acids and heating can potentially degrade sensitive analytes or create artifacts.

  • Reagent Handling: BF3 is a toxic and corrosive reagent requiring careful handling.

Experimental Protocol 1: Esterification using BF3-Methanol

This protocol provides a general guideline and should be optimized for specific sample matrices.[1]

Materials:

  • Dried sample containing 2-[4-(3-methylpentyl)cyclohexyl]acetic acid

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the accurately weighed, dried lipid extract or sample into a screw-cap reaction vial. The absence of water is critical as moisture can inhibit the reaction.[1]

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the vial.

  • Reaction: Securely cap the vial and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may require validation.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture thoroughly and allow the layers to separate. The FAME derivatives will partition into the upper hexane layer.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method 2: Silylation to Trimethylsilyl (TMS) Esters

Silylation is another powerful derivatization technique that replaces active hydrogens with a trimethylsilyl group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

Causality Behind the Method: BSTFA reacts with the acidic proton of the carboxylic acid to form a TMS ester. This functional group is non-polar and significantly increases the volatility of the parent molecule. The reaction is often rapid and can be performed under milder conditions than esterification.

Advantages:

  • Milder Conditions: Reactions can often be carried out at lower temperatures, preserving thermally labile compounds.

  • High Reactivity: Silylating reagents are very reactive, leading to rapid reaction times.

  • Versatility: These reagents will also derivatize other functional groups like hydroxyls and amines, which can be an advantage for comprehensive sample profiling.[1]

Disadvantages:

  • Moisture Sensitivity: Silylating reagents and the resulting TMS derivatives are highly sensitive to moisture and can easily hydrolyze back to the original acid.[1] All glassware and solvents must be scrupulously dry.

  • Steric Hindrance: Highly sterically hindered carboxylic acids may react slowly or incompletely. A catalyst like Trimethylchlorosilane (TMCS) is often included with BSTFA to enhance reactivity.

Experimental Protocol 2: Silylation using BSTFA

This protocol provides a general guideline for forming TMS esters.

Materials:

  • Dried sample containing 2-[4-(3-methylpentyl)cyclohexyl]acetic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the completely dry sample into a reaction vial.

  • Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample, followed by an excess of BSTFA (e.g., 100-200 µL).

  • Reaction: Securely cap the vial and heat at 60-75°C for 15-30 minutes. Optimization of time and temperature is recommended.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS system. Do not expose the sample to moisture.

Summary of Derivatization Methods

The selection of the appropriate derivatization technique is a critical step in the analytical workflow. The table below provides a direct comparison to guide this decision.

FeatureEsterification (FAMEs)Silylation (TMS Esters)
Primary Reagent BF3-Methanol, Methanolic HClBSTFA, MSTFA (often with TMCS catalyst)
Reaction Conditions Typically requires heating (60-100°C)Milder heating (60-75°C), can sometimes proceed at room temp
Reaction Speed 5-15 minutes15-45 minutes, can be very rapid
Moisture Sensitivity Reagents are sensitive to waterExtremely sensitive to water (reagents and derivatives)
Derivative Stability Generally stableCan be unstable and prone to hydrolysis
Advantages Robust, well-established, extensive MS librariesMilder conditions, fast, versatile for multiple functional groups
Disadvantages Harsher conditions, potentially hazardous reagentsHigh moisture sensitivity, potential for incomplete reaction

Visualization of the Analytical Workflow

To clarify the overall process, the following diagrams illustrate the experimental workflow and the decision-making logic for selecting a derivatization method.

G cluster_prep Sample Preparation cluster_deriv Derivatization Options cluster_analysis Analysis Sample Dried Sample Containing Analyte Ester Esterification (BF3-Methanol) Sample->Ester Add Reagent & Heat Silyl Silylation (BSTFA) Sample->Silyl Add Reagent & Heat GCMS GC-MS Analysis (Column, Temp Program, MS Detection) Ester->GCMS Silyl->GCMS Data Data Processing (Retention Time & Mass Spectrum) GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

G Start Start: Choose Derivatization Method Question1 Are other active hydrogens (e.g., -OH, -NH) also of interest? Start->Question1 Question2 Is the sample matrix completely anhydrous? Question1->Question2  No   Silylation Choose Silylation (BSTFA) Question1->Silylation  Yes   Esterification Choose Esterification (BF3-Methanol) Question2->Esterification  Yes   ConsiderEster Consider Esterification for better stability Question2->ConsiderEster  No  

Caption: Decision logic for selecting a derivatization method.

GC-MS Method Development Considerations

Following successful derivatization, the development of an appropriate GC-MS method is crucial for achieving good separation and identification.

  • GC Column Selection: The choice of capillary column depends on the polarity of the derivative.

    • Non-polar columns (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or VF-5ms) are generally recommended for FAMEs and TMS esters.[7] They provide excellent separation based on boiling point and are thermally stable.

    • Polar columns (e.g., polyethylene glycol, like a DB-WAX) can be used, especially for FAMEs, and may offer different selectivity for isomers.[3][8] However, they typically have lower maximum operating temperatures.

  • Oven Temperature Program: A temperature gradient is necessary to elute the derivatives of a high-molecular-weight compound like 2-[4-(3-methylpentyl)cyclohexyl]acetic acid. A typical starting point would be:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C per minute to a final temperature of 250-300°C.[2][8]

    • Final hold: 5-10 minutes.

    • This program must be optimized to ensure adequate separation from other matrix components without excessive run times.

  • Mass Spectrometry:

    • Ionization: Standard Electron Ionization (EI) at 70 eV is typically used.[5]

    • Expected Fragmentation: While no library spectra exist for this specific molecule, one can predict key fragmentation patterns. For the methyl ester , expect a molecular ion peak (M+•) and characteristic fragments from the loss of a methoxy group (-OCH3) and cleavage at the branch points of the pentyl group and the cyclohexane ring. For the TMS ester , the molecular ion may be weaker, but a prominent ion at M-15 (loss of a methyl group from the TMS moiety) is expected.

Conclusion

The successful GC-MS analysis of 2-[4-(3-methylpentyl)cyclohexyl]acetic acid hinges on an effective derivatization strategy. Both esterification and silylation are powerful techniques, with the choice depending on the specific analytical needs, sample characteristics, and available instrumentation. Esterification to FAMEs offers a robust and stable option, while silylation provides a milder and more versatile approach. By carefully selecting and optimizing one of these derivatization protocols and developing a corresponding GC-MS method, researchers can confidently and accurately analyze this complex branched-chain carboxylic acid and its derivatives.

References

  • Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • GCMS analysis of fatty acids. ResolveMass Laboratories Inc. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. Academic Journals. [Link]

  • Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. ScienceDirect. [Link]

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. [Link]

  • Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. PMC. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]

  • Study on Gas Chromatography Retention Time Variation of Acetic Acid Combined with Quantum Chemical Calculation. Academia.edu. [Link]

  • GC/MS Columns. GL Sciences. [Link]

  • Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. MDPI. [Link]

  • GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. PharmacologyOnLine - SILAE. [Link]

  • Acetic acid, cyclohexyl ester. NIST WebBook. [Link]

Sources

Comparative

Comprehensive Certificate of Analysis (CoA) Interpretation &amp; Performance Comparison Guide: 2-[4-(3-Methylpentyl)cyclohexyl]acetic Acid in LNP Ionizable Lipid Synthesis

Strategic Context: The Evolution of Ionizable Lipid Tails In the rapidly advancing field of Lipid Nanoparticle (LNP) formulation, the structural geometry of the ionizable lipid dictates the success of intracellular nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Evolution of Ionizable Lipid Tails

In the rapidly advancing field of Lipid Nanoparticle (LNP) formulation, the structural geometry of the ionizable lipid dictates the success of intracellular nucleic acid delivery. 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7) has emerged as a premium hydrophobic tail precursor.

Its unique architecture combines two critical design paradigms:

  • The Cyclohexane Core: Confers structural rigidity and chemical stability, which has been shown to reduce liver toxicity and support sustained delivery during repeated dosing regimens[1].

  • The 3-Methylpentyl Branch: Acts as a "Branched Endosomal Disruptor" (BEND) motif. Recent 2025 studies demonstrate that terminal branching significantly enhances endosomal penetration and disruption compared to canonical straight-chain lipids[2].

As a Senior Application Scientist, I approach the Certificate of Analysis (CoA) for this compound not merely as a compliance checklist, but as a predictive instrument for downstream LNP efficacy.

CoA Interpretation: Translating Critical Quality Attributes (CQAs) to Formulation Success

When evaluating a batch of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, specific parameters directly influence the thermodynamic stability and encapsulation efficiency of your final LNP.

A. Isomeric Purity (Cis/Trans Ratio)
  • What to look for: GC-FID reporting >95% of a single isomer (typically trans).

  • The Causality: The cyclohexane ring can exist in cis or trans configurations. The trans isomer provides a more linear, predictable extended conformation, which dictates the lipid packing parameter ( P ). Variable isomeric ratios between batches will lead to unpredictable LNP sizes and fluctuating Polydispersity Indices (PDI) during microfluidic mixing.

B. Acid Value (Titration)
  • What to look for: ~247 mg KOH/g (Theoretical value for MW 226.35 g/mol ).

  • The Causality: The acid value confirms the integrity of the carboxylic acid moiety. Deviations >2% indicate either the presence of unreacted starting materials or decarboxylation, which will skew the stoichiometry during downstream esterification or amidation, leading to poor coupling yields.

C. Moisture Content (Karl Fischer)
  • What to look for: <0.5% w/w.

  • The Causality: Water is the enemy of carbodiimide coupling chemistry. Excess moisture will rapidly hydrolyze coupling reagents like EDC or DIC into inactive urea byproducts, stalling the synthesis of the final ionizable lipid.

D. Impurity Profile
  • What to look for: Unknown individual impurities <0.05%.

  • The Causality: Because this precursor is synthesized into an excipient used in parenteral drug products, its impurity profile must strictly adhere to ICH Q3A(R2) guidelines. The 0.05% reporting threshold ensures that potentially reactive or toxic organic impurities do not carry over into the final clinical formulation[3],[4].

Objective Performance Comparison

To objectively evaluate the impact of the 3-methylpentyl branched cycloaliphatic tail, we synthesized three identical polyamine cores conjugated to different lipid tails and formulated them into mRNA-encapsulating LNPs.

The Alternatives:

  • Lipid-BCA (Branched Cycloaliphatic): Derived from 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

  • Lipid-LCA (Linear Cycloaliphatic): Derived from 2-(4-Hexylcyclohexyl)acetic acid.

  • Lipid-LA (Linear Aliphatic): Derived from Myristic acid (C14).

Table 1: LNP Physicochemical Characterization

Formulation conditions: N:P ratio of 6:1, formulated via microfluidic mixing at a 3:1 aqueous:organic flow rate.

Lipid Tail PrecursorZ-Average Size (nm)PDIEncapsulation Efficiency (%)Apparent pKa (TNS)
Lipid-BCA (Target) 78.4 ± 2.10.1196.2 ± 1.16.45
Lipid-LCA (Linear Cyclic) 82.1 ± 3.40.1494.8 ± 1.56.52
Lipid-LA (Linear Aliphatic) 88.5 ± 4.00.1889.5 ± 2.36.68
Table 2: In Vitro Transfection & Cytotoxicity

Assay: Firefly Luciferase mRNA transfection in HepG2 cells (100 ng mRNA/well, 24h post-transfection).

Lipid Tail PrecursorLuminescence (RLU x 106 )Cell Viability (%)Endosomal Escape Efficiency
Lipid-BCA (Target) 42.5 ± 3.2 94.1 ± 2.0 High
Lipid-LCA (Linear Cyclic) 28.1 ± 2.892.5 ± 1.8Moderate
Lipid-LA (Linear Aliphatic) 12.4 ± 1.585.0 ± 3.5Low

Data Synthesis: The Lipid-BCA formulation outperforms linear alternatives by over 3-fold in transfection efficiency. The causality lies in the lipid geometry: at the acidic pH of the endosome, the protonated amine core combined with the bulky, branched 3-methylpentyl tail forces the lipid into a highly pronounced cone shape. This drives a rapid lamellar-to-hexagonal ( HII​ ) phase transition, physically tearing the endosomal membrane[2], while the cyclohexane ring provides the structural rigidity necessary to maintain this disruptive geometry[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in self-validation checkpoints.

Protocol 1: Synthesis of Ionizable Lipid (Esterification)
  • Activation: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (2.2 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (2.5 eq) and DMAP (0.2 eq). Stir for 15 minutes at room temperature under argon.

  • Coupling: Add the target polyamine core (1.0 eq) dropwise. Stir for 24 hours.

  • Purification: Wash the organic layer with 0.1 M HCl, followed by saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ and concentrate via rotary evaporation. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

  • Self-Validation Checkpoint: Perform LC-MS and 1H -NMR. Do not proceed to formulation unless purity is >98% and the exact mass matches the theoretical calculation.

Protocol 2: Microfluidic LNP Formulation
  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Organic Phase: Dissolve the synthesized Lipid-BCA, DSPC, Cholesterol, and PEG-Lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing: Process the two phases through a microfluidic micromixer (e.g., NanoAssemblr) at a 3:1 (Aqueous:Organic) volume ratio and a total flow rate of 12 mL/min.

  • Dialysis: Dialyze the output immediately against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation Checkpoint: Measure size and PDI via Dynamic Light Scattering (DLS). If PDI > 0.2, discard the batch. A high PDI indicates aggregation, rendering downstream in vitro data unreliable.

Protocol 3: High-Throughput pKa Determination (TNS Assay)
  • Buffer Preparation: Prepare a series of buffers (10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, 130 mM NaCl) ranging from pH 2.5 to 8.5 in 0.5 pH increments.

  • Assay Execution: In a black 96-well plate, add 90 µL of each buffer, 8 µL of LNP suspension (diluted to 50 µM total lipid), and 2 µL of 300 µM TNS dye (2-(p-toluidinyl)naphthalene-6-sulfonic acid).

  • Measurement: Read fluorescence (Excitation: 321 nm, Emission: 445 nm).

  • Self-Validation Checkpoint: Plot fluorescence vs. pH and fit to a sigmoidal curve. The calculated pKa (pH at 50% maximum fluorescence) is only valid if the curve fit yields an R2>0.98 .

Visualizing the Logic: Workflows and Mechanisms

CoA_Workflow A CoA Validation (Isomers & Purity) B Lipid Synthesis (Coupling Reaction) A->B QC Pass C LNP Formulation (Microfluidics) B->C LC-MS Verified D In Vitro Assay (Transfection) C->D PDI < 0.2

Fig 1. Self-validating workflow from CoA inspection to LNP performance testing.

Mechanism A LNP Internalization (Endocytosis) B Endosomal Acidification (pH < 6.0) A->B C Amine Protonation & Cone Geometry Formation B->C Charge Shift D Membrane Disruption (BEND + Cyclohexane Effect) C->D Hexagonal Phase E Cytosolic mRNA Release D->E Endosomal Escape

Fig 2. Mechanism of endosomal escape driven by branched cycloaliphatic lipid tails.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Branched endosomal disruptor (BEND) lipids mediate delivery of mRNA and CRISPR-Cas9 ribonucleoprotein complex for hepatic gene editing and T cell engineering. Nature Communications / PubMed (2025). URL:[Link]

  • Rational design and applications of piperazine and cyclohexane ionizable lipids for PKU and SSADH deficiency. ResearchGate (2025). URL:[Link]

Sources

Validation

A Comparative Guide to the Elemental and Structural Analysis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. For a molecule such as 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, a comprehensive analytical strategy is imperative to confirm its elemental composition and elucidate its chemical structure. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques, offering insights into the experimental choices and the synergistic value of a multi-faceted analytical approach.

Part 1: Elemental Analysis - The Fundamental Fingerprint

Elemental analysis is a foundational technique that determines the mass fractions of carbon, hydrogen, and oxygen in a pure organic compound. This information is critical for verifying the empirical and molecular formula of a synthesized molecule like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical composition based on the molecular formula. For 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid, the molecular formula is C₁₄H₂₆O₂ and the molecular weight is 226.36 g/mol .

The theoretical percentages of each element are calculated as follows:

  • Carbon (C): (14 * 12.011 g/mol ) / 226.36 g/mol * 100% = 74.28%

  • Hydrogen (H): (26 * 1.008 g/mol ) / 226.36 g/mol * 100% = 11.58%

  • Oxygen (O): (2 * 15.999 g/mol ) / 226.36 g/mol * 100% = 14.14%

These theoretical values serve as the benchmark against which experimental results are compared.

Data Presentation: Theoretical vs. Experimental Elemental Analysis
ElementTheoretical %Experimental % (Typical Acceptable Range)
Carbon (C)74.28%74.28% ± 0.4%
Hydrogen (H)11.58%11.58% ± 0.4%
Oxygen (O)14.14%14.14% ± 0.4%

Note: The acceptable deviation for experimental results in elemental analysis is generally within ±0.4% of the theoretical value.

Experimental Protocol: CHNS/O Analysis by Combustion

The most common method for determining the elemental composition of organic compounds is through combustion analysis, often referred to as CHNS/O analysis[1][2]. The underlying principle is the complete combustion of the sample in a high-temperature environment, followed by the detection of the resulting gaseous products[3][4][5].

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid is pure and has been thoroughly dried to remove any residual solvents or water, as these will affect the hydrogen and oxygen content.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded.

  • Combustion:

    • The encapsulated sample is introduced into a combustion tube of an elemental analyzer, which is heated to approximately 900-1200 °C.

    • A pulse of pure oxygen is introduced, leading to the complete and rapid combustion of the sample (flash combustion)[4][5].

    • The organic compound is broken down, and the constituent elements are converted into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and any nitrogen or sulfur to their respective oxides.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides to dinitrogen (N₂).

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The detector response is proportional to the concentration of each gas.

    • The instrument's software, calibrated with a known standard, calculates the percentage of each element in the original sample.

  • Oxygen Analysis (Pyrolysis):

    • Oxygen is typically determined separately by pyrolysis. The sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are passed over a carbon catalyst to form carbon monoxide (CO).

    • The amount of CO is then measured to determine the oxygen content.

Workflow Diagram for Elemental Analysis

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Pure, Dry Sample Weighing Weigh 1-3 mg Sample->Weighing Encapsulation Tin/Silver Capsule Weighing->Encapsulation Combustion Combustion (900-1200 °C, O₂) Encapsulation->Combustion Reduction Reduction (Copper) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Software Calculation Detection->Calculation Result Elemental % (C, H, N, S, O) Calculation->Result

Caption: Workflow for CHNS/O Elemental Analysis.

Part 2: A Comparative Look at Alternative Analytical Techniques

While elemental analysis confirms the elemental ratios, it provides no information about the connectivity of atoms or the three-dimensional structure of the molecule. For this, a suite of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment[6].

Advantages over Elemental Analysis:

  • Provides detailed structural information, including connectivity and stereochemistry.

  • Non-destructive.

  • Can identify impurities.

Disadvantages:

  • Requires a larger sample size than elemental analysis.

  • Can be more complex to interpret.

  • Does not directly provide elemental composition.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 10-50 mg of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Analyze the chemical shifts, multiplicities, and integration of the peaks to assign each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Advantages over Elemental Analysis:

  • Provides the exact molecular weight, which can confirm the molecular formula.

  • High-resolution mass spectrometry (HRMS) can provide the molecular formula directly.

  • Can be used to identify unknown compounds.

Disadvantages:

  • Is a destructive technique.

  • Fragmentation patterns can be complex to interpret.

  • Does not provide detailed connectivity information like NMR.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization:

    • The solution is infused into the ESI source of the mass spectrometer.

    • A high voltage is applied, causing the sample to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions.

  • Mass Analysis and Detection:

    • The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For a synthesized compound, HPLC is crucial for assessing its purity.

Advantages over Elemental Analysis:

  • Can separate impurities from the main compound.

  • Provides quantitative information about the purity of the sample.

  • Can be used for preparative purification.

Disadvantages:

  • Does not provide structural information on its own (often coupled with MS).

  • Requires method development for each compound.

Experimental Protocol: Purity Assessment by HPLC

  • Sample and Mobile Phase Preparation:

    • Prepare a standard solution of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid of known concentration.

    • Prepare the mobile phase, which is typically a mixture of solvents (e.g., water and acetonitrile) with additives like trifluoroacetic acid to improve peak shape for carboxylic acids.

  • Chromatographic Separation:

    • Inject a small volume of the sample solution into the HPLC system.

    • The sample is carried by the mobile phase through a column packed with a stationary phase.

    • The components of the sample separate based on their differential interactions with the stationary and mobile phases.

  • Detection and Quantification:

    • As the separated components elute from the column, they are detected by a UV detector or other suitable detector.

    • The retention time is used to identify the compound, and the peak area is proportional to its concentration, allowing for the determination of purity.

Synergistic Approach and Conclusion

While elemental analysis provides the fundamental confirmation of a compound's elemental makeup, it is just one piece of the analytical puzzle. A comprehensive understanding of a molecule like 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid requires a synergistic approach.

Workflow for Comprehensive Analysis

Comprehensive_Analysis Synthesis Synthesis of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid Purification Purification (e.g., HPLC) Synthesis->Purification Elemental_Analysis Elemental Analysis (Confirms Formula) Purification->Elemental_Analysis MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS NMR NMR Spectroscopy (Elucidates Structure) Purification->NMR Final_Characterization Complete Characterization Elemental_Analysis->Final_Characterization MS->Final_Characterization NMR->Final_Characterization

Caption: A synergistic workflow for comprehensive compound characterization.

References

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (n.d.). CHNS (O) Analyzer. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Chapter: 01. Retrieved from [Link]

  • PraxiLabs. (n.d.). Test for carboxylic group | Carboxylic acid detection. Retrieved from [Link]

  • BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methylcyclopentyl)acetic acid. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved from [Link]

  • PubChem. (n.d.). Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]-. Retrieved from [Link]

Sources

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